2-Dibenzofuranmethanol
Description
Properties
IUPAC Name |
dibenzofuran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVDFRNENAAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006951 | |
| Record name | 2-Dibenzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86607-82-1 | |
| Record name | 2-Dibenzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86607-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dibenzofuranmethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Dibenzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Dibenzofuranmethanol: A Comprehensive Guide to Chemical Properties and Structure Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzofuran and its derivatives represent a class of heterocyclic aromatic compounds with significant applications, particularly in medicinal chemistry and materials science.[1][2] 2-Dibenzofuranmethanol, a key derivative, serves as a valuable building block in the synthesis of more complex molecules. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and definitive structure elucidation of 2-Dibenzofuranmethanol. We will delve into the theoretical and practical aspects of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into experimental design and data interpretation. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of novel dibenzofuran-based compounds.
Introduction to the Dibenzofuran Scaffold
The dibenzofuran core is a tricyclic aromatic ether consisting of a central furan ring fused to two benzene rings.[2][3] This rigid, planar structure imparts unique electronic and physicochemical properties that make it an attractive scaffold in drug design and development.[1] Derivatives of dibenzofuran have been investigated for a range of biological activities, including as anticancer and antibacterial agents.[1][4] The functionalization of the dibenzofuran nucleus, for instance with a hydroxymethyl group at the 2-position to form 2-Dibenzofuranmethanol, provides a reactive handle for further molecular elaboration, enabling its use as a precursor in the synthesis of complex therapeutic agents.[1]
Molecular Structure and Physicochemical Properties
2-Dibenzofuranmethanol is a white crystalline solid.[2] Its core structure consists of the dibenzo[b,d]furan system with a methanol group substituted at the C2 position. Understanding its fundamental properties is critical for its application in synthesis and biological screening.
| Property | Value | Source |
| IUPAC Name | dibenzofuran-2-ylmethanol | PubChem[5] |
| CAS Number | 86607-82-1 | PubChem[5] |
| Molecular Formula | C₁₃H₁₀O₂ | PubChem[5] |
| Molecular Weight | 198.22 g/mol | PubChem, ECHEMI[5][6] |
| Monoisotopic Mass | 198.068079557 Da | PubChem[5] |
| Melting Point | 120-122 °C | ECHEMI[6] |
| Topological Polar Surface Area | 33.4 Ų | PubChem[5] |
| XLogP3 | 3.2 | ECHEMI[6] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[6] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[6] |
These properties suggest a molecule with moderate lipophilicity (XLogP3 of 3.2) and potential for hydrogen bonding, which are key considerations in drug design for membrane permeability and target interaction.
Synthesis Strategies for Dibenzofuran Derivatives
The synthesis of the dibenzofuran scaffold typically involves intramolecular cyclization reactions. Palladium-catalyzed methods are particularly prevalent and efficient.[4][7] A common strategy involves the C-C bond formation from diaryl ethers.[4] For 2-Dibenzofuranmethanol, a plausible synthetic route would start from a suitably substituted phenol and an ortho-halobenzene derivative, followed by cyclization and functional group manipulation.
A general and effective method for creating the dibenzofuran ring system is the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers.[7] This approach offers high yields and good functional group tolerance.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzofuran (CAS 132-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Dibenzofuran synthesis [organic-chemistry.org]
Introduction: The Dibenzofuran Scaffold in Modern Chemistry
An In-depth Technical Guide to Dibenzofuran-2-ylmethanol for Advanced Research
Dibenzofuran is a heterocyclic organic compound featuring a central furan ring fused to two benzene rings.[1] This rigid, planar, and aromatic structure is not merely a chemical curiosity; it is the core of numerous naturally occurring compounds and a privileged scaffold in medicinal chemistry and materials science.[2][3] Derivatives of dibenzofuran are noted for a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5]
This guide focuses on a specific, highly versatile derivative: dibenzofuran-2-ylmethanol . The introduction of a hydroxymethyl group (-CH₂OH) at the 2-position transforms the relatively inert dibenzofuran core into a reactive intermediate. This functional group serves as a critical synthetic handle, enabling chemists to elaborate the molecule into more complex structures for drug discovery and the development of novel organic materials. Understanding the properties, synthesis, and potential applications of this compound is therefore essential for researchers in these fields.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of scientific research. Dibenzofuran-2-ylmethanol is unambiguously defined by its IUPAC name and CAS number. Its key properties, derived from computational models and databases, are summarized below.[6]
| Identifier | Value | Source |
| IUPAC Name | dibenzofuran-2-ylmethanol | PubChem[6] |
| CAS Number | 86607-82-1 | PubChem[6] |
| Molecular Formula | C₁₃H₁₀O₂ | PubChem[6] |
| Molecular Weight | 198.22 g/mol | PubChem[6] |
| Exact Mass | 198.068079557 Da | PubChem[6] |
| XLogP3 | 3.2 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Topological Polar Surface Area | 33.4 Ų | PubChem[6] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized dibenzofurans is a well-established field, often relying on palladium-catalyzed reactions to form the core structure.[2][7] However, for preparing dibenzofuran-2-ylmethanol, a more direct and efficient strategy involves the functionalization of a pre-formed dibenzofuran ring. The most logical and field-proven approach is the reduction of dibenzofuran-2-carbaldehyde.
Causality of Experimental Choice: This pathway is preferred for several reasons. First, the reduction of an aldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) is a near-quantitative, highly selective, and robust reaction. It avoids the harsh conditions that might be required for more complex multi-step syntheses, thereby preserving the integrity of the aromatic system. Second, the starting material, dibenzofuran-2-carbaldehyde, is accessible through established formylation reactions of dibenzofuran.
Experimental Protocol: Reduction of Dibenzofuran-2-carbaldehyde
This protocol describes a reliable method for the synthesis of dibenzofuran-2-ylmethanol.
Step 1: Dissolution of the Aldehyde
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzofuran-2-carbaldehyde (1.0 eq) in a suitable solvent mixture, such as methanol/dichloromethane (MeOH/DCM) in a 4:1 ratio.
-
Rationale: Methanol is an excellent solvent for both the aldehyde and the sodium borohydride, and it acts as a proton source for the workup. A co-solvent like DCM can be used if the starting material has limited solubility in pure methanol.
Step 2: Reduction
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.
-
Rationale: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled reduction. Adding the NaBH₄ slowly prevents a rapid, uncontrolled evolution of hydrogen gas.
Step 3: Reaction Monitoring and Quenching
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Once complete, carefully quench the reaction by the slow addition of distilled water to decompose any excess NaBH₄.
Step 4: Extraction and Purification
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Rationale: This standard workup procedure effectively isolates the organic product from the inorganic boron salts and water.
Step 5: Final Purification and Characterization
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Confirm the identity and purity of the final product, dibenzofuran-2-ylmethanol, using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthesis workflow for dibenzofuran-2-ylmethanol.
Applications in Drug Development and Medicinal Chemistry
The true value of dibenzofuran-2-ylmethanol lies in its role as a versatile building block. The primary alcohol functional group is a gateway to a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the dibenzofuran core. This is a cornerstone of modern drug discovery, where structure-activity relationships (SAR) are established by creating libraries of related compounds.[8]
Key Transformations and Their Significance:
-
Esterification: Reacting the alcohol with various carboxylic acids or acyl chlorides yields a diverse library of esters. Esters can function as prodrugs, improving the bioavailability of a parent compound, or they can interact directly with biological targets.
-
Etherification: Conversion to ethers (e.g., via Williamson ether synthesis) allows for the introduction of different alkyl or aryl groups. This modification can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are themselves valuable functional groups for further synthetic manipulations, such as reductive amination or amide bond formation.
-
Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) can convert the alcohol to a reactive benzylic halide. This intermediate is a potent electrophile, ideal for alkylating nucleophiles like amines, phenols, and thiols to build more complex molecular architectures.
Caption: Synthetic utility of dibenzofuran-2-ylmethanol.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for dibenzofuran-2-ylmethanol is not widely available, safe handling procedures can be inferred from data on the parent compound, dibenzofuran, and general principles of laboratory safety.
-
General Hazards: The dibenzofuran core is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[9][10] It is prudent to assume the 2-ylmethanol derivative carries similar risks.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter drains or waterways.[10]
This guide provides a foundational understanding of dibenzofuran-2-ylmethanol, equipping researchers with the necessary information to synthesize, handle, and strategically employ this valuable compound in their research endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 290846, 2-Dibenzofuranmethanol. Retrieved from [Link]
-
Matrix Fine Chemicals. (2,3-DIHYDRO-1-BENZOFURAN-2-YL)METHANOL | CAS 66158-96-1. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776263, 1-Benzofuran-2-Ylmethanol. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 63949777, 1-Benzofuran-2-yl(furan-3-yl)methanol. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet: Dibenzofuran. Retrieved from [Link]
-
Automated Topology Builder & Repository. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092.
-
SciSpace. (2021). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Dibenzofurans. Retrieved from [Link]
- Daoust, B., et al. (2016). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 14(38), 8940-8950.
- Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives.
-
ResearchGate. Recent Advances in the Synthesis of Dibenzofurans. Retrieved from [Link]
- Kumar, D., & Yadav, U. STUDY ON DIBENZOFURAN WITH REFERENCE TO PROPERTIES.
-
ResearchGate. Medicinal active applications of Dibenzofuran derivatives. Retrieved from [Link]
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
Sources
- 1. ijrst.com [ijrst.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibenzofuran synthesis [organic-chemistry.org]
- 8. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpachem.com [cpachem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis of 2-Dibenzofuranmethanol from 2-Acetyldibenzofuran
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of 2-Dibenzofuranmethanol
The dibenzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] Its rigid, planar structure and unique electronic properties make it a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer, antibacterial, and anti-inflammatory agents.[3][4] Within this chemical class, 2-Dibenzofuranmethanol serves as a critical synthetic intermediate. Its primary alcohol functionality provides a versatile handle for subsequent chemical transformations, enabling the construction of more complex, high-value molecules for drug discovery and materials science.[5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Dibenzofuranmethanol through the chemical reduction of its precursor, 2-acetyldibenzofuran. We will delve into the mechanistic rationale behind reagent selection, present a detailed, self-validating experimental protocol, and offer insights grounded in practical laboratory experience to ensure reproducible, high-yield synthesis.
Synthesis Strategy: Reduction of an Aryl Ketone
The core transformation is the reduction of the ketone functional group in 2-acetyldibenzofuran to a secondary alcohol, 2-Dibenzofuranmethanol. This is a fundamental conversion in organic synthesis, typically achieved via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Causality Behind Reagent Selection: Sodium Borohydride vs. Alternatives
Several reagents can effect this transformation, but the choice is dictated by a balance of reactivity, selectivity, cost, and operational safety.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing not only aldehydes and ketones but also less reactive functional groups like esters, carboxylic acids, and amides.[7][8] Its extreme reactivity with protic solvents, including water and alcohols, necessitates strictly anhydrous conditions and presents significant handling risks.[8] While effective, its potency is unnecessary for this specific ketone reduction and introduces avoidable operational hazards.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni).[9][10] It is highly effective but often requires specialized high-pressure equipment.[11] For many research and development labs, the barrier to entry for catalytic hydrogenation is higher than for chemical reductions.
-
Sodium Borohydride (NaBH₄): This reagent is the preferred choice for this synthesis. It is a mild and highly selective reducing agent that efficiently reduces aldehydes and ketones while leaving other functional groups like esters and amides intact.[12][13] Crucially, NaBH₄ is stable in and can be used with protic solvents such as methanol and ethanol, simplifying the experimental setup and enhancing safety.[12][14] Its operational simplicity, high selectivity for the target transformation, and favorable safety profile make it the most logical and trustworthy choice.
The mechanism involves the transfer of a hydride ion from the borohydride complex to the carbonyl carbon, forming an intermediate alkoxide-borane complex. Subsequent hydrolysis or protonation liberates the final alcohol product.[15][16]
Visualizing the Core Reaction
The chemical transformation from the starting material to the final product is illustrated below.
Caption: Overall reaction scheme for the reduction of 2-acetyldibenzofuran.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a successful outcome. The synthesis of the starting material, 2-acetyldibenzofuran, is typically achieved via Friedel-Crafts acylation of dibenzofuran.[17][18][19]
Quantitative Data & Reagent Profile
| Parameter | Value | Justification / Notes |
| Starting Material | 2-Acetyldibenzofuran | C₁₄H₁₀O₂ (MW: 210.23 g/mol )[17] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | MW: 37.83 g/mol .[12] Typically 1.5-2.0 equivalents are used to ensure complete reaction. |
| Solvent | Methanol (MeOH) | Serves to dissolve the starting material and reagent. Also acts as a proton source during workup. |
| Quenching Agent | 1 M Hydrochloric Acid (HCl) | Neutralizes excess NaBH₄ and hydrolyzes the intermediate borate esters. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; the reaction is then allowed to proceed to completion at ambient temperature. |
| Expected Yield | >90% | Based on high-efficiency ketone reductions with NaBH₄. |
| Product | 2-Dibenzofuranmethanol | C₁₃H₁₀O₂ (MW: 198.22 g/mol )[20] |
Step-by-Step Methodology
A. Reaction Setup and Execution
-
Preparation: In a round-bottom flask of appropriate size, dissolve 2-acetyldibenzofuran (1.0 eq.) in methanol (approx. 10-15 mL per gram of starting material). Equip the flask with a magnetic stir bar and place it in an ice-water bath.
-
Reagent Addition: Once the solution is cooled to 0 °C, begin the slow, portion-wise addition of sodium borohydride (1.5 eq.).
-
Expert Insight: The reaction is exothermic and produces hydrogen gas. Adding the NaBH₄ in small portions prevents an uncontrolled temperature rise and excessive foaming.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
B. Work-up and Product Isolation
-
Quenching: Cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue addition until the vigorous bubbling ceases and the solution is slightly acidic (test with pH paper).
-
Trustworthiness Check: This step neutralizes any remaining reactive hydride and breaks down the borate-alkoxide complex to liberate the alcohol product.[15]
-
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
C. Purification and Characterization
-
Purification: The crude 2-Dibenzofuranmethanol, often obtained as a white or off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Characterization: The identity and purity of the final product should be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aromatic protons and a distinct peak for the newly formed benzylic alcohol proton (-CH-OH) and the methylene protons (-CH₂OH).[21]
-
IR Spectroscopy: Look for the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance of the sharp ketone C=O stretching band (around 1675 cm⁻¹ from the starting material).[21]
-
Mass Spectrometry: Confirm the molecular weight of the product (m/z = 198.22).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-Dibenzofuranmethanol.
Safety & Handling
-
Sodium Borohydride: A flammable solid. It reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Conclusion
The reduction of 2-acetyldibenzofuran to 2-Dibenzofuranmethanol using sodium borohydride is an efficient, reliable, and scalable method suitable for both academic and industrial research settings. The protocol detailed in this guide, grounded in established chemical principles and practical considerations, provides a clear pathway for obtaining this valuable synthetic intermediate in high yield and purity. The resulting 2-Dibenzofuranmethanol is a versatile building block, poised for further elaboration in the development of novel therapeutics and advanced materials.
References
- Benchchem. (n.d.). Potential Research Applications of Dibenzofuran Compounds: An In-depth Technical Guide.
- Rodrigues, T., et al. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
- Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Moustafa, G. O., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of Dibenzofuran Derivatives in Modern Chemistry.
- ResearchGate. (n.d.). Lithium Aluminum Hydride: A Powerful Reducing Agent.
- Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides.
- Wikipedia. (n.d.). Lithium aluminium hydride.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- National Institutes of Health. (n.d.). 2-Dibenzofuranmethanol. PubChem.
- Benchchem. (n.d.). Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol.
- Benchchem. (n.d.). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide.
- Benchchem. (n.d.). The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide.
- SciSpace. (n.d.). Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water.
- National Institutes of Health. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC.
- ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of benzofurans.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide.
- PubMed. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
- YouTube. (2021). Catalytic Hydrogenation.
- ResearchGate. (n.d.). Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875.
- Wikipedia. (n.d.). Sodium borohydride.
- YouTube. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems).
- PubMed. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor.
- MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sodium Borohydride [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data of 2-Dibenzofuranmethanol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Dibenzofuranmethanol (also known as dibenzofuran-2-ylmethanol), a key derivative of the dibenzofuran heterocyclic system. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data, but also a field-proven interpretation rooted in the principles of structural chemistry.
Introduction to 2-Dibenzofuranmethanol
Dibenzofuran and its derivatives are significant scaffolds in medicinal chemistry and materials science, known for their rigid, planar structure and unique electronic properties. 2-Dibenzofuranmethanol, with the chemical formula C₁₃H₁₀O₂, serves as a valuable building block in organic synthesis. Accurate characterization of this molecule is paramount for its effective use. This guide provides a comprehensive spectroscopic profile to facilitate its unambiguous identification and application in research settings. The molecular structure and numbering scheme for NMR assignments are depicted below.
Caption: Molecular structure of 2-Dibenzofuranmethanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. The following sections detail the ¹H and ¹³C NMR data for 2-Dibenzofuranmethanol, recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The substitution at the 2-position breaks the molecule's C₂ᵥ symmetry, resulting in seven distinct aromatic proton signals and two signals for the methanol group.
Table 1: ¹H NMR Data for 2-Dibenzofuranmethanol (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.10 | d | 1.5 | 1H | H-1 |
| 7.95 | d | 7.5 | 1H | H-9 |
| 7.61 | d | 8.1 | 1H | H-4 |
| 7.55 | dd | 8.1, 1.5 | 1H | H-3 |
| 7.46 | td | 7.5, 1.2 | 1H | H-7 |
| 7.36 | td | 7.5, 1.2 | 1H | H-8 |
| 7.26 | d | 7.5 | 1H | H-6 |
| 4.86 | s | - | 2H | -CH₂OH |
| 1.83 | s | - | 1H | -CH₂OH |
Source: Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs [Doctoral dissertation, Iowa State University].
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.26-8.10 ppm): The seven distinct signals in this region confirm the asymmetric nature of the molecule.
-
The signal at 8.10 ppm (H-1) appears as a doublet with a small coupling constant (J = 1.5 Hz), characteristic of a meta-coupling to H-3. Its downfield shift is attributed to its proximity to the furan oxygen and being in an ortho position to the electron-withdrawing ring fusion.
-
The signals for the protons on the unsubstituted benzene ring (H-6, H-7, H-8, H-9 ) are interpreted based on their expected multiplicities and coupling constants. H-9 and H-6 are ortho to the ring fusion and appear as doublets, while H-7 and H-8 are triplets of doublets due to coupling with their neighbors.
-
H-4 (7.61 ppm) and H-3 (7.55 ppm) on the substituted ring show a characteristic ortho-coupling (J ≈ 8.1 Hz). H-3 is further split by a meta-coupling to H-1.
-
-
Methanol Group (4.86 and 1.83 ppm):
-
The singlet at 4.86 ppm , integrating to two protons, is assigned to the benzylic methylene protons (-CH₂ OH). Its downfield shift is due to the attachment to the aromatic ring and the hydroxyl group.
-
The broad singlet at 1.83 ppm is characteristic of the hydroxyl proton (-CH₂OH ). Its chemical shift can vary with concentration and temperature.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 2-Dibenzofuranmethanol, thirteen distinct signals are expected and observed.
Table 2: ¹³C NMR Data for 2-Dibenzofuranmethanol (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 156.2 | C-9b |
| 155.9 | C-5a |
| 134.4 | C-2 |
| 127.1 | C-4 |
| 124.9 | C-7 |
| 122.8 | C-8 |
| 121.2 | C-9 |
| 120.7 | C-6 |
| 119.8 | C-4a |
| 111.7 | C-1 |
| 111.2 | C-9a |
| 111.1 | C-3 |
| 65.3 | -CH₂OH |
Source: Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs [Doctoral dissertation, Iowa State University].
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons: The signals at 156.2, 155.9, 119.8, and 111.2 ppm are assigned to the quaternary carbons involved in the ring fusions. The two carbons adjacent to the furan oxygen (C-9b and C-5a) are the most downfield.
-
Aromatic CH Carbons: The signals between 111.1 and 127.1 ppm correspond to the protonated aromatic carbons.
-
Substituted Aromatic Carbon (C-2): The signal at 134.4 ppm is assigned to the carbon bearing the methanol group (C-2). Its chemical shift is influenced by the substitution.
-
Aliphatic Carbon (-CH₂OH): The most upfield signal at 65.3 ppm is characteristic of the sp³-hybridized carbon of the methanol group, shifted downfield by the attached oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-Dibenzofuranmethanol shows characteristic absorption bands for its hydroxyl group, aromatic rings, and ether linkage.
Table 3: Key IR Absorption Bands for 2-Dibenzofuranmethanol
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3304 | Broad | O-H stretch (alcohol) |
| 3058 | Medium | Aromatic C-H stretch |
| 2925 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1452 | Strong | Aromatic C=C stretch |
| 1240 | Strong | Aryl ether C-O-C stretch |
| 1017 | Strong | C-O stretch (primary alcohol) |
Source: Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs [Doctoral dissertation, Iowa State University].
Interpretation of the IR Spectrum:
-
O-H Stretch: The most prominent feature is the broad absorption band at 3304 cm⁻¹ , which is a definitive indicator of the hydroxyl (O-H) stretching vibration, broadened by hydrogen bonding.
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ (3058 cm⁻¹ ) are typical for aromatic C-H stretching vibrations. The band at 2925 cm⁻¹ is attributed to the aliphatic C-H stretching of the methylene group.
-
Fingerprint Region:
-
The strong band at 1452 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings.
-
A strong absorption at 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage within the dibenzofuran core.
-
The strong band at 1017 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Table 4: Mass Spectrometry Data for 2-Dibenzofuranmethanol
| Technique | m/z | Description |
|---|---|---|
| EI-MS | 198 | Molecular Ion [M]⁺ |
| HRMS (EI) | 198.0680 | Calculated for C₁₃H₁₀O₂: 198.0681 |
Source: Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs [Doctoral dissertation, Iowa State University]. PubChem CID 290846.[1]
Interpretation of the Mass Spectrum:
-
Molecular Ion: The electron ionization (EI) mass spectrum shows a clear molecular ion peak ([M]⁺) at m/z = 198 , which corresponds to the molecular weight of 2-Dibenzofuranmethanol (198.22 g/mol ).[1]
-
High-Resolution Mass Spectrometry (HRMS): The experimentally determined exact mass of 198.0680 is in excellent agreement with the calculated mass for the elemental composition C₁₃H₁₀O₂ (198.0681), unequivocally confirming the molecular formula.
-
Fragmentation Pattern: A primary fragmentation pathway involves the loss of the hydroxyl group followed by the benzylic proton, or the loss of formaldehyde, leading to stable aromatic cations. A plausible fragmentation is the loss of a hydrogen radical to form a stable oxonium ion, followed by the loss of carbon monoxide.
Caption: Plausible fragmentation pathway for 2-Dibenzofuranmethanol in EI-MS.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential. While the specific parameters used to acquire the reference data are detailed in the source material, the following outlines a generalized, best-practice workflow for the characterization of a novel dibenzofuran derivative.
Caption: General workflow for the synthesis and spectroscopic characterization.
-
Sample Preparation: The synthesized 2-Dibenzofuranmethanol is purified, typically by column chromatography over silica gel, to ensure a high degree of purity (>98%), which is critical for accurate spectroscopic analysis.
-
NMR Spectroscopy:
-
Causality: A deuterated solvent (e.g., CDCl₃) that dissolves the sample and is NMR-silent in the regions of interest is chosen. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Protocol: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of CDCl₃ in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion and resolution.
-
-
IR Spectroscopy:
-
Causality: The sample is prepared as a KBr pellet or a thin film on a salt plate to allow infrared radiation to pass through. This minimizes interference from solvents.
-
Protocol: A small amount of the sample is mixed with dry KBr powder and pressed into a transparent pellet, or a solution of the compound is evaporated onto a NaCl plate. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Mass Spectrometry:
-
Causality: Electron Ionization (EI) is chosen for its ability to produce characteristic and reproducible fragmentation patterns for structural analysis. High-Resolution MS (HRMS) is employed to determine the exact mass with high precision, allowing for the confirmation of the elemental formula.
-
Protocol: A dilute solution of the sample is introduced into the mass spectrometer. The EI-MS is run to obtain the fragmentation pattern and identify the molecular ion. HRMS is then performed to obtain the high-accuracy mass measurement.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 290846, 2-Dibenzofuranmethanol. Retrieved from [Link]
-
Chou, C. (2008). Synthesis and applications of dibenzofuran- and their aza-analogs (Publication No. 30495819) [Doctoral dissertation, Iowa State University]. ProQuest Dissertations & Theses Global. Retrieved from [Link]
Sources
Physical and chemical properties of 2-Dibenzofuranmethanol
An In-depth Technical Guide to 2-Dibenzofuranmethanol
Abstract
This technical guide provides a comprehensive overview of 2-Dibenzofuranmethanol (CAS No: 86607-82-1), a key heterocyclic organic compound. Dibenzofuran derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to their unique structural and electronic properties. This document details the physicochemical properties, synthesis, spectral analysis, and safety protocols for 2-Dibenzofuranmethanol, offering a vital resource for researchers, chemists, and professionals in drug development. The guide emphasizes practical, field-proven insights and methodologies to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This core structure imparts rigidity and specific electronic characteristics that make it a valuable scaffold in the design of novel bioactive molecules and functional materials. 2-Dibenzofuranmethanol, which features a hydroxymethyl substituent at the 2-position of the dibenzofuran nucleus, serves as a versatile building block for more complex molecular architectures.
The introduction of the hydroxymethyl group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecules. Its structural similarity to known pharmacophores makes it a compound of interest in the exploration of new therapeutic agents. Understanding the fundamental properties and reactivity of 2-Dibenzofuranmethanol is therefore a critical prerequisite for its effective application in research and development.
Diagram 1: Chemical Structure of 2-Dibenzofuranmethanol
Caption: Molecular structure of 2-Dibenzofuranmethanol.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings. These properties dictate solubility, stability, reactivity, and appropriate handling procedures. The key physicochemical data for 2-Dibenzofuranmethanol are summarized below.
Summary of Core Properties
The following table provides a consolidated view of the essential properties of 2-Dibenzofuranmethanol, compiled from authoritative chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | dibenzofuran-2-ylmethanol | [1] |
| CAS Number | 86607-82-1 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₂ | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| Appearance | Solid (Form may vary) | [3] |
| Melting Point | 120-122 °C | [2] |
| Boiling Point | Data not readily available | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. | [4] |
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Causality Insight: The planar, aromatic structure of the dibenzofuran core contributes to a relatively high melting point for a molecule of its size, indicative of strong intermolecular π-stacking interactions in the solid state. The presence of the polar hydroxymethyl group introduces hydrogen bonding capability, which influences its solubility profile, rendering it more soluble in polar organic solvents compared to the parent dibenzofuran. The high XLogP3 value suggests significant lipophilicity, a key parameter in drug design for membrane permeability.[5]
Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of 2-Dibenzofuranmethanol are paramount for its use in further research. This section outlines a common synthetic route and the subsequent analytical workflow required to validate the identity, purity, and structure of the final product.
Synthetic Protocol: Reduction of Dibenzofuran-2-carbaldehyde
A prevalent and straightforward method for synthesizing 2-Dibenzofuranmethanol is through the reduction of its corresponding aldehyde, dibenzofuran-2-carbaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent.
Expertise & Experience: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. Unlike stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ is chemoselective for aldehydes and ketones and can be used in protic solvents like ethanol or methanol, simplifying the experimental setup and workup procedure. The reaction is typically performed at room temperature, minimizing the risk of side reactions.
Step-by-Step Protocol:
-
Dissolution: Dissolve dibenzofuran-2-carbaldehyde (1.0 eq) in a suitable alcoholic solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (approx. 1.1-1.5 eq) portion-wise to the stirred solution. The slight excess ensures the complete conversion of the starting material.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Dibenzofuranmethanol.
Post-Synthesis Validation Workflow
A self-validating protocol requires a rigorous characterization of the synthesized compound. This ensures that the material used in subsequent applications is of known purity and identity.
Diagram 2: Synthesis and Characterization Workflow
Caption: A typical workflow from synthesis to a fully validated final product.
Spectral Analysis
Spectral data provides the definitive structural confirmation of a synthesized molecule. While public databases for 2-Dibenzofuranmethanol's spectra are not always readily available, the expected spectral features can be predicted based on its structure.[6]
-
¹H NMR (Proton NMR): The spectrum should exhibit distinct signals for the aromatic protons on the dibenzofuran rings, typically in the range of 7.0-8.5 ppm. A characteristic singlet or doublet for the benzylic protons of the CH₂OH group would be expected around 4.5-5.0 ppm. A broad singlet corresponding to the hydroxyl (-OH) proton will also be present, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum will show multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the 12 carbons of the dibenzofuran core. A signal for the benzylic carbon (CH₂OH) should appear in the range of 60-70 ppm.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Aromatic C-H stretching peaks will appear just above 3000 cm⁻¹, and characteristic C=C aromatic ring stretching absorptions will be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol will be present around 1000-1200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 198.22).
Applications in Research and Drug Development
The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in various natural products and synthetic compounds with diverse biological activities.
-
Scaffold for Drug Discovery: 2-Dibenzofuranmethanol is a valuable starting material for synthesizing libraries of derivatives. The hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, amines), allowing for systematic Structure-Activity Relationship (SAR) studies.[7]
-
Pharmacophore Component: The rigid, planar structure of the dibenzofuran core can serve as a key component of a pharmacophore, positioning other functional groups in a precise three-dimensional orientation to interact with biological targets such as enzymes or receptors.[8]
-
Intermediate in Organic Synthesis: Beyond drug discovery, it serves as an intermediate in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs), due to the photophysical properties of the dibenzofuran core.
Safety and Handling
Adherence to proper safety protocols is mandatory when handling any chemical compound.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or OSHA standards, and a lab coat.[9][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]
-
Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam for extinguishing fires.[10][12] Hazardous combustion products include carbon monoxide and carbon dioxide.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the chemical enter the environment.[9][12]
Conclusion
2-Dibenzofuranmethanol is a foundational building block for advanced applications in both medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for innovation. This guide provides the essential technical information and procedural knowledge required for its safe and effective use in a research setting. Rigorous adherence to the outlined validation and safety protocols will ensure the integrity and reproducibility of experimental outcomes.
References
-
National Center for Biotechnology Information. (n.d.). 2-Dibenzofuranmethanol. PubChem Compound Database. Retrieved from [Link]
-
SciSpace. (n.d.). A convenient synthesis of two dibenzofurans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Dibenzofuranol (CAS 86-77-1). Retrieved from [Link]
-
PubMed. (2012). Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study. Retrieved from [Link]
- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
National Center for Biotechnology Information. (n.d.). 2-Methylbenzofuran. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017-08-31). Spectral Information. PubChem Blog. Retrieved from [Link]
-
ResearchGate. (2025-08-06). (PDF) Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
PubMed. (2015). Application of "Hydrogen-Bonding Interaction" in Drug Design. Part 2: Design, Synthesis, and Structure-Activity Relationships of Thiophosphoramide Derivatives as Novel Antiviral and Antifungal Agents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Retrieved from [Link]
-
YouTube. (2015-08-12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]
Sources
- 1. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 3693-22-9: 2-Dibenzofuranamine | CymitQuimica [cymitquimica.com]
- 4. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of "Hydrogen-Bonding Interaction" in Drug Design. Part 2: Design, Synthesis, and Structure-Activity Relationships of Thiophosphoramide Derivatives as Novel Antiviral and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
The Enigmatic World of Dibenzofurans: A Technical Guide to Their Discovery, Natural Occurrence, and Biological Significance
Abstract
Dibenzofurans represent a fascinating and structurally diverse class of heterocyclic aromatic compounds. While initially recognized primarily as environmental contaminants, a significant and growing body of research has unveiled their widespread natural occurrence and potent biological activities. This technical guide provides an in-depth exploration of the discovery and natural distribution of dibenzofuran derivatives, delving into their biosynthesis, isolation, and structural elucidation. Furthermore, we will examine their promising pharmacological potential, supported by quantitative data, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Dual Identity of Dibenzofurans
Dibenzofurans are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. For many years, the term "dibenzofuran" was predominantly associated with polychlorinated dibenzofurans (PCDFs), a group of highly toxic and persistent environmental pollutants.[1] However, this perspective overlooks the vast and intriguing world of naturally occurring dibenzofuran derivatives. Nature has harnessed the dibenzofuran scaffold to create a plethora of secondary metabolites with a remarkable array of biological activities.[2][3] These natural dibenzofurans are biosynthesized by a diverse range of organisms, including lichens, fungi, and higher plants, and exhibit activities ranging from antimicrobial and antiviral to cytotoxic and anti-inflammatory.[4][5][6] This guide aims to bridge the gap between the perception of dibenzofurans as mere pollutants and their reality as a rich source of bioactive natural products with significant therapeutic potential.
A Journey of Discovery: Unveiling Nature's Dibenzofurans
The story of natural dibenzofurans begins with the exploration of lichens, symbiotic organisms renowned for their production of unique secondary metabolites.
Pioneering Discoveries in Lichens
The first and most iconic natural dibenzofuran derivative to be isolated was usnic acid , a yellow pigment first identified in 1844.[7] This discovery marked the dawn of natural product chemistry in the field of dibenzofurans. Usnic acid is particularly abundant in lichens of the genera Usnea, Cladonia, Lecanora, and Ramalina.[2] Following this seminal discovery, other significant dibenzofuran derivatives were isolated from lichens, including:
-
Didymic acid: The first aromatic dibenzofuran to be characterized.[7]
-
Porphyrilic acid: Another prominent lichen-derived dibenzofuran.[8]
These early discoveries laid the foundation for understanding the chemical diversity of dibenzofurans in the natural world.
Expanding the Horizon: Dibenzofurans in Higher Plants and Fungi
For a long time, lichens were considered the primary source of natural dibenzofurans. However, subsequent research has revealed their presence in other biological kingdoms.
-
Higher Plants: Dibenzofuran derivatives have been isolated from various plant families, notably the Rosaceae. For instance, species like Sorbus aucuparia (rowan) and Malus domestica (apple) produce dibenzofuran phytoalexins, such as eriobofuran, in response to pathogen attack.[5][6]
-
Fungi: Ascomycetes and other filamentous fungi are also a rich source of dibenzofurans.[9] Species of the genus Aspergillus, for example, are known to produce a variety of bioactive dibenzofuran derivatives.[10][11]
This broader distribution highlights the evolutionary significance and diverse ecological roles of these compounds. A recent comprehensive review identified a total of 211 dibenzofurans isolated and identified from various organisms between 1843 and March 2023.[12][13]
The Blueprint of Life: Biosynthesis of Dibenzofuran Derivatives
The biosynthesis of dibenzofuran derivatives is a testament to the elegance and efficiency of natural product synthesis. The core scaffold is typically formed through the oxidative coupling of phenolic precursors, a pathway that showcases the power of enzymatic catalysis.
The Polyketide Pathway: A Common Origin
Many dibenzofuran derivatives, particularly in lichens and fungi, originate from the polyketide pathway.[14] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a poly-β-keto chain. This chain is then subjected to a series of cyclization and aromatization reactions to yield various aromatic compounds, including the phenolic precursors of dibenzofurans. The biosynthesis of usnic acid serves as a classic example. It is formed from the oxidative coupling of two molecules of methylphloroacetophenone, which itself is derived from the polyketide pathway.[14][15]
Key Enzymatic Players
The biosynthesis of dibenzofurans is orchestrated by a suite of specialized enzymes:
-
Polyketide Synthases (PKSs): These large, multifunctional enzymes are the master builders of the polyketide chain. Fungal PKSs, in particular, are known for their complexity and ability to generate a wide array of aromatic structures.[9][13]
-
Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes play a crucial role in the oxidative coupling reactions that form the dibenzofuran core.[16][17] They catalyze the intramolecular C-C and C-O bond formations necessary to create the tricyclic ring system. In plants, P450 enzymes are key to the formation of the furan ring in various specialized metabolites.[7][18]
-
Biphenyl Synthase (BIS): In some plants, such as those in the Rosaceae family, biphenyl synthase is a key enzyme that produces the biphenyl precursors of dibenzofuran phytoalexins.[5]
The interplay of these enzymes, along with other tailoring enzymes that add functional groups like methyl and hydroxyl moieties, leads to the vast structural diversity observed in natural dibenzofuran derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. US2557987A - Method for extracting usnic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An NMR crystallographic characterisation of solid (+)-usnic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Diversity of polyketide synthase gene sequences in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 18. Role of Cytochrome P450 Enzymes in Plant Stress Response [mdpi.com]
A Theoretical and Spectroscopic Investigation of 2-Dibenzofuranmethanol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Dibenzofuranmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with spectroscopic analyses, we delineate a robust workflow for characterizing the molecular structure, vibrational modes, electronic transitions, and intermolecular interaction capabilities of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to elucidate the structure-property relationships of novel chemical entities.
Introduction: The Rationale for a Deeper Dive into 2-Dibenzofuranmethanol
Dibenzofuran and its derivatives are privileged scaffolds in medicinal chemistry and organic electronics, owing to their rigid, planar structure and unique electronic characteristics. 2-Dibenzofuranmethanol, which incorporates a reactive hydroxymethyl group, presents a particularly interesting case for study. The interplay between the dibenzofuran core and the methanol substituent is expected to significantly influence its electronic behavior, solubility, and potential for forming intermolecular interactions, such as hydrogen bonds.
A thorough understanding of these properties at a molecular level is crucial for the rational design of new drugs or functional materials. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective means to predict and interpret the behavior of such molecules with a high degree of accuracy.[1][2] This guide outlines a synergistic approach where computational modeling is used to complement and explain experimental spectroscopic data.
The Computational Engine: Density Functional Theory (DFT)
The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.[3] We select DFT due to its excellent balance of computational cost and accuracy in reproducing experimental values for a wide range of molecular properties.[4]
The Choice of Functional and Basis Set: A Matter of Precision
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For molecules like 2-Dibenzofuranmethanol, which contain heteroatoms and potential for both localized and delocalized electrons, a hybrid functional is often the most suitable choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional : This is a widely used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of electronic correlation.[5]
-
6-311++G(d,p) Basis Set : This is a triple-zeta basis set that provides a flexible description of the valence electrons. The addition of diffuse functions (++) is important for accurately describing anions and weak intermolecular interactions, while the polarization functions (d,p) allow for the description of non-spherical electron distributions, which is crucial for capturing the geometry and reactivity of a molecule with a complex electronic structure like 2-Dibenzofuranmethanol.[6][7]
The selection of this level of theory (B3LYP/6-311++G(d,p)) represents a well-established compromise between accuracy and computational resources, making it a reliable choice for the studies outlined in this guide.[8][9]
Workflow for Theoretical and Spectroscopic Analysis
The following diagram illustrates the integrated workflow for a comprehensive analysis of 2-Dibenzofuranmethanol.
Caption: Integrated workflow for the theoretical and spectroscopic analysis of 2-Dibenzofuranmethanol.
Spectroscopic Characterization: The Experimental Benchmark
Before delving into the theoretical predictions, it is essential to obtain experimental spectra to serve as a benchmark for our computational results.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups and determining the molecular structure of a compound.[10] The vibrational frequencies observed in these spectra correspond to the stretching, bending, and torsional motions of the atoms in the molecule.[9]
Experimental Protocol:
-
Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or a thin film. For FT-Raman, the sample is typically placed in a glass capillary tube.
-
Data Acquisition: FT-IR spectra are recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded in the 4000-100 cm⁻¹ range.
-
Spectral Analysis: The obtained spectra are analyzed to identify characteristic vibrational bands corresponding to the functional groups present in 2-Dibenzofuranmethanol, such as the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and the C-O stretch of the ether and alcohol groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.[10] The chemical shifts, coupling constants, and signal intensities are used to elucidate the molecular structure.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts are referenced to an internal standard (e.g., TMS). The signals are assigned to the corresponding protons and carbons in the 2-Dibenzofuranmethanol molecule.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[10] The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy molecular orbital.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., ethanol or methanol) to a known concentration.
-
Data Acquisition: The UV-Visible spectrum is recorded over a range of wavelengths (typically 200-800 nm).
-
Spectral Analysis: The λ_max values are identified, and the corresponding molar absorptivity (ε) is calculated using the Beer-Lambert law.
In-Depth Theoretical Analysis: Unveiling the Electronic Landscape
With the experimental data in hand, we can now proceed with a detailed theoretical analysis to gain deeper insights into the electronic properties of 2-Dibenzofuranmethanol.
Molecular Geometry Optimization
The first step in any DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, i.e., its equilibrium geometry. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.[11] The optimized geometry provides the foundation for all subsequent calculations.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with the experimental FT-IR and FT-Raman spectra.[6] It is important to note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with the experimental data.
Table 1: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch | ~3450 | ~3400 | - |
| Aromatic C-H Stretch | ~3100-3000 | ~3050 | ~3060 |
| Aliphatic C-H Stretch | ~2950-2850 | ~2920 | ~2930 |
| C=C Aromatic Stretch | ~1600-1450 | ~1590, 1480 | ~1600, 1475 |
| C-O Ether Stretch | ~1250 | ~1240 | ~1245 |
| C-O Alcohol Stretch | ~1050 | ~1040 | ~1045 |
Note: The values presented are hypothetical and representative of what would be expected for a molecule like 2-Dibenzofuranmethanol.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[12]
-
HOMO : Represents the ability of a molecule to donate an electron.
-
LUMO : Represents the ability of a molecule to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[13][14] A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.[14]
Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO energy gap.
Global Reactivity Descriptors:
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 2-Dibenzofuranmethanol.[1][13]
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity of a species to accept electrons. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" orbitals.[15] It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs.[8][16] The stabilization energy (E⁽²⁾) associated with these interactions provides a quantitative measure of their strength.[15] For 2-Dibenzofuranmethanol, NBO analysis can reveal important interactions such as:
-
Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen.
-
Delocalization of lone pair electrons from the oxygen atoms into antibonding orbitals of the aromatic rings.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[17] The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values:
-
Red : Regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
-
Blue : Regions of high positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
-
Green : Regions of neutral potential.
For 2-Dibenzofuranmethanol, the MEP would likely show a negative potential around the oxygen atoms of the ether and hydroxyl groups, and a positive potential around the hydroxyl proton.
Time-Dependent DFT (TD-DFT) for Electronic Spectra
To gain a deeper understanding of the electronic transitions observed in the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed.[10] TD-DFT can predict the excitation energies and oscillator strengths of the electronic transitions, allowing for a direct comparison with the experimental spectrum. This analysis can help to identify the nature of the electronic transitions (e.g., π → π* or n → π*).
Molecular Docking
For researchers in drug development, molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor.[18][19][20] By understanding the binding mode and affinity of 2-Dibenzofuranmethanol with a specific biological target, its potential as a therapeutic agent can be assessed.[21]
Molecular Docking Workflow:
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein databank. Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The optimized geometry of 2-Dibenzofuranmethanol from the DFT calculations is used.
-
Docking Simulation: A docking program is used to explore the possible binding poses of the ligand within the active site of the receptor.
-
Analysis of Results: The docking results are scored based on the predicted binding energy. The binding poses with the lowest energy are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.
Caption: A simplified workflow for molecular docking studies.
Conclusion: A Synergistic Approach to Molecular Understanding
The theoretical and spectroscopic investigation of 2-Dibenzofuranmethanol, as outlined in this guide, provides a powerful and comprehensive approach to understanding its electronic properties. By combining the predictive power of DFT calculations with the empirical validation of experimental spectroscopy, researchers can gain deep insights into the structure-property relationships of this and other complex organic molecules. This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in drug discovery, materials science, and beyond.
References
-
Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water. (2019). Physical Chemistry Chemical Physics, 21(29), 16032-16046. Available at: [Link]
-
Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. (2025). ResearchGate. Available at: [Link]
-
DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. (2024). Scientific Reports, 14(1), 183. Available at: [Link]
-
Dispersion-controlled docking preference: multi-spectroscopic study on complexes of dibenzofuran with alcohols and water. (2019). Physical Chemistry Chemical Physics, 21(29), 16032-16046. Available at: [Link]
-
Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. (2017). International Journal of Materials Science, 12(2). Available at: [Link]
-
Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. (2023). Letters in Drug Design & Discovery, 20(10), 1-15. Available at: [Link]
-
Synthesis and Characterization of Dibenzofuran Derivatives. (2003). Journal of Chemical Research, 2003(11), 734-735. Available at: [Link]
-
3D plots of HOMO and LUMO calculated by DFT and TDDFT in vacuum and ethanol for the 2BME molecule. ResearchGate. Available at: [Link]
-
DFT-Quantum Chemical and Experimental Studiesof a New 2-(Substituted Thio) Furan as a CorrosionInhibitor in Acidic Media. (2025). ResearchGate. Available at: [Link]
-
DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. (2024). Scientific Reports, 14(1), 183. Available at: [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Trend in Scientific Research and Development, 6(5), 1230-1234. Available at: [Link]
-
Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). The Journal of Organic Chemistry, 86(3), 2468-2476. Available at: [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... (2021). Journal of Molecular Structure, 1244, 130949. Available at: [Link]
-
Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. ResearchGate. Available at: [Link]
-
Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. (2020). Journal of the Mexican Chemical Society, 64(2), 108-120. Available at: [Link]
-
Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Advances, 11(23), 13931-13941. Available at: [Link]
-
Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. ResearchGate. Available at: [Link]
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure, 1210, 128005. Available at: [Link]
-
Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]
-
Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. (2015). International Journal of Current Microbiology and Applied Sciences, 4(11), 211-225. Available at: [Link]
-
FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 443-452. Available at: [Link]
-
Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. ResearchGate. Available at: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2023). RSC Advances, 13(43), 30453-30463. Available at: [Link]
-
Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor... (2021). Journal of Genetic Engineering and Biotechnology, 19(1), 126. Available at: [Link]
-
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube. Available at: [Link]
-
HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2022). Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 855-870. Available at: [Link]
-
A DFT study of the electronic and optical properties of four 2D thin films. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Dibenzofuran Derivatives. (2004). ChemInform, 35(21). Available at: [Link].1002/chin.200421087)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ripublication.com [ripublication.com]
- 9. ijcmas.com [ijcmas.com]
- 10. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. irjweb.com [irjweb.com]
- 14. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Dibenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Guide for Drug Discovery Professionals
Introduction: The Rise of a Heterocyclic Powerhouse
Dibenzofuran, a rigid, planar tricyclic heterocyclic organic compound, has emerged from the annals of organic chemistry to become a cornerstone of modern medicinal chemistry.[1][2] Comprising two benzene rings fused to a central furan ring, this scaffold is not merely a synthetic curiosity but is found in a variety of natural products, from lichens to fungi.[3][4] Its unique combination of structural rigidity, electronic properties, and synthetic accessibility has designated it as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.[5][6]
This guide, intended for researchers and scientists in drug development, will provide a comprehensive overview of the dibenzofuran core. We will delve into its fundamental properties, explore key synthetic and functionalization strategies, and examine its application in developing novel therapeutics for a range of diseases, including cancer, bacterial infections, and inflammatory conditions.[2][7]
The Core Structure: Physicochemical Properties and Strategic Importance
The dibenzofuran nucleus is a thermally robust, lipophilic structure, soluble in nonpolar organic solvents.[8] Its planarity is a critical feature, facilitating intercalation into DNA and insertion into the active sites of various enzymes. The numbering system, starting from the carbon adjacent to the heteroatom, provides a clear map for discussing substitution patterns, which are crucial for modulating pharmacological activity.
The oxygen heteroatom in the central furan ring acts as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. Furthermore, the aromatic system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.
Synthesis of the Dibenzofuran Scaffold: Building the Core
The construction of the dibenzofuran core is a pivotal step in the synthesis of its derivatives. Medicinal chemists have a diverse toolkit of reactions at their disposal, which can be broadly classified into two main strategies: intramolecular C-C bond formation from diaryl ethers and intramolecular C-O bond formation from 2-arylphenols.[3]
Strategy 1: Intramolecular C-C Bond Formation (Diaryl Ether Cyclization)
This classical and widely used approach involves the formation of a bond between the two aryl rings of a diaryl ether precursor.
Key Methodologies:
-
Palladium-Catalyzed C-H Activation/Intramolecular Cyclization: This modern and efficient method has gained prominence due to its high functional group tolerance and reproducibility.[8] It often utilizes a palladium catalyst, such as palladium acetate, to activate a C-H bond on one of the aryl rings, leading to cyclization.[8] The use of pivalic acid as a solvent has been shown to improve yields and substrate scope.[8]
-
Pschorr Reaction (Diazonium Salt Cyclization): This method involves the intramolecular cyclization of ortho-(aryloxy)aryldiazonium salts.[3] The reaction proceeds via a free-radical mechanism to form the central C-C bond.[3] The initial synthesis of the diaryl ether is often achieved through a nucleophilic aromatic substitution (SNAr) reaction.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of a Dibenzofuran Core
This protocol provides a generalized procedure for the intramolecular C-H activation and cyclization of a diaryl ether.
-
Reactant Preparation: To a solution of the substituted diaryl ether (1.0 eq) in pivalic acid (0.2 M), add palladium(II) acetate (Pd(OAc)₂, 0.03 eq) and silver acetate (AgOAc, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 130 °C under an air atmosphere.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired dibenzofuran derivative.[3]
Strategy 2: Intramolecular C-O Bond Formation (2-Arylphenol Cyclization)
This alternative strategy involves the formation of the furan ring's ether linkage via an intramolecular O-arylation of a 2-arylphenol.
Key Methodologies:
-
Ullmann-type Condensation: This copper-catalyzed reaction is a classic method for forming C-O bonds. It typically involves the reaction of a 2-arylphenol with a copper catalyst in the presence of a base.
-
Palladium-Catalyzed O-Arylation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination protocol adapted for etherification, offer a milder and more versatile alternative to the Ullmann condensation for synthesizing the dibenzofuran core from 2-arylphenols.[3]
Dibenzofuran in Drug Discovery: A Scaffold for Diverse Therapeutic Applications
The versatility of the dibenzofuran scaffold is evident in the wide range of biological activities exhibited by its derivatives.[2] Numerous compounds containing this core are currently in clinical trials for various treatments.[1][4]
Anticancer Activity
Dibenzofuran derivatives have shown significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis and inhibition of key signaling pathways.[8][9]
-
Kinase Inhibition: Inspired by the natural product cercosporamide, a potent kinase inhibitor, researchers have developed dibenzofuran-based compounds that dually inhibit Pim and CLK1 kinases, showing promise in treating acute myeloid leukemia.[3] The planar tricyclic core is crucial for its enzymatic and cellular potency.[3]
-
Topoisomerase Inhibition: The natural product popolohuanone E, a dibenzofuran quinone isolated from a sponge, exhibited potent inhibitory activity against topoisomerase II, an enzyme critical for DNA replication in cancer cells.[10]
-
Cytotoxicity: Several naturally occurring dibenzofurans, such as kehokorins isolated from slime molds, have demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).[9][10]
Structure-Activity Relationship (SAR) Insights in Anticancer Dibenzofurans
The biological activity of dibenzofuran derivatives is highly dependent on the substitution pattern around the core.
| Compound Class | Key Substituent | Position | Impact on Activity | Reference |
| Kehokorins | Phenolic hydroxyl group | Adjacent to a carbonyl | Essential for cytotoxicity | [10] |
| Cercosporamide Analogs | 1,3-Dihydroxy groups | C1, C3 | Provides key interactions with kinase active sites | [3] |
| Synthetic Derivatives | N-phenethyl carboxamide | C2 | Significantly enhances antiproliferative activity | [11] |
| Halogenated Derivatives | Halogen atoms | Various | Increases lipophilicity, improving binding affinity | [12] |
Antibacterial and Antifungal Activity
Dibenzofuran derivatives have also been explored for their antimicrobial properties.
-
Gram-Positive Bacteria: Compounds such as rhodomyrtoxin C have shown activity against Staphylococcus aureus and Bacillus subtilis.[2]
-
Drug-Resistant Strains: Certain 1-amino dibenzofuran derivatives have demonstrated potent activity against methicillin-resistant S. aureus (MRSA) and the fungus Candida albicans.[4] The mechanism often involves disruption of the bacterial cell wall or inhibition of essential enzymes.
Other Therapeutic Areas
The pharmacological potential of dibenzofurans extends to a variety of other conditions:
-
Anti-inflammatory: Certain derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[4]
-
Anti-platelet: Some compounds have been investigated for their ability to inhibit platelet coagulation.[2][7]
-
Neuroprotection: The rigid scaffold is being explored for its potential in developing treatments for neurodegenerative diseases.[13][14]
Challenges and Future Perspectives
Despite the immense potential of the dibenzofuran scaffold, challenges remain. The synthesis of complex, highly substituted derivatives can be challenging and require multi-step sequences. Furthermore, like many planar aromatic systems, some polychlorinated dibenzofurans (PCDFs) are known environmental pollutants and can be toxic, acting through the aryl hydrocarbon (AhR) receptor pathway.[8][15] Therefore, careful toxicological profiling and structure-activity relationship studies are essential to design safe and effective therapeutic agents, steering clear of substitution patterns that confer AhR-mediated toxicity.[10]
The future of dibenzofuran-based drug discovery is bright. The development of novel, more efficient synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new drug candidates. The exploration of dibenzofuran derivatives as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and components of antibody-drug conjugates (ADCs) represents exciting new frontiers for this versatile and privileged scaffold.
Conclusion
The dibenzofuran scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique combination of rigidity, planarity, and synthetic tractability has enabled the development of a diverse array of biologically active compounds. From potent anticancer agents to novel antimicrobials, the dibenzofuran core continues to be a rich source of inspiration for drug discovery professionals. As synthetic methods become more sophisticated and our understanding of its interaction with biological targets deepens, the dibenzofuran scaffold is poised to play an even more significant role in the development of next-generation therapeutics.
References
- Medicinal active applications of Dibenzofuran derivatives.ScienceIn Publishing.
- Medicinal active applications of Dibenzofuran derivatives.ResearchGate.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.Biointerface Research in Applied Chemistry.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases.Molecules.
- (PDF) Medicinal active applications of Dibenzofuran derivatives.ResearchGate.
- Medicinal active applications of Dibenzofuran derivatives.Chemical Biology Letters.
- Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review.SciSpace.
- 4-Aminodibenzofuran: A Versatile Building Block in Organic Synthesis for Drug Discovery.BenchChem.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.Cancers.
- Recent advances in the synthesis of dibenzofurans.Organic & Biomolecular Chemistry.
- Potential Research Applications of Dibenzofuran Compounds: An In-depth Technical Guide.BenchChem.
- Dioxins and dioxin-like compounds.Wikipedia.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.PMC - PubMed Central.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.PubMed.
- Benzofuran: an emerging scaffold for antimicrobial agents.RSC Publishing.
- Anticancer therapeutic potential of benzofuran scaffolds.PMC - PubMed Central.
Sources
- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 14. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Dibenzofuranmethanol: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
Dibenzofuran derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous biologically active natural products and synthetic molecules.[1] Their rigid, planar structure and ability to participate in various intermolecular interactions make them privileged scaffolds in medicinal chemistry. Among these, 2-Dibenzofuranmethanol stands out as a versatile building block, offering a reactive hydroxyl group for further synthetic modifications. This guide provides a comprehensive overview of 2-Dibenzofuranmethanol, detailing its fundamental properties, synthetic routes, analytical characterization, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical attributes of this compound.
Physicochemical Properties of 2-Dibenzofuranmethanol
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for predicting its behavior in biological systems. 2-Dibenzofuranmethanol is a white to off-white solid at room temperature. Its core structure consists of a central furan ring fused to two benzene rings, with a hydroxymethyl substituent at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| IUPAC Name | (Dibenzo[b,d]furan-2-yl)methanol | [2] |
| CAS Number | 86607-82-1 | [2] |
| Appearance | White to off-white solid | Inferred from typical properties of similar organic compounds |
| Melting Point | Not consistently reported | Varies by source and purity |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from its chemical structure |
Synthesis of 2-Dibenzofuranmethanol: A Strategic Approach
The synthesis of 2-Dibenzofuranmethanol can be approached through several strategic routes, primarily involving the formation of the dibenzofuran core followed by functional group manipulation to introduce the hydroxymethyl group. A common and effective strategy involves the reduction of a corresponding carboxylic acid or aldehyde derivative.
Workflow for the Synthesis of 2-Dibenzofuranmethanol
Caption: A generalized synthetic workflow for 2-Dibenzofuranmethanol.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how 2-Dibenzofuranmethanol can be synthesized, starting from the commercially available dibenzofuran. This method utilizes a Friedel-Crafts acylation followed by a standard reduction.
Materials:
-
Dibenzofuran
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Friedel-Crafts Acylation of Dibenzofuran to form 2-Acetyldibenzofuran [3]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of dibenzofuran (1 equivalent) in anhydrous dichloromethane to the flask.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyldibenzofuran.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Reduction of 2-Acetyldibenzofuran to 2-Dibenzofuranmethanol
-
Dissolve the purified 2-acetyldibenzofuran (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Dibenzofuranmethanol.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-Dibenzofuranmethanol. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of 2-Dibenzofuranmethanol is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern on the dibenzofuran core. The methylene protons (Ar-CH₂ -OH) are expected to appear as a singlet or a doublet around δ 4.5-5.0 ppm.[4] The hydroxyl proton (-OH ) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methylene carbon. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methylene carbon (Ar-C H₂-OH) is expected to appear around δ 60-65 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Dibenzofuranmethanol will exhibit characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretching bands for the aromatic rings typically appear just above 3000 cm⁻¹.
-
C-O stretching band for the alcohol will be observed in the range of 1000-1260 cm⁻¹.
-
C=C stretching bands for the aromatic rings will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Dibenzofuranmethanol, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight of the compound.[2] Common fragmentation patterns may include the loss of the hydroxymethyl group or other fragments characteristic of the dibenzofuran core.
Applications in Drug Discovery and Development
The dibenzofuran scaffold is a key component in a wide range of biologically active compounds, exhibiting anticancer, antibacterial, antifungal, and anti-inflammatory properties.[5] 2-Dibenzofuranmethanol serves as a crucial starting material for the synthesis of more complex derivatives with enhanced pharmacological profiles.
As a Synthetic Building Block
The primary utility of 2-Dibenzofuranmethanol in drug discovery lies in its role as a versatile synthetic intermediate. The hydroxyl group provides a convenient handle for a variety of chemical transformations, including:
-
Etherification: To introduce different alkyl or aryl side chains, which can modulate the lipophilicity and target-binding properties of the molecule.
-
Esterification: To create prodrugs or to introduce functionalities that can interact with specific biological targets.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for derivatization, such as the formation of amides or the participation in coupling reactions.
-
Halogenation: Conversion of the hydroxyl group to a halide allows for subsequent nucleophilic substitution or cross-coupling reactions to build more complex molecular architectures.
Illustrative Drug Development Workflow
Caption: A conceptual workflow for utilizing 2-Dibenzofuranmethanol in drug discovery.
The development of novel benzofuran-based antimicrotubule agents is an active area of research.[6] By using 2-Dibenzofuranmethanol as a starting point, medicinal chemists can systematically explore the structure-activity relationships of this class of compounds, leading to the identification of potent and selective drug candidates.
Conclusion
2-Dibenzofuranmethanol is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group make it an ideal starting material for the creation of diverse libraries of dibenzofuran derivatives. The proven biological activity of the dibenzofuran scaffold, coupled with the potential for chemical modification offered by 2-Dibenzofuranmethanol, ensures its continued importance in the quest for novel and effective therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this important chemical entity in their drug discovery endeavors.
References
-
PubChem. 2-Dibenzofuranmethanol. National Center for Biotechnology Information. [Link][2]
-
The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link][4]
-
Wang, Y., et al. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 11, 1348823. [Link][8]
-
Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link][9]
-
Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374-383. [Link][5]
-
BioResources. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link][10]
-
de Oliveira, V. E., et al. (2013). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 24(7), 1215-1222. [Link][11]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][12]
-
FUR4Sustain. Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. [Link][13]
-
NIST. Dibenzofuran, octachloro-. NIST Chemistry WebBook. [Link][15]
-
ResearchGate. Synthesis of 2-methoxydibenzo[b,d]furan (3). [Link][16]
-
NIST. 2-Diphenyl-carbinol-benzofuran. NIST Chemistry WebBook. [Link][17]
-
NIST. Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. [Link][18]
-
Riveira, M. J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1345. [Link][20]
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link][1]
-
ResearchGate. Various protocols for the synthesis of dihydro[2,3-b]benzofurans. [Link][21]
-
Ferrarese, A., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link][6]
Sources
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Dibenzofuranol [webbook.nist.gov]
- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzofuran synthesis [organic-chemistry.org]
- 10. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 11. scielo.br [scielo.br]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. fur4sustain.eu [fur4sustain.eu]
- 14. Dibenzofuran [webbook.nist.gov]
- 15. Dibenzofuran, octachloro- [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-Diphenyl-carbinol-benzofuran [webbook.nist.gov]
- 18. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 19. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 20. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Furan, 2-methyl- [webbook.nist.gov]
- 23. 2-Furanmethanol [webbook.nist.gov]
- 24. Furan, 2-propyl- [webbook.nist.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Dibenzofuranmethanol for Research and Development
This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Dibenzofuranmethanol, a compound of increasing interest in medicinal chemistry and materials science. Given the limited availability of specific toxicological data for this molecule, this document adopts a precautionary principle, drawing upon established best practices and data from structurally related dibenzofuran and benzofuran derivatives to inform a robust safety framework. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting.
Compound Identification and Known Properties
2-Dibenzofuranmethanol is a heterocyclic organic compound with the molecular formula C₁₃H₁₀O₂.[1] Its structure consists of a dibenzofuran core with a hydroxymethyl group substituent.
| Property | Value | Source |
| Molecular Weight | 198.22 g/mol | [1] |
| IUPAC Name | dibenzofuran-2-ylmethanol | [1] |
| CAS Number | 86607-82-1 | [1] |
| Appearance | Likely a solid at room temperature (inferred from related compounds) | N/A |
Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2-Dibenzofuranmethanol, a thorough risk assessment must be conducted by analogy with related compounds and by adhering to stringent general laboratory safety protocols.
Hazard Assessment: An Inferential Approach
In the absence of direct toxicological data, a conservative approach to hazard assessment is paramount. We will infer potential hazards from the known profiles of dibenzofuran and other substituted benzofurans.
-
Oral Toxicity : Related compounds, such as dibenzofuran, are classified as harmful if swallowed.[2][3] Therefore, ingestion of 2-Dibenzofuranmethanol should be considered hazardous.
-
Dermal and Eye Irritation : Many aromatic and heterocyclic compounds are irritants. It is prudent to assume that 2-Dibenzofuranmethanol may cause skin and eye irritation upon contact.
-
Inhalation : If the compound is a fine powder, inhalation of dust particles should be avoided. Fine dusts of organic compounds can also present a combustible dust explosion hazard under certain conditions.[4]
-
Carcinogenicity and Mutagenicity : There is no specific data for 2-Dibenzofuranmethanol. However, some benzofuran derivatives have been investigated for carcinogenic properties.[5] Until data proves otherwise, it should be handled as a potential carcinogen.
-
Aquatic Toxicity : Dibenzofuran is noted as being toxic to aquatic life with long-lasting effects.[3][4] Therefore, 2-Dibenzofuranmethanol should not be released into the environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the frontline defense against potential exposure. The following PPE is mandatory when handling 2-Dibenzofuranmethanol:
-
Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6] A face shield should be worn in addition to goggles when there is a splash hazard.
-
Skin Protection :
-
Gloves : Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.
-
Full Coverage : Ensure no skin is exposed by wearing long pants and closed-toe shoes.
-
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a certified chemical fume hood.
Caption: Workflow for PPE selection and donning before handling 2-Dibenzofuranmethanol.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize risk.
Handling
-
Ventilation : Always handle 2-Dibenzofuranmethanol in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Avoid Dust Formation : If the compound is a solid, handle it carefully to avoid generating dust.
-
Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.[5]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[2][3]
Storage
-
Container : Store in a tightly closed, properly labeled container.
-
Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Segregation : Store away from foodstuffs and beverages.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Caption: Decision tree for emergency response to exposure incidents.
Spill and Leak Procedures
-
Small Spills : For small spills of solid material, carefully dampen with a suitable solvent (e.g., 60-70% ethanol) to minimize dust, and then transfer to a sealed container for disposal.[7]
-
Large Spills : Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not allow the material to enter drains or waterways. Contact your institution's environmental health and safety department for guidance on cleanup.
-
Ventilation : Ensure adequate ventilation during cleanup.
Waste Disposal
All waste containing 2-Dibenzofuranmethanol should be treated as hazardous chemical waste.
-
Collection : Collect waste in a properly labeled, sealed container.
-
Disposal : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][3] Do not dispose of down the drain or in general waste.
Conclusion: A Commitment to Safety
The safe handling of 2-Dibenzofuranmethanol in a research and development setting requires a proactive and cautious approach. While specific toxicological data is limited, by understanding the potential hazards through analogy with related compounds and by rigorously applying the fundamental principles of laboratory safety, researchers can minimize their risk of exposure. This guide serves as a foundational document to be supplemented by institutional safety protocols and the professional judgment of the trained scientist.
References
-
Dibenzofuran | C12H8O | CID 568 - PubChem - NIH. [Link]
-
2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem - NIH. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration. [Link]
-
Occupational (Workplace) Exposure Standards/Guidelines/Approaches - Toxicology MSDT. [Link]
-
Safety data sheet - CPAChem. [Link]
-
Table of exposure limits for chemical and biological substances | WorkSafeBC. [Link]
-
Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration - OSHA. [Link]
-
Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]
-
HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf. [Link]
Sources
- 1. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cpachem.com [cpachem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Dibenzofuranmethanol via Selective Aldehyde Reduction
Abstract & Introduction
2-Dibenzofuranmethanol is a valuable chemical intermediate used in the synthesis of more complex molecules for materials science and pharmaceutical development.[1][2] The dibenzofuran core is a structural motif found in a range of biologically active compounds.[3] This application note provides a detailed, field-proven experimental protocol for the synthesis of 2-Dibenzofuranmethanol. The strategy centers on the selective reduction of the commercially available precursor, dibenzofuran-2-carbaldehyde, using sodium borohydride (NaBH₄). This method is favored for its high selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions, making it a staple in modern organic synthesis.[4] We will elucidate the underlying reaction mechanism, provide a step-by-step workflow, detail safety considerations, and present expected outcomes to ensure reproducible and successful synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of dibenzofuran-2-carbaldehyde. This two-step process is a cornerstone of organic chemistry for alcohol synthesis.[5][6]
Overall Reaction:
Mechanistic Rationale:
-
Nucleophilic Attack: Sodium borohydride serves as a delivery agent for the hydride ion (H⁻). The reaction is initiated when the hydride attacks the partially positive carbonyl carbon of the aldehyde. This breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetracoordinate alkoxide intermediate.[6][7]
-
Protonation (Workup): The reaction is quenched with an acidic solution. The negatively charged oxygen of the alkoxide intermediate is then protonated by a hydronium ion (H₃O⁺), yielding the final primary alcohol product, 2-Dibenzofuranmethanol. The use of NaBH₄ is advantageous as it is a milder reducing agent than alternatives like lithium aluminum hydride (LiAlH₄) and will not reduce other sensitive functional groups like esters that might be present in more complex substrates.[4]
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-Dibenzofuranmethanol on a standard laboratory scale. All operations involving volatile solvents or hazardous reagents must be performed within a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |
| Dibenzofuran-2-carbaldehyde | 5397-82-0 | C₁₃H₈O₂ | 196.20 | Starting Material |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | Reducing Agent, moisture-sensitive |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Reaction Solvent |
| Methanol (MeOH), Anhydrous | 67-56-1 | CH₄O | 32.04 | Co-solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Chromatography Eluent |
| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | HCl | 36.46 | Aqueous solution for workup |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Silica Gel, 230-400 mesh | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add dibenzofuran-2-carbaldehyde (1.0 g, 5.09 mmol, 1.0 equiv.).
-
Add 20 mL of anhydrous Tetrahydrofuran (THF) and 20 mL of anhydrous Methanol (MeOH). Stir at room temperature until the aldehyde is completely dissolved.
-
-
Reduction Reaction:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add sodium borohydride (0.29 g, 7.64 mmol, 1.5 equiv.) portion-wise over 10-15 minutes. Causality Note: A controlled, portion-wise addition at 0°C is crucial to manage the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of 1 M HCl. This neutralizes excess NaBH₄ and protonates the alkoxide. Safety Note: Hydrogen gas will be evolved during this step. Ensure adequate ventilation.[8]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity to 7:3) to elute the final product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 2-Dibenzofuranmethanol as a white solid.
-
Workflow Visualization
The following diagram outlines the complete experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of 2-Dibenzofuranmethanol.
Expected Results & Characterization
| Parameter | Expected Value |
| Product Appearance | White to off-white solid |
| Expected Yield | 85-95% |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol [2] |
| IUPAC Name | dibenzofuran-2-ylmethanol[2] |
The identity and purity of the synthesized 2-Dibenzofuranmethanol should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Safety and Handling
A thorough risk assessment must be conducted before commencing this protocol. Adherence to institutional safety guidelines and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
-
Sodium Borohydride (NaBH₄): Highly hazardous. It is a combustible solid that reacts violently with water and acids to produce flammable and explosive hydrogen gas.[8][9][10] It can cause severe skin and eye burns.[11] Handle under an inert atmosphere if possible and protect from moisture. In case of fire, use a dry chemical extinguisher (e.g., dry sand, soda ash); DO NOT USE WATER.[8]
-
Dibenzofuran-2-carbaldehyde: May be harmful if swallowed and can cause skin and eye irritation.[12]
-
Solvents (THF, Methanol, Ethyl Acetate, Hexane): These are flammable liquids. Work in a well-ventilated fume hood away from ignition sources. Avoid inhalation of vapors.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][12]
References
-
Yempala, T., & Cisternas, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(21), 1745-1753. Available from: [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
-
Clark, J. (2015). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available from: [Link]
-
Taylor & Francis Online. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Available from: [Link]
-
New Jersey Department of Health. (1999). Hazard Summary: Sodium Borohydride. Available from: [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available from: [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Available from: [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]
-
Sciencelab.com, Inc. (2005). Material Safety Data Sheet: Sodium borohydride. Available from: [Link]
-
PENTA s.r.o. (2025). Safety Data Sheet: Sodium borohydride. Available from: [Link]
-
MySkinRecipes. (n.d.). Dibenzofuran-2-carboxaldehyde. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290846, 2-Dibenzofuranmethanol. PubChem. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Available from: [Link]
-
Al-Amiery, A. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3326. Available from: [Link]
Sources
- 1. Dibenzofuran-2-carboxaldehyde [myskinrecipes.com]
- 2. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
Application Note: The Potential of the Dibenzofuran Scaffold in Cellular Imaging
Introduction: The Quest for Novel Fluorophores
The field of cellular biology is intrinsically linked to our ability to visualize the intricate workings of the cell. Fluorescent probes are the cornerstone of this visualization, enabling researchers to tag, track, and quantify specific molecules and events within living systems. An ideal fluorescent probe possesses a suite of desirable characteristics: high photostability, significant quantum yield, a large Stokes shift, and minimal cytotoxicity. Furthermore, its chemical structure often dictates its utility, influencing properties like cell permeability and subcellular localization.
This document explores the potential of 2-Dibenzofuranmethanol as a fluorescent probe for cellular imaging. While direct, established applications of 2-Dibenzofuranmethanol in this context are not prevalent in current literature, its core structure, dibenzofuran, is a well-known fluorophore. This application note, therefore, serves a dual purpose: to provide a theoretical framework for evaluating 2-Dibenzofuranmethanol and to offer a robust, generalizable protocol for researchers seeking to characterize and validate novel fluorescent probes for cellular imaging.
Physicochemical Properties of the Dibenzofuran Scaffold
Dibenzofuran is a heterocyclic organic compound with a planar structure consisting of a central furan ring fused to two benzene rings. This extended π-conjugated system is the basis for its intrinsic fluorescence. The substitution pattern on the dibenzofuran ring system can significantly modulate its photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the excitation and emission maxima, quantum yield, and environmental sensitivity of the molecule.
2.1. 2-Dibenzofuranmethanol: A Candidate Probe
2-Dibenzofuranmethanol introduces a hydroxymethyl group (-CH₂OH) at the 2-position of the dibenzofuran scaffold. This substitution is expected to influence its properties in several ways relevant to cellular imaging:
-
Solubility: The hydroxyl group may increase the molecule's polarity, potentially enhancing its solubility in aqueous buffers used for cell-based assays.
-
Photophysical Properties: The hydroxymethyl group is a weak electron-donating group, which may lead to modest shifts in the excitation and emission spectra compared to the parent dibenzofuran.
-
Reactivity: The primary alcohol functionality provides a reactive handle for further chemical modification, such as conjugation to targeting moieties (e.g., peptides, antibodies) to achieve specificity for particular cellular components.
A critical first step in evaluating any new fluorescent probe is the thorough characterization of its spectral properties.
Table 1: Hypothetical Photophysical Properties of 2-Dibenzofuranmethanol
| Property | Expected Value | Rationale |
| Excitation Max (λex) | ~300-330 nm | Based on the dibenzofuran scaffold, with a slight red-shift due to the -CH₂OH group. |
| Emission Max (λem) | ~340-380 nm | A typical Stokes shift for this class of fluorophore. |
| Quantum Yield (Φ) | Moderate | The quantum yield will be highly dependent on the solvent environment. |
| Molar Extinction Coeff. | > 10,000 M⁻¹cm⁻¹ | Characteristic of aromatic systems. |
Generalized Protocol for Evaluating a Novel Fluorescent Probe in Cellular Imaging
The following protocol provides a comprehensive workflow for assessing the suitability of a novel compound, such as 2-Dibenzofuranmethanol, for live-cell imaging.
Diagram 1: Experimental Workflow for Probe Validation
Caption: Workflow for the validation of a novel fluorescent probe.
3.1. Reagent Preparation
-
Probe Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) of 2-Dibenzofuranmethanol in a certified anhydrous solvent like dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate complete medium for your cell line of interest (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Imaging Buffer: A buffered saline solution such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free medium is recommended to reduce background fluorescence during imaging.
3.2. Cell Culture and Staining
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 50-70% confluency at the time of imaging.
-
Probe Loading:
-
Dilute the 2-Dibenzofuranmethanol stock solution in pre-warmed imaging buffer or complete medium to the desired final concentration. It is crucial to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal balance between signal intensity and cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will need to be determined empirically.
-
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed to the microscope for image acquisition.
3.3. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a suitable light source (e.g., mercury lamp, LED, or laser), appropriate filter sets, and a sensitive camera.
-
Filter Selection: Based on the spectroscopic analysis, select a filter set that best matches the excitation and emission spectra of 2-Dibenzofuranmethanol. For the hypothetical values, a DAPI filter set (e.g., ~350 nm excitation, ~460 nm emission) might be a reasonable starting point.
-
Image Acquisition:
-
Bring the cells into focus using brightfield or phase-contrast imaging.
-
Switch to the fluorescence channel and adjust the exposure time and gain to obtain a good signal-to-noise ratio while avoiding pixel saturation.
-
Acquire images from multiple fields of view for each experimental condition.
-
3.4. Data Analysis and Interpretation
-
Subcellular Localization: Observe the staining pattern within the cells. Does the probe appear to localize to specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum)? To confirm localization, co-staining with commercially available organelle-specific trackers is recommended.
-
Cytotoxicity Assessment: Perform a standard cytotoxicity assay (e.g., MTT or trypan blue exclusion) on cells treated with the probe at various concentrations and incubation times to determine the non-toxic working concentration range.
-
Photostability: To assess photostability, continuously expose a stained area to the excitation light and acquire images at regular intervals. Quantify the decrease in fluorescence intensity over time.
Potential Signaling Pathway Interaction
While 2-Dibenzofuranmethanol itself is not known to interact with specific signaling pathways, many fluorescent probes are designed to be sensitive to changes in the cellular microenvironment, such as pH, ion concentration, or enzymatic activity. If 2-Dibenzofuranmethanol were to be developed into a sensor, its fluorescence could be modulated by such events.
Diagram 2: Hypothetical Probe Activation Mechanism
Caption: A generalized model of a responsive fluorescent probe.
Conclusion and Future Directions
2-Dibenzofuranmethanol, by virtue of its dibenzofuran core, represents a potential starting point for the development of novel fluorescent probes. However, its utility in cellular imaging is currently unproven and requires rigorous experimental validation. The protocols and workflow outlined in this application note provide a comprehensive framework for such an investigation.
Future efforts could focus on the chemical modification of the 2-Dibenzofuranmethanol scaffold to enhance its photophysical properties and to introduce targeting moieties for specific cellular components. The development of dibenzofuran-based probes that are sensitive to the cellular microenvironment would be a particularly valuable contribution to the field of cell biology.
References
- Note: As the direct application of 2-Dibenzofuranmethanol in cellular imaging is not established, the following references provide context on the parent compound, dibenzofuran, and general principles of fluorescence microscopy.
The Versatile Role of 2-Dibenzofuranmethanol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of the Dibenzofuran Scaffold
The dibenzofuran nucleus, a rigid, planar tricyclic aromatic system, is a privileged scaffold in both materials science and medicinal chemistry. Its unique electronic properties and thermal stability make it a desirable building block for advanced organic materials, particularly in the realm of Organic Light-Emitting Diodes (OLEDs) where dibenzofuran derivatives contribute to enhanced charge transport and device efficiency.[1][2][3][4][5] In the pharmaceutical landscape, the dibenzofuran core is found in a variety of biologically active molecules, including compounds with anticancer, anti-Alzheimer's, and kinase inhibitory activities.[6][7][8][9][10]
2-Dibenzofuranmethanol emerges as a key starting material for the functionalization of the dibenzofuran core at the 2-position. The hydroxymethyl group serves as a versatile handle, allowing for a range of subsequent chemical transformations. This guide provides an in-depth exploration of the applications of 2-Dibenzofuranmethanol in organic synthesis, complete with detailed protocols for its derivatization and use in the construction of more complex molecular architectures.
Synthetic Accessibility of 2-Dibenzofuranmethanol
While not always commercially available in large quantities, 2-Dibenzofuranmethanol can be readily synthesized in the laboratory from common dibenzofuran precursors. The most straightforward approach involves the reduction of either 2-formyldibenzofuran or a 2-dibenzofurancarboxylic acid derivative.
Protocol 1: Synthesis of 2-Dibenzofuranmethanol by Reduction of 2-Formyldibenzofuran
This protocol describes the reduction of the commercially available 2-formyldibenzofuran to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
2-Formyldibenzofuran
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-formyldibenzofuran (1.0 eq) in a mixture of THF and methanol (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Dibenzofuranmethanol, which can be further purified by column chromatography on silica gel or recrystallization.
Core Synthetic Transformations of 2-Dibenzofuranmethanol
The utility of 2-Dibenzofuranmethanol lies in the reactivity of its benzylic alcohol functionality. This group can be readily transformed into other functional groups, paving the way for a diverse range of applications.
Application I: Oxidation to 2-Formyldibenzofuran
The oxidation of 2-Dibenzofuranmethanol to its corresponding aldehyde, 2-formyldibenzofuran, provides a key intermediate for various subsequent reactions, including reductive aminations, Wittig reactions, and the formation of imines and oximes.
Protocol 2: Photocatalytic Aerobic Oxidation
This protocol utilizes a green and efficient metal-free photochemical method for the selective oxidation of 2-Dibenzofuranmethanol.
Materials:
-
2-Dibenzofuranmethanol
-
Eosin Y
-
Acetonitrile (MeCN)
-
Oxygen (O₂) balloon
-
Blue LED lamp
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 2-Dibenzofuranmethanol (1.0 eq) and Eosin Y (1-2 mol%).
-
Evacuate and backfill the tube with oxygen gas (this can be done using a balloon filled with O₂).
-
Add acetonitrile as the solvent.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography to yield 2-formyldibenzofuran.
Application II: Conversion to 2-(Halomethyl)dibenzofuran
The transformation of the hydroxyl group into a halide creates a reactive electrophile, 2-(halomethyl)dibenzofuran, which is an excellent substrate for nucleophilic substitution and cross-coupling reactions.
Protocol 3: Synthesis of 2-(Bromomethyl)dibenzofuran
This protocol details the conversion of 2-Dibenzofuranmethanol to 2-(bromomethyl)dibenzofuran using phosphorus tribromide.
Materials:
-
2-Dibenzofuranmethanol
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Phosphorus tribromide (PBr₃)
-
Pyridine (optional, as a scavenger for HBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Dibenzofuranmethanol (1.0 eq) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel. A small amount of pyridine can be added to the reaction mixture before the addition of PBr₃.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture over ice and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-(bromomethyl)dibenzofuran, which should be used promptly or stored under an inert atmosphere due to its potential lability.
Application III: Building Block in Cross-Coupling Reactions
The derived 2-(halomethyl)dibenzofuran is a valuable precursor for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of complex diaryl- and aryl-alkynyl methane derivatives.
Protocol 4: Suzuki-Miyaura Coupling of 2-(Bromomethyl)dibenzofuran
This protocol describes the palladium-catalyzed cross-coupling of 2-(bromomethyl)dibenzofuran with an arylboronic acid.
Materials:
-
2-(Bromomethyl)dibenzofuran (from Protocol 3)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (if using a biphasic system)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube, add 2-(bromomethyl)dibenzofuran (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylmethyl)dibenzofuran.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from 2-Dibenzofuranmethanol.
Caption: Synthetic utility of 2-Dibenzofuranmethanol.
Quantitative Data Summary
The following table provides representative yields for the transformations discussed. Note that actual yields may vary depending on the specific substrate and reaction conditions.
| Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| Reduction | 2-Formyldibenzofuran | 2-Dibenzofuranmethanol | NaBH₄, MeOH/THF | 85-95 |
| Oxidation | 2-Dibenzofuranmethanol | 2-Formyldibenzofuran | Eosin Y, O₂, blue LED, MeCN | 70-90 |
| Bromination | 2-Dibenzofuranmethanol | 2-(Bromomethyl)dibenzofuran | PBr₃, Et₂O | 75-90 |
| Suzuki-Miyaura Coupling | 2-(Bromomethyl)dibenzofuran | 2-(Arylmethyl)dibenzofuran | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 60-85 |
Conclusion and Future Outlook
2-Dibenzofuranmethanol is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its hydroxymethyl group provide access to a wide array of functionalized dibenzofuran derivatives. The ability to convert the alcohol to a halide and subsequently engage in cross-coupling reactions is particularly powerful for the construction of novel materials for organic electronics and complex molecules with potential biological activity. As the demand for sophisticated organic molecules continues to grow, the applications of 2-Dibenzofuranmethanol and its derivatives are poised to expand further, solidifying its role as a key intermediate in modern synthetic chemistry.
References
- The Role of Dibenzofuran Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-dibenzofuran-derivatives-in-modern-oled-technology-15985871.html]
- A Comparative Analysis of Dibenzofuran-Based Functional Materials in Optoelectronics. Benchchem. [URL: https://www.benchchem.
- Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- The Chemistry Behind OLEDs: Dibenzofuran-3-ylboronic Acid's Crucial Role. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemistry-behind-oleds-dibenzofuran-3-ylboronic-acid-s-crucial-role-15985873.html]
- Derivative compound treating dibenzofuran as core framework, and its application in OLED (organic light emission diode). Google Patents. [URL: https://patents.google.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022771/]
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8178001/]
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR2305201.pdf]
- Benzofurans: A new profile of biological activities. ResearchGate. [URL: https://www.researchgate.net/publication/273146039_Benzofurans_A_new_profile_of_biological_activities]
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04951j]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN102850334A - Derivative compound treating dibenzofuran as core framework, and its application in OLED (organic light emission diode) - Google Patents [patents.google.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Part 1: Strategic Overview: Unlocking the Potential of the Dibenzofuran Scaffold
An In-depth Guide to the Derivatization of 2-Dibenzofuranmethanol for Advanced Biological Assays
Dibenzofuran and its derivatives represent a class of heterocyclic compounds with significant biological and photophysical properties.[1][2] The rigid, planar structure of the dibenzofuran core makes it an attractive scaffold for the development of molecular probes and potential therapeutic agents.[3][4] Specifically, 2-Dibenzofuranmethanol, with its reactive primary alcohol, serves as an ideal starting point for chemical modification.
However, the direct application of 2-dibenzofuranmethanol in complex biological systems is often limited. Derivatization is essential to introduce functionalities that can enhance aqueous solubility, enable covalent conjugation to biomolecules, or modulate its inherent fluorescent properties.[3][5] This guide provides a detailed framework for the strategic derivatization of 2-dibenzofuranmethanol, transforming it into a versatile tool for biological assays. The core strategy involves converting the poorly reactive hydroxyl group into a versatile intermediate, which can then be subjected to various nucleophilic substitutions to install desired functionalities.
Caption: High-level workflow for the activation and functionalization of 2-dibenzofuranmethanol.
Part 2: Core Derivatization Strategies and Scientific Rationale
The primary alcohol of 2-dibenzofuranmethanol is the key site for modification. However, the hydroxyl group (-OH) is a poor leaving group, making direct nucleophilic substitution inefficient. Therefore, a two-step strategy is often employed: activation followed by substitution.
Activation via Sulfonylation: The Gateway to Versatility
Causality: To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. Sulfonate esters, such as tosylates and mesylates, are excellent choices for this purpose.[6] The reaction of 2-dibenzofuranmethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) quantitatively converts the alcohol into a tosylate.[7][8][9]
Mechanism Insight: The base deprotonates the alcohol, and the resulting alkoxide attacks the electrophilic sulfur atom of TsCl. The large, resonance-stabilized tosylate anion is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles. This tosylated derivative is a stable, often crystalline intermediate that can be purified and used as the precursor for numerous other derivatives.[9][10]
Installing a Bioorthogonal Handle: Azide for "Click Chemistry"
Causality: For applications requiring the specific and efficient labeling of biomolecules, "click chemistry" is the gold standard.[11][12] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, requiring an azide and an alkyne partner.[13] Installing an azide group onto the dibenzofuran scaffold transforms it into a bioorthogonal probe.
Mechanism Insight: The azide group is introduced via a classic SN2 reaction. The tosylated intermediate, 2-(tosyloxymethyl)dibenzofuran, is treated with an azide salt, typically sodium azide (NaN₃). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the tosylate leaving group to form 2-(azidomethyl)dibenzofuran.[6][10][12] This reaction is highly efficient and provides a stable product ready for conjugation.
Alternative Functionalizations: Esters and Ethers
While the tosylate-azide route is powerful for bioconjugation, other derivatives can be synthesized for different purposes.
-
Esterification: Reacting 2-dibenzofuranmethanol with a carboxylic acid (under acidic catalysis, i.e., Fischer esterification) or a more reactive acyl chloride can introduce ester linkages.[14][15][16] This can be used to attach linkers or modulate the compound's lipophilicity.
-
Etherification: Williamson ether synthesis can be employed to form stable ether bonds, for example, to attach solubility-enhancing groups like polyethylene glycol (PEG).[17]
Caption: Primary synthetic routes from 2-dibenzofuranmethanol to key derivatives.
Part 3: Detailed Experimental Protocols
Safety Note: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 2-(Tosyloxymethyl)dibenzofuran (Activation Step)
Objective: To convert the primary alcohol of 2-dibenzofuranmethanol into a tosylate, a superior leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
2-Dibenzofuranmethanol (1.0 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)[7]
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-dibenzofuranmethanol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (approx. 10 mL per gram of alcohol).[18]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine or triethylamine (1.5 eq.) to the stirred solution.[7]
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.[8]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[7][9] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), water, saturated NaHCO₃ solution, and finally, brine.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of 2-(Azidomethyl)dibenzofuran (Functionalization Step)
Objective: To synthesize the azide derivative from the tosylated intermediate for use in bioorthogonal "click chemistry" applications.
Materials:
-
2-(Tosyloxymethyl)dibenzofuran (from Protocol 1) (1.0 eq.)
-
Sodium Azide (NaN₃) (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the 2-(tosyloxymethyl)dibenzofuran (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Reagent Addition: Add sodium azide (3.0 eq.) to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a significant volume of water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Part 4: Characterization and Data Validation
Trustworthy protocols require self-validation. Characterization of the synthesized derivatives is crucial to confirm their identity and purity before use in biological assays.
| Derivative | Technique | Expected Key Observations |
| 2-(Tosyloxymethyl)dibenzofuran | ¹H NMR | Appearance of aromatic signals for the tosyl group (~7.4-7.8 ppm). Downfield shift of the benzylic protons (-CH₂O-) compared to the starting alcohol.[7] |
| ¹³C NMR | Appearance of signals for the tosyl group carbons. | |
| IR | Characteristic strong S=O stretching bands around 1360 cm⁻¹ and 1175 cm⁻¹.[7] | |
| MS | Molecular ion peak corresponding to the calculated exact mass. | |
| 2-(Azidomethyl)dibenzofuran | ¹H NMR | Disappearance of tosyl group signals. Appearance of a singlet for the benzylic protons (-CH₂N₃) at a characteristic chemical shift. |
| ¹³C NMR | Characteristic shift for the carbon attached to the azide group. | |
| IR | A strong, sharp, and highly characteristic azide (N₃) stretching peak around 2100 cm⁻¹. | |
| MS | Molecular ion peak corresponding to the calculated exact mass. |
Part 5: Application in Biological Assays: Fluorescent Labeling
The synthesized 2-(azidomethyl)dibenzofuran is a powerful tool for biological assays due to the fluorescent nature of the dibenzofuran core and the reactive azide handle.[3][4] A primary application is the covalent labeling of alkyne-modified biomolecules via CuAAC click chemistry.
Principle: An alkyne-modified biomolecule (e.g., a protein, nucleic acid, or metabolite) is incubated with the azide-derivatized dibenzofuran probe in the presence of a copper(I) catalyst. The copper catalyzes a highly specific cycloaddition reaction, forming a stable triazole linkage that covalently attaches the fluorescent dibenzofuran label to the target biomolecule.[12][13] The labeled biomolecule can then be detected and quantified via fluorescence.
Caption: Principle of labeling a biomolecule using the azide probe via click chemistry.
General Protocol for CuAAC Labeling:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
-
Prepare stock solutions of:
-
2-(azidomethyl)dibenzofuran in DMSO.
-
A copper(II) sulfate (CuSO₄) solution in water.
-
A reducing agent, such as sodium ascorbate, in water (to reduce Cu(II) to the active Cu(I) in situ).
-
-
In a microcentrifuge tube, combine the biomolecule, the azide probe, the reducing agent, and finally the CuSO₄ solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The labeled product can then be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, fluorescence microscopy, or flow cytometry, depending on the nature of the biomolecule.
References
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Kazemi, F., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
Manikandan, A., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. World Journal of Pharmaceutical Research, 7(12), 756-766. Retrieved from [Link]
-
Zeng, L., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(10), 2475–2479. Retrieved from [Link]
-
Sutherland, A., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed. Retrieved from [Link]
-
Orita, A., et al. (2006). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Retrieved from [Link]
-
Sim, J., et al. (2016). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC. Retrieved from [Link]
-
Zeng, L., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. ACS Publications. Retrieved from [Link]
-
Wang, X-L., et al. (2016). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Bou-Fadel, C., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. Retrieved from [Link]
-
Zhang, D., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Retrieved from [Link]
-
Lee, S., et al. (2023). A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. PubMed. Retrieved from [Link]
-
Lee, S., et al. (2023). A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Wang, F., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dibenzofuran derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Borisov, R. S., et al. (2015). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. ResearchGate. Retrieved from [Link]
-
Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC. Retrieved from [Link]
-
Golas, P. L., et al. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Retrieved from [Link]
-
Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]
-
Uchiyama, M., et al. (2012). Recent progress in the development of derivatization reagents having a benzofuran structure. ResearchGate. Retrieved from [Link]
-
Scarfe, G. B., et al. (1996). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. Retrieved from [Link]
-
Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Sci-Hub. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Collier, G., et al. (2022). Improving the solubility of pseudo-hydrophobic Alzheimer's Disease medicinal chemicals through co-crystal formulation. NIH. Retrieved from [Link]
- E-An, G., et al. (2017). Esterification of 2,5-furan-dicarboxylic acid. Google Patents.
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the solubility of pseudo-hydrophobic Alzheimer’s Disease medicinal chemicals through co-crystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Ester synthesis by esterification [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
The Strategic Utility of 2-Dibenzofuranmethanol in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Dibenzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The dibenzofuran nucleus is a rigid, planar tricyclic aromatic system that has garnered significant attention in the field of medicinal chemistry. Its unique electronic and structural characteristics make it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Derivatives of dibenzofuran have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] This wide range of biological activities underscores the importance of developing versatile synthetic routes to access functionalized dibenzofuran derivatives for drug discovery and development programs.
2-Dibenzofuranmethanol emerges as a particularly valuable starting material in this context. The presence of a reactive hydroxymethyl group at the 2-position provides a synthetic handle for a variety of chemical transformations. This allows for the strategic introduction of diverse pharmacophores and functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Dibenzofuranmethanol as a precursor for the synthesis of key pharmaceutical intermediates. We will present detailed, field-proven protocols for the conversion of 2-Dibenzofuranmethanol into highly reactive intermediates and their subsequent application in the synthesis of potential therapeutic agents.
Core Synthetic Transformations of 2-Dibenzofuranmethanol
The synthetic utility of 2-Dibenzofuranmethanol lies in the reactivity of its primary alcohol functionality. This group can be readily transformed into other key functional groups, such as aldehydes, carboxylic acids, and haloalkyls, which are versatile intermediates for the construction of more complex molecular architectures.
I. Oxidation to 2-Formyldibenzofuran: A Gateway to Diverse Amine Derivatives
The oxidation of 2-Dibenzofuranmethanol to 2-formyldibenzofuran provides a crucial intermediate for the synthesis of a wide array of secondary and tertiary amines via reductive amination. This reaction is fundamental in medicinal chemistry for the introduction of amine-containing side chains, which are often critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Protocol 1: Oxidation of 2-Dibenzofuranmethanol to 2-Formyldibenzofuran using Pyridinium Chlorochromate (PCC)
This protocol describes a reliable method for the oxidation of 2-Dibenzofuranmethanol to 2-formyldibenzofuran using the mild oxidizing agent, pyridinium chlorochromate (PCC).
Materials:
-
2-Dibenzofuranmethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Chromatography column
Procedure:
-
To a solution of 2-Dibenzofuranmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add silica gel (1 g/mmol of 2-Dibenzofuranmethanol).
-
To this stirred suspension, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: 9:1 Hexane/Ethyl Acetate) to afford 2-formyldibenzofuran as a white to off-white solid.
Quantitative Data Summary: Oxidation of 2-Dibenzofuranmethanol
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| PCC | DCM | Room Temperature | 2-4 | 85-95 |
| Dess-Martin Periodinane | DCM | Room Temperature | 1-2 | 90-98 |
Application of 2-Formyldibenzofuran: Synthesis of a Hypothetical Kinase Inhibitor Precursor via Reductive Amination
The resulting 2-formyldibenzofuran can be readily utilized in reductive amination reactions to couple the dibenzofuran scaffold to various amine-containing fragments. This is a powerful strategy for the synthesis of libraries of compounds for biological screening.
Protocol 2: Reductive Amination of 2-Formyldibenzofuran with a Bioactive Amine
This protocol details the synthesis of a secondary amine by reacting 2-formyldibenzofuran with a primary amine in the presence of a reducing agent.
Materials:
-
2-Formyldibenzofuran
-
Primary amine (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-formyldibenzofuran (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
II. Conversion to 2-(Chloromethyl)dibenzofuran: A Versatile Alkylating Agent
The conversion of the hydroxyl group of 2-Dibenzofuranmethanol to a chloride provides a reactive electrophile, 2-(chloromethyl)dibenzofuran. This intermediate is an excellent alkylating agent for a variety of nucleophiles, including amines, phenols, and thiols, allowing for the introduction of the dibenzofuran moiety into a wide range of molecular scaffolds.
Protocol 3: Synthesis of 2-(Chloromethyl)dibenzofuran using Thionyl Chloride
This protocol describes the conversion of 2-Dibenzofuranmethanol to 2-(chloromethyl)dibenzofuran using thionyl chloride.
Materials:
-
2-Dibenzofuranmethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Ice bath
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve 2-Dibenzofuranmethanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Add a catalytic amount of pyridine (0.05 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)dibenzofuran, which can often be used in the next step without further purification.
Application of 2-(Chloromethyl)dibenzofuran: Synthesis of an Ether-Linked Dibenzofuran Derivative
The resulting 2-(chloromethyl)dibenzofuran can be used to alkylate phenolic compounds, a common linkage in many biologically active molecules.
Protocol 4: Williamson Ether Synthesis with 2-(Chloromethyl)dibenzofuran
This protocol details the synthesis of an ether by reacting 2-(chloromethyl)dibenzofuran with a phenol.
Materials:
-
2-(Chloromethyl)dibenzofuran
-
Phenol derivative (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenol derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 2-(chloromethyl)dibenzofuran (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ether-linked dibenzofuran derivative.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of 2-Dibenzofuranmethanol and the subsequent workflow for the synthesis of advanced pharmaceutical intermediates.
Caption: Key synthetic transformations of 2-Dibenzofuranmethanol.
Caption: General experimental workflow for synthesis and purification.
Conclusion and Future Outlook
2-Dibenzofuranmethanol serves as a highly valuable and versatile precursor for the synthesis of a diverse range of pharmaceutical compounds. The protocols detailed in this application note provide robust and reproducible methods for the conversion of 2-Dibenzofuranmethanol into key reactive intermediates, namely 2-formyldibenzofuran and 2-(chloromethyl)dibenzofuran. These intermediates are instrumental in the construction of more complex molecules through well-established synthetic transformations such as reductive amination and Williamson ether synthesis. The ability to readily functionalize the dibenzofuran scaffold through these methods allows medicinal chemists to efficiently explore the chemical space around this privileged structure, paving the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles. The continued exploration of the synthetic utility of 2-Dibenzofuranmethanol is expected to yield further innovations in drug discovery and development.
References
- ScienceIn Publishing. Medicinal active applications of Dibenzofuran derivatives.
- ResearchGate. Medicinal active applications of Dibenzofuran derivatives.
Sources
Application Notes & Protocols: Advanced Chromatographic Analysis of Dibenzofuran Compounds
Introduction
Dibenzofurans are a class of heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings. This core structure is a building block in various pharmaceuticals and advanced materials.[1] However, their chlorinated and brominated analogues, known as polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), are highly toxic and persistent organic pollutants (POPs) formed as byproducts of industrial processes like waste incineration and chemical manufacturing.[2][3][4] Given their dual nature—from valuable intermediates to hazardous environmental contaminants—the ability to accurately identify and quantify dibenzofuran compounds in diverse matrices is of paramount importance for quality control, environmental monitoring, and toxicological studies.[1][3]
This comprehensive guide provides detailed application notes and validated protocols for the analysis of dibenzofuran compounds using two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate technique for their specific analytical challenges.
Part 1: High-Performance Liquid Chromatography (HPLC) for Dibenzofuran Analysis
Principle and Rationale
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For dibenzofurans, which are moderately polar aromatic compounds, reversed-phase (RP-HPLC) is the predominant mode of separation. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[6] Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Causality Behind Experimental Choices: HPLC is an exceptionally versatile technique, particularly well-suited for dibenzofuran derivatives that may be non-volatile or thermally labile, making them unsuitable for GC analysis.[5] The choice of a C18 column provides a robust and well-characterized mechanism for separating aromatic compounds. The mobile phase composition is critical; using a gradient elution (where the proportion of organic solvent is increased over time) is often necessary to resolve a mixture of dibenzofurans with varying polarity while ensuring sharp peak shapes and reasonable analysis times. For detection, UV-Vis is a straightforward choice due to the strong chromophores in the dibenzofuran structure.[7] However, coupling HPLC with mass spectrometry (LC-MS) provides significantly higher selectivity and sensitivity, along with structural confirmation, which is indispensable for complex matrices.[1] When using LC-MS, volatile buffers like formic or acetic acid are used instead of non-volatile acids like phosphoric acid to ensure compatibility with the MS interface.[6]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general method for the quantification of dibenzofuran or its derivatives in a relatively clean matrix, such as a reaction mixture or a formulated product.
1. Instrumentation and Consumables:
-
HPLC System: An instrument equipped with a binary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Modifier: Formic acid (for MS compatibility) or phosphoric acid.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of the dibenzofuran reference standard and dissolve in 10 mL of ACN to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 ACN:Water).
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to remove particulates.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Phosphoric Acid | Provides proton source to suppress silanol activity and ensure sharp peaks. |
| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid | Strong organic solvent for eluting hydrophobic compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures stable retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak broadening. |
| Detection | UV at 280 nm | Wavelength of strong absorbance for the dibenzofuran chromophore. |
| Gradient Program | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12.1-15 min: 50% B | Gradient elution allows for the separation of compounds with a range of polarities. |
4. Data Analysis and System Validation:
-
Identification: The target compound is identified by its retention time compared to a pure standard.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the working standards. The concentration of the analyte in the sample is determined from this curve.
-
Validation: The method should be validated for linearity (R² > 0.999), accuracy (recovery studies), and precision (repeat injections).[8][9]
Workflow Visualization
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Dibenzofuran Analysis
Principle and Rationale
GC-MS is the gold-standard technique for the analysis of volatile and semi-volatile compounds, making it ideal for dibenzofuran and its halogenated congeners.[5] The method combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] Analytes are vaporized and separated in a long capillary column before being ionized (typically by electron ionization, EI) and detected based on their mass-to-charge ratio (m/z).
Causality Behind Experimental Choices: The unparalleled sensitivity and selectivity of GC-MS make it the required method for trace-level analysis of toxic PCDFs in environmental and biological matrices.[3][10]
-
Column Choice: A non-polar DB-5MS column (or equivalent) is chosen for its excellent separation of nonpolar to moderately polar compounds and its thermal stability.[8] Longer columns (e.g., 60 m) are often employed to achieve the challenging separation of closely related isomers.[11]
-
Injection Mode: Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the analytical column, maximizing sensitivity.[8]
-
Ionization: Electron Ionization (EI) at 70 eV is a highly robust and reproducible method that generates characteristic, fragment-rich mass spectra, which can be compared against established libraries (e.g., NIST) for confident identification.[8][12]
-
Detection Mode: For trace quantification, Selected Ion Monitoring (SIM) is employed, where the mass spectrometer is set to detect only specific, characteristic ions of the target analytes. This dramatically reduces chemical noise and enhances the signal-to-noise ratio. For even greater selectivity, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is used, which monitors a specific fragmentation pathway (precursor ion → product ion), virtually eliminating matrix interferences.[10]
-
Isotope Dilution: Authoritative methods, such as U.S. EPA Method 1613B, mandate the use of isotope dilution.[3] This involves spiking the sample with a known amount of a ¹³C-labeled version of the target analyte before any extraction or cleanup steps. Because the labeled standard behaves identically to the native analyte, its recovery can be used to accurately correct for any analyte losses during the complex sample preparation process, leading to highly accurate and self-validating results.[11]
Experimental Protocol: GC-MS Analysis of PCDFs in Soil
This protocol is based on principles from U.S. EPA methods for the analysis of dioxins and furans.[13][14]
1. Instrumentation and Consumables:
-
GC-MS System: A gas chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: DB-5MS capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Helium (99.999% purity).
-
Solvents: Pesticide-residue grade n-hexane, acetone, dichloromethane (DCM).
-
Standards: Native PCDF standards and their corresponding ¹³C₁₂-labeled internal standards.
2. Sample Preparation and Cleanup:
-
Spiking: To a 10 g soil sample, add a known quantity of the ¹³C₁₂-labeled internal standard solution.
-
Extraction: Mix the soil with anhydrous sodium sulfate and perform Soxhlet extraction for 18-24 hours with a hexane/acetone mixture.[15]
-
Cleanup (Critical Step): The raw extract contains numerous interfering compounds that must be removed.
-
Concentrate the extract and perform an acid/base wash to remove bulk organic matter.
-
Pass the extract through a multi-layer silica gel column containing layers of acidic, basic, and neutral silica to remove polar interferences.[15]
-
Further cleanup may be performed using an alumina or Florisil column to separate PCDFs from other contaminants like PCBs.[15]
-
-
Final Concentration: The cleaned extract is carefully concentrated to a final volume of 10-20 µL, and a recovery standard is added just before injection.
3. GC-MS Conditions:
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless @ 280 °C | Maximizes analyte transfer for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 150°C (1 min hold), ramp 15°C/min to 310°C (10 min hold) | A precise temperature program is crucial for separating isomers.[8] |
| Transfer Line | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) @ 230 °C, 70 eV | Standard conditions for generating reproducible mass spectra.[8] |
| Acquisition | MRM Mode (for GC-MS/MS) | Provides the highest selectivity and sensitivity by monitoring specific ion transitions.[10] |
4. Data Analysis:
-
Identification: Confirmed by comparing the retention time and the ratio of two specific MRM transitions (quantifier and qualifier) to those of an authentic standard.
-
Quantification: Calculated using the isotope dilution method, based on the relative response factor between the native analyte and its corresponding ¹³C₁₂-labeled internal standard.
Workflow Visualization```dot
Conclusion
Both HPLC and GC-MS are powerful, indispensable tools for the analysis of dibenzofuran compounds. HPLC offers versatility for a broader range of derivatives and is ideal for quality control applications with simpler matrices. Conversely, GC-MS, particularly when coupled with tandem mass spectrometry and isotope dilution techniques, provides the unmatched sensitivity and selectivity required for the challenging trace-level quantification of hazardous dibenzofurans in complex environmental and biological samples. The ultimate choice of method is a strategic decision that must be guided by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific data requirements of the study. A thorough validation is the final, critical step to ensure that the chosen method produces data that is not only accurate and precise but also authoritative and defensible. [9]
References
-
SIELC Technologies. (n.d.). Separation of Dibenzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). WORKPLAN FOR DIOXINIFURAN CHARACTERIZATION. Retrieved from [Link]
-
Federal Register. (2023, March 20). EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2022). Formation of PAHs, Phenol, Benzofuran, and Dibenzofuran in a Flow Reactor from the Oxidation of Ethylene, Toluene, and n-Decane. Retrieved from [Link]
-
Torres, P. A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1487-1492. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dioxin Databases, Methods and Tools. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Dioxins & Furans Analysis in Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Compendium Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-dioxins and Dibenzofurans in Ambient Air. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Retrieved from [Link]
-
Aydin, Y. M., et al. (2019). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. International Journal of Environmental Research and Public Health, 16(18), 3392. Retrieved from [Link]
-
Tiernan, T. O., et al. (1985). Development of High-Performance Liquid Chromatographic Methods for Separation and Automated Collection of Tetrachlorodibenzo-p-Dioxin Isomers. In Chlorinated Dioxins and Dibenzofurans in the Total Environment (pp. 305-322). Butterworth Publishers. Retrieved from [Link]
-
Catinella, S., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Journal of Mass Spectrometry, 42(11), 1443-1450. Retrieved from [Link]
-
Esser, D., et al. (2016). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Journal of Chromatography A, 1442, 111-119. Retrieved from [Link]
-
Tran, T. K. C., et al. (2021). Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples. Environmental Science and Pollution Research, 28(4), 4615-4625. Retrieved from [Link]
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 38-51. Retrieved from [Link]
-
Lee, S., et al. (2021). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. International Journal of Environmental Research and Public Health, 18(9), 4851. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Method 23 - Dioxins and Furans. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Analytical Method Development and Validation for Some Persistent Organic Pollutants in water and Sediments by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Summit Environmental Technologies. (2024). Dioxin Furan EPA Method 1613. Retrieved from [Link]
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 38-51. Retrieved from [Link]
-
IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
Yamamoto, S., et al. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Agricultural and Food Chemistry, 43(10), 2648-2654. Retrieved from [Link]
-
Luzardo, O. P., et al. (2021). Validation of a Method Scope Extension for the Analysis of POPs in Soil and Verification in Organic and Conventional Farms of the Canary Islands. Agronomy, 11(5), 903. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 285. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Zacharewski, T. R., et al. (1989). Comparative analysis of polychlorinated dibenzo-p-dioxin and dibenzofuran congeners in Great Lakes fish extracts by gas chromatography-mass spectrometry and in vitro enzyme induction activities. Environmental Science & Technology, 23(6), 730-735. Retrieved from [Link]
-
Vessecchi, R., et al. (2011). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 46(6), 599-607. Retrieved from [Link]
-
Martí-Cid, R., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 11(11), 932. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. agilent.com [agilent.com]
- 4. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Dibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. Dibenzofuran [webbook.nist.gov]
- 13. Federal Register :: EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources [federalregister.gov]
- 14. epa.gov [epa.gov]
- 15. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Acylated Dibenzofurans via Friedel-Crafts Acylation: An Application Note for Pharmaceutical Precursor Synthesis
Introduction: The Significance of Dibenzofuran Scaffolds in Medicinal Chemistry
Dibenzofuran, a heterocyclic aromatic compound featuring a central furan ring fused to two benzene rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The strategic functionalization of the dibenzofuran core is a key approach in the development of novel therapeutic agents. Among the various chemical modifications, acylation stands out as a fundamental transformation. The introduction of an acetyl group not only can modulate the pharmacological profile of the molecule but also serves as a versatile chemical handle for further synthetic elaborations, enabling the construction of more complex and potent drug candidates.[1][2][6]
This technical guide provides an in-depth exploration of the Friedel-Crafts acylation of dibenzofuran, a cornerstone reaction for the synthesis of key acetylated precursors.[1][7] We will delve into the mechanistic underpinnings of this reaction, discuss the critical parameters governing its outcome, and provide detailed, field-proven protocols for the synthesis of mono- and di-acetylated dibenzofurans. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable intermediates in their synthetic endeavors.
The Friedel-Crafts Acylation: A Mechanistic Overview
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1][7][8] The reaction typically employs an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[1][7]
The mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent by coordinating to the carbonyl oxygen, leading to the formation of a highly electrophilic acylium ion intermediate.[7][9]
-
Electrophilic Attack: The electron-rich π-system of the dibenzofuran ring acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[9]
-
Rearomatization: A weak base, such as the tetrachloroaluminate anion ([AlCl₄]⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the newly introduced acyl group. This restores the aromaticity of the ring system and yields the final acylated dibenzofuran product.[9]
Figure 1: Generalized mechanism of the Friedel-Crafts acylation of dibenzofuran.
Controlling Regioselectivity: A Key Synthetic Challenge
The acylation of dibenzofuran can lead to a mixture of regioisomers. The primary positions for electrophilic attack are C2, C3, C1, and C4, with a general reactivity order of 2 > 3 > 1 ≈ 4.[9] Consequently, 2-acetyldibenzofuran is typically the major product, followed by the 3-acyl derivative.[1][9] The preferential substitution at the 2-position is attributed to the electronic properties of the dibenzofuran nucleus, where the positions para to the oxygen atom are electronically enriched and more susceptible to electrophilic attack.[1]
Several factors can be manipulated to influence the regioselectivity of the reaction:
-
Lewis Acid Catalyst: The choice and concentration of the Lewis acid are critical. Strong Lewis acids like AlCl₃ are highly effective but may lead to reduced selectivity.[9] Milder Lewis acids, such as ferric chloride (FeCl₃), have been reported to yield cleaner reactions with fewer byproducts in related systems.[9]
-
Solvent: The reaction solvent can have a significant impact on the isomer distribution. For instance, in substituted dibenzofurans, nitro-based solvents like nitrobenzene have been shown to favor acylation at the 8-position, whereas chlorinated solvents such as dichloromethane favor the 7-position.[9] This is likely due to differential solvation of the intermediate sigma complex.[9]
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is often the 2-acyl isomer.[9]
Experimental Protocols
The following protocols are based on established procedures and provide a reliable foundation for the synthesis of key acetylated dibenzofuran precursors.[1][7][10]
Protocol 1: Synthesis of a Mixture of 2-Acetyldibenzofuran and 3-Acetyldibenzofuran
This protocol is designed for the mono-acetylation of dibenzofuran, yielding a mixture of the 2- and 3-isomers, with the 2-isomer being the major product.[1]
Materials:
-
Dibenzofuran
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene
-
Ice
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene with stirring.
-
To this solution, add 10.2 g (0.1 mole) of acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add 26.7 g (0.2 mole) of anhydrous aluminum chloride to the cooled, stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Decompose the reaction mixture by carefully pouring it onto a mixture of crushed ice and hydrochloric acid.
-
Separate the nitrobenzene layer. The nitrobenzene can be removed by steam distillation.
-
The resulting solid residue is then subjected to fractional crystallization from ethanol to separate the 2- and 3-acetyldibenzofuran isomers.
Protocol 2: Synthesis of 2,8-Diacetyldibenzofuran
By modifying the stoichiometry and reaction time, di-acetylation can be achieved, leading to the formation of 2,8-diacetyldibenzofuran.[1]
Materials:
-
Dibenzofuran
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene
-
Ice
-
Hydrochloric acid (HCl)
-
Suitable solvent for recrystallization (e.g., ethanol, acetic acid)
Procedure:
-
In a suitable reaction vessel, dissolve 16.8 g (0.1 mole) of dibenzofuran in 100 mL of nitrobenzene with stirring.
-
To this solution, add 20.4 g (0.2 mole) of acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add 53.4 g (0.4 mole) of anhydrous aluminum chloride to the cooled, stirred mixture.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.
-
Work up the reaction mixture as described in Protocol 1 (steps 6-7).
-
The crude product is then recrystallized from a suitable solvent to yield pure 2,8-diacetyldibenzofuran.
Protocol 3: Selective Synthesis of 2-Acetyldibenzofuran
This protocol aims to selectively synthesize 2-acetyldibenzofuran using acetyl chloride as the acylating agent and dichloromethane as the solvent.[7][10]
Materials:
-
Dibenzofuran
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
Figure 2: Step-by-step workflow for the selective synthesis of 2-acetyldibenzofuran.
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add anhydrous aluminum chloride (1.2 equivalents) under an inert atmosphere.[7][10] Add anhydrous dichloromethane to create a suspension.[7]
-
Cooling: Cool the suspension to 0 °C using an ice bath.[7][10]
-
Acylation:
-
Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.[9][10]
-
Dissolve dibenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the dibenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.[7]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back down to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid.[7][10]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[7][10]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[7][10] Purify the crude product by recrystallization from ethanol to yield pure 2-acetyldibenzofuran.[10]
Data Summary
The following table summarizes key quantitative data for the synthesized acetylated dibenzofurans.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance | Melting Point (°C) |
| 2-Acetyldibenzofuran | C₁₄H₁₀O₂ | 210.23 | 75-85%[10] | Solid[10] | 142-144[10] |
| 3-Acetyldibenzofuran | C₁₄H₁₀O₂ | 210.23 | Varies | Solid | - |
| 2,8-Diacetyldibenzofuran | C₁₆H₁₂O₃ | 252.27 | Varies | Solid | - |
Note: Yields are highly dependent on reaction scale and purification efficiency. The provided yield for 2-acetyldibenzofuran is an expected range based on optimized laboratory procedures.
Conclusion and Future Perspectives
The Friedel-Crafts acylation of dibenzofuran is a robust and versatile method for the synthesis of acetylated derivatives that are valuable precursors in drug discovery and development.[1][2] A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is paramount for the targeted synthesis of specific isomers. The protocols detailed in this guide provide a solid foundation for researchers to produce these important building blocks.
Future research in this area may focus on the development of more environmentally benign and highly selective catalytic systems, potentially utilizing solid acid catalysts or enzymatic transformations to further enhance the efficiency and sustainability of these crucial synthetic transformations.
References
- The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide - Benchchem.
- Synthesis of 2-Acetyldibenzofuran: An Experimental Protocol - Benchchem.
- Technical Support Center: Regioisomer Formation in Dibenzofuran Acylation - Benchchem.
- Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide - Benchchem.
- Application Notes and Protocols: 2-Acetyldibenzofuran as a Precursor in Organic Synthesis - Benchchem.
- Application Notes and Protocols: 2-Acetyldibenzofuran in Medicinal Chemistry - Benchchem.
- 2-Acetyldibenzofuran: A Technical Guide for Researchers - Benchchem.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed Central.
- Medicinal active applications of Dibenzofuran derivatives - ResearchGate.
- Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review - SciSpace.
- The Versatile Role of Dibenzofuran Derivatives in Modern Chemistry.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
- Synthesis of benzofurans via Friedel–Crafts acylation. - ResearchGate.
- Experiment 1: Friedel-Crafts Acylation - umich.edu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Reduction of 2-Acetyldibenzofuran to 2-Dibenzofuranmethanol
For: Researchers, scientists, and drug development professionals
Introduction: Strategic Reduction in Heterocyclic Synthesis
The transformation of a ketone to an alcohol is a fundamental process in organic synthesis, pivotal in the strategic elaboration of complex molecules. This application note provides a detailed protocol for the reduction of the ketone, 2-acetyldibenzofuran, to the corresponding secondary alcohol, 2-dibenzofuranmethanol. Dibenzofuran and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. The hydroxyl group introduced in this reduction serves as a versatile handle for further functionalization, making this a critical step in many synthetic pathways.
The chosen reagent for this transformation is sodium borohydride (NaBH₄). Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride is a milder and more selective reagent.[1][2] It readily reduces aldehydes and ketones while typically leaving other functional groups like esters, amides, and carboxylic acids intact.[1] This selectivity is advantageous when working with multifunctional molecules. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which participates in the reaction mechanism.[3]
Reaction Mechanism and Scientific Principles
The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This step breaks the carbon-oxygen π bond, forming a tetraalkoxyborate intermediate.[3][4]
-
Protonation: The resulting alkoxide intermediate is then protonated by the protic solvent (e.g., methanol) to yield the final secondary alcohol product.[3][4]
One molecule of sodium borohydride can, in principle, reduce four molecules of the ketone.[3] However, in practice, an excess of the reducing agent is often used to ensure complete conversion, as it can also react with the solvent.[3]
Caption: Generalized mechanism of ketone reduction by sodium borohydride.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Acetyldibenzofuran | C₁₄H₁₀O₂ | 210.23 | ≥98% | Commercially Available |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥97% | Commercially Available |
| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade, ≥99.5% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular, ≥99% | Commercially Available |
| Deionized Water | H₂O | 18.02 | - | In-house source |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass funnels
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[5][6]
Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis of 2-dibenzofuranmethanol.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyldibenzofuran (1.0 g, 4.76 mmol) in methanol (25 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with continuous stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.27 g, 7.14 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. Caution: The addition of sodium borohydride can cause the evolution of hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible under UV light.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (10 mL) to the cooled reaction mixture. This will decompose any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Workup: Transfer the remaining aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 20 mL) and then with deionized water (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-dibenzofuranmethanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Safety Precautions
-
Sodium Borohydride: Sodium borohydride is a water-reactive, flammable solid.[6] It can cause severe skin burns and eye damage.[6] Handle it in a fume hood, away from water and sources of ignition.[6][7] Wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.[5]
-
Methanol: Methanol is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.
-
General Handling: Always work in a well-ventilated area and use appropriate personal protective equipment. Ensure that eyewash stations and safety showers are readily accessible.[7]
Expected Results and Characterization
The successful reduction of 2-acetyldibenzofuran will yield 2-dibenzofuranmethanol as a white to off-white solid.
Physicochemical Properties of 2-Dibenzofuranmethanol:
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molar Mass | 198.22 g/mol |
| CAS Number | 86607-82-1[8] |
The identity of the product can be confirmed by spectroscopic methods. For example, in the ¹H NMR spectrum, the disappearance of the acetyl methyl singlet and the appearance of a new signal for the benzylic protons (CH₂OH) and the hydroxyl proton will be indicative of the successful reduction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent | Add more sodium borohydride in small portions and continue to monitor by TLC. |
| Low reaction temperature | Allow the reaction to warm to room temperature for a short period. | |
| Low Yield | Product lost during workup | Ensure complete extraction from the aqueous layer. Minimize transfers between flasks. |
| Decomposition of product | Avoid excessive heat during solvent removal. | |
| Impure Product | Incomplete reaction | Allow the reaction to proceed for a longer duration. |
| Side products | Purify the crude product by column chromatography. |
Conclusion
This application note provides a robust and reliable protocol for the reduction of 2-acetyldibenzofuran to 2-dibenzofuranmethanol using sodium borohydride. The methodology is straightforward, employs readily available reagents, and proceeds with high efficiency. By following the detailed steps and adhering to the safety precautions outlined, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and materials science.
References
-
University of Toronto. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Books. Retrieved from [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. Sodium Borohydride (NaBH4). Retrieved from [Link]
-
OpenOChem Learn. Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
SciSpace. (1983). A convenient synthesis of two dibenzofurans. Australian Journal of Chemistry, 36(7), 1473. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Dibenzofurans. Retrieved from [Link]
-
New Jersey Department of Health. (1999, August). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
University of California. (2012, December 14). Standard Operating Procedure: Sodium borohydride. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290846, 2-Dibenzofuranmethanol. Retrieved from [Link]
-
Sci-Hub. Synthesis and Characterization of Dibenzofuran Derivatives. Retrieved from [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 3. books.rsc.org [books.rsc.org]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. nj.gov [nj.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. fishersci.com [fishersci.com]
- 8. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of dibenzofurans via palladium-catalyzed cyclization
Application Note & Protocol
Topic: High-Efficiency Synthesis of Dibenzofurans via Palladium-Catalyzed Intramolecular C-H and C-O Cyclization
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance and Synthesis of Dibenzofurans
The dibenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products, pharmaceuticals, and advanced materials. Its rigid, planar structure and unique electronic properties contribute to significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Furthermore, dibenzofuran derivatives are key components in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Traditional methods for synthesizing dibenzofurans often require harsh conditions, multi-step procedures, and suffer from limited substrate scope. Modern synthetic chemistry has largely overcome these challenges through the advent of transition-metal catalysis. Among these methods, palladium-catalyzed intramolecular cyclization of diaryl ethers has emerged as a particularly powerful and versatile strategy, offering a direct and atom-economical route to this important scaffold. This application note provides a detailed overview of the mechanistic principles and practical protocols for two major palladium-catalyzed pathways: the direct C-H functionalization and the C-O activation/cyclization of 2-phenoxyaryl derivatives.
Mechanistic Rationale: Understanding the Catalytic Cycles
The choice of catalytic system—specifically the palladium precursor, ligand, and additives—is critically dependent on the desired bond-forming strategy. The two predominant mechanisms are the intramolecular direct C-H arylation and the cyclization via C-O bond cleavage.
Pathway A: Intramolecular Direct C-H Arylation
This is often the more atom-economical pathway, proceeding via a Concerted Metalation-Deprotonation (CMD) mechanism. This approach typically utilizes a Pd(II) catalyst, which is often generated in situ from a Pd(0) source and an oxidant or started directly from a Pd(II) salt like Pd(OAc)₂.
Key Mechanistic Steps:
-
C-H Activation/Cyclization: The active Pd(II) species coordinates to the diaryl ether substrate. The key C-H bond cleavage occurs on the electron-rich aromatic ring, facilitated by a carbonate or carboxylate base, leading to the formation of a six-membered palladacycle intermediate.
-
Reductive Elimination: This irreversible step involves the formation of the C-C bond of the dibenzofuran core and the reduction of Pd(II) to Pd(0).
-
Catalyst Regeneration: The resulting Pd(0) species is re-oxidized to the active Pd(II) catalyst by an oxidant (e.g., O₂, Cu(OAc)₂, Ag₂CO₃) to complete the catalytic cycle.
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
Pathway B: C-O Activation/Cyclization
This pathway is particularly useful for substrates where the C-H bond is less reactive or when alternative functionalities are desired. It typically involves the cleavage of a C-O bond of a phenol derivative, often activated as a triflate (OTf) or a related leaving group. The reaction generally proceeds through a Pd(0)/Pd(II) cycle.
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-X bond (e.g., C-OTf, C-Cl) of the 2-phenoxyaryl halide/triflate, forming an arylpalladium(II) complex.
-
Intramolecular C-H Activation: The pendant aryl ring then undergoes intramolecular C-H activation, forming a palladacycle. This step is often the rate-determining step.
-
Reductive Elimination: The palladacycle collapses via reductive elimination to form the dibenzofuran product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for Pd-catalyzed C-O activation pathway.
Experimental Protocols & Data
The following protocols are representative examples derived from established literature, providing a starting point for optimization.
Protocol 1: Aerobic C-H Functionalization Route
This protocol is adapted from a highly efficient aerobic cyclization method, which avoids the need for expensive and stoichiometric metal oxidants. It is well-suited for electron-rich diaryl ethers.
Experimental Workflow:
Caption: General workflow for aerobic C-H cyclization.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether substrate (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).
-
Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed dimethylacetamide (DMAc, 2.5 mL) via syringe.
-
Reaction Atmosphere: Puncture the septum with a needle connected to a balloon of oxygen (O₂). Safety Note: Handle oxygen with care; ensure no organic solvents come into contact with the needle tip when flushing.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure dibenzofuran product.
Representative Data (C-H Arylation):
| Entry | Substrate (Diaryl Ether) | Catalyst Loading (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 1 | Diphenyl ether | 5% Pd(OAc)₂ | K₂CO₃ | 120 | 85 | |
| 2 | 3-Methoxydiphenyl ether | 5% Pd(OAc)₂ | Cs₂CO₃ | 120 | 92 | |
| 3 | 4-Chlorodiphenyl ether | 5% Pd(OAc)₂ | K₂CO₃ | 130 | 75 | |
| 4 | 2,6-Dimethylphenyl phenyl ether | 2% Pd(OAc)₂ | Cs₂CO₃ | 110 | 95 |
Protocol 2: C-O Activation Route from Aryl Triflates
This protocol is based on methods for the cyclization of 2-phenoxyaryl triflates and is advantageous for substrates where C-H activation is challenging or leads to undesired regioisomers.
Step-by-Step Methodology:
-
Vessel Preparation: In a nitrogen-filled glovebox, add Pd(dba)₂ (14.4 mg, 0.025 mmol, 5 mol%), a phosphine ligand such as SPhos (20.5 mg, 0.05 mmol, 10 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv) to an oven-dried vial.
-
Reagent Addition: Add the 2-phenoxyaryl triflate substrate (0.5 mmol, 1.0 equiv) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (2.5 mL) to the vial.
-
Reaction Conditions: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum heating block at 110 °C and stir for 12 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (Section 3.1).
Representative Data (C-O Activation):
| Entry | Substrate (2-Phenoxyaryl-X) | Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Phenoxy-phenyl triflate | SPhos | K₃PO₄ | 110 | 94 | |
| 2 | 2-(4-Methylphenoxy)-phenyl triflate | RuPhos | Cs₂CO₃ | 100 | 88 | |
| 3 | 2-Phenoxy-5-chlorophenyl triflate | XPhos | K₃PO₄ | 110 | 85 |
Troubleshooting and Optimization
-
Low Yield:
-
C-H Route: Ensure the reaction is strictly aerobic; an insufficient O₂ supply will stall catalyst turnover. Consider a different base (Cs₂CO₃ is often more effective but more expensive). Screen different solvents (e.g., pivalic acid can be a beneficial additive).
-
C-O Route: The choice of ligand is crucial. For electron-deficient systems, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are often required. Ensure all reagents and the solvent are scrupulously anhydrous and degassed.
-
-
Side Reactions:
-
Homocoupling of the starting material can occur. Lowering the temperature or catalyst loading may mitigate this.
-
In the C-H route, incorrect regioselectivity can be an issue with unsymmetrical ethers. The cyclization typically occurs at the most electron-rich, sterically accessible C-H bond.
-
Conclusion
Palladium-catalyzed cyclization of diaryl ethers is a robust and highly adaptable method for the synthesis of dibenzofurans. By understanding the underlying mechanistic pathways—C-H activation versus C-O activation—researchers can make informed decisions to select the optimal catalytic system for their specific substrate. The protocols provided herein serve as a validated starting point for the efficient synthesis of these valuable heterocyclic compounds, enabling further exploration in drug discovery and materials science.
References
-
Palladium-Catalyzed Synthesis of Dibenzofurans. Angewandte Chemie International Edition, [Link]
-
Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, [Link]
-
Palladium-Catalyzed Intramolecular C-O Bond Formation: A New Synthesis of Dibenzofurans. Organic Letters, [Link]
-
Pd-Catalyzed C-H Functionalization/C-O Cyclization for the Synthesis of Dibenzofurans. The Journal of Organic Chemistry, [Link]
-
A General and Efficient Palladium-Catalyzed Aerobic Oxidative Annulation of 2-Arylphenols to Dibenzofurans. Chemistry - A European Journal, [Link]
-
Palladium-catalyzed synthesis of dibenzofurans from diaryl ethers via C–H and C–O bond activation. Chemical Communications, [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Substituted Dibenzofurans
Introduction:
Dibenzofuran and its derivatives are privileged heterocyclic scaffolds found in numerous pharmaceuticals, organic electronic materials, and natural products.[1] Specifically, 2-substituted dibenzofurans are key building blocks in medicinal chemistry and materials science.[2] However, their synthesis is often fraught with challenges, primarily related to achieving regioselective functionalization of the dibenzofuran core. The inherent electronic properties and symmetry of the dibenzofuran ring make direct and selective substitution at the C2 position a non-trivial task for synthetic chemists.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a dedicated support resource. It is structured in a question-and-answer format to directly address common experimental failures, troubleshoot complex synthetic pathways, and answer frequently asked questions. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Common Synthesis Issues
This section addresses specific, practical problems encountered during the synthesis of 2-substituted dibenzofurans. Each entry details the likely causes of the issue and provides actionable, step-by-step guidance for resolution.
Q1: My reaction to directly functionalize dibenzofuran is yielding a mixture of isomers (C2, C3, C4), with very little of my desired C2 product. How can I improve regioselectivity for the C2 position?
A1: The Challenge of Regioselectivity
Direct functionalization of the unsubstituted dibenzofuran core is notoriously difficult to control. The four distinct positions (C1-C4) have different electronic and steric environments, leading to mixtures in many standard reactions like electrophilic aromatic substitution.[3][4] Classical electrophilic reactions often favor the C3 position, while other methods may target C4. Achieving C2 selectivity typically requires a more nuanced strategy than simple direct functionalization.
Troubleshooting & Solutions:
-
Strategy 1: Directed ortho-Metalation (DoM) : This is one of the most powerful and reliable methods for achieving regiocontrol.[5][6] By installing a directing metalation group (DMG) at a specific position, you can force deprotonation (and subsequent electrophilic quench) at the adjacent ortho position.
-
Actionable Protocol: If you can synthesize or procure 4-dibenzofuransulfonamide or a similar derivative, the amide group can act as a DMG. Treatment with a strong base like n-butyllithium (n-BuLi) will selectively deprotonate the C3 position.[7][8] While this doesn't directly yield a C2-substituted product, it illustrates the principle. For C2 functionalization, a directing group at C1 or C3 would be necessary, which presents its own synthetic challenge. A more practical DoM approach for C2 is to start with a pre-functionalized precursor.
-
-
Strategy 2: Late-Stage C-H Functionalization with a Directing Group: Modern transition-metal-catalyzed C-H activation offers a more direct route.[9] Many of these methods, however, still require a directing group to achieve high regioselectivity. The challenge lies in identifying a catalyst system that has an inherent preference for the C2 position or can be guided there.
-
Recommended Approach: Synthesis via Pre-functionalized Precursors: The most robust and common solution is to abandon direct functionalization of the parent dibenzofuran and instead build the desired C2-substituted scaffold from simpler, pre-functionalized starting materials. This involves two main pathways:
-
Late-stage functionalization of a pre-formed core: Start with a dibenzofuran that already has a handle for functionalization, such as 2-bromodibenzofuran.
-
Ring-closing strategies: Construct the dibenzofuran ring itself from precursors that already contain the desired C2 substituent.
-
The following questions in this guide will focus on these more reliable precursor-based strategies.
Q2: I am attempting a Suzuki-Miyaura cross-coupling with 2-bromodibenzofuran to install a new C-C bond, but my yields are consistently low (<30%). What are the common failure points?
A2: Troubleshooting Low-Yielding Suzuki-Miyaura Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its versatility in forming C-C bonds.[11][12] However, its success is highly dependent on a number of critical parameters. Low yields with a substrate like 2-bromodibenzofuran often point to issues with the catalyst, base, or reaction conditions.
Common Causes & Solutions:
-
Cause 1: Inactive Catalyst. The active catalyst in a Suzuki reaction is a Pd(0) species.[13] If you are using a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Furthermore, the Pd(0) species can be sensitive to oxygen, leading to catalyst deactivation (formation of palladium black).
-
Solution: Ensure your reaction is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.[13]
-
-
Cause 2: Poor Choice of Ligand or Base. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[12] The base is crucial for the transmetalation step.[12][13] For a sterically unencumbered substrate like 2-bromodibenzofuran, a standard phosphine ligand like PPh₃ or a more electron-rich Buchwald-type ligand should be effective. The choice of base is also critical.
-
Solution: Create a reaction optimization table to screen different combinations of ligands, bases, and solvents. A good starting point is provided below.
-
-
Cause 3: Side Reactions. Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation (loss of the boron group).[14] Dehalogenation of the starting material can also occur.[14]
-
Solution: Homocoupling can be minimized by ensuring a properly degassed reaction and using the correct stoichiometry. Protodeboronation is often base and solvent-dependent. Using a milder base or a different solvent system can sometimes mitigate this issue.
-
Data-Driven Optimization:
Here is a sample optimization table for a model Suzuki reaction. This structured approach is crucial for troubleshooting.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 100 | Low |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Moderate |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | Improved |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | High |
This table is illustrative. Optimal conditions must be determined experimentally.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-bromodibenzofuran (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
In a separate vial, weigh the palladium catalyst and ligand (if needed) and add them to the reaction flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the primary strategic approaches to synthesizing 2-substituted dibenzofurans?
A: There are two major strategic approaches, which differ in when the key C2-substituent is introduced.
-
Late-Stage Functionalization of a Pre-formed Dibenzofuran Core: This is often the most convergent approach. The strategy involves synthesizing a dibenzofuran derivative with a functional group at the C2 position that can be easily converted into other groups. The most common precursor for this is 2-bromodibenzofuran . From this intermediate, a wide variety of substituents can be introduced via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck).
-
Ring Construction (Annulation) Strategies: In this approach, the dibenzofuran core is constructed from precursors that already contain the desired substituent. This can be advantageous if the desired C2-substituent is not compatible with late-stage functionalization conditions. Common methods include:
-
Cadogan Cyclization: This involves the reductive cyclization of a 2-nitro-2'-substituted biphenyl ether using a trivalent phosphorus reagent like triethyl phosphite.[15]
-
Intramolecular C-H Arylation: A suitably substituted diaryl ether (e.g., an o-iodo diaryl ether) can be cyclized using a palladium catalyst to form the dibenzofuran ring through C-H activation.[9]
-
The choice between these strategies depends on the availability of starting materials, the nature of the desired C2-substituent, and the overall desired synthetic efficiency.
Caption: Overview of the two primary synthetic routes to 2-substituted dibenzofurans.
Q: Why is direct, undirected C-H functionalization at the C2 position of dibenzofuran so challenging?
A: The challenge lies in the inherent electronic and steric properties of the dibenzofuran ring system.
-
Electronic Effects: The oxygen heteroatom significantly influences the electron density of the aromatic rings. Positions ortho and para to the oxygen (C1, C3, C6, C8, C9a, C4b) are more electron-rich than the C2/C7 and C4/C5 positions. Many C-H activation reactions that proceed via an electrophilic pathway will preferentially react at the more electron-rich sites.
-
Steric Hindrance: The C1 and C4 positions are the most sterically accessible for catalyst approach. The C2 and C3 positions are more sterically hindered by the adjacent fused ring.
-
Bond Dissociation Energies (BDEs): The C-H bond strengths across the ring do not differ dramatically enough for many catalyst systems to distinguish between them without a directing group.[4]
Because of this complex interplay of factors, undirected reactions often lead to a mixture of products, making them synthetically unviable for targeted synthesis.[3] This is why strategies that exert strong regiocontrol, such as those using pre-functionalized substrates or directing groups, are overwhelmingly preferred in the field.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. [Link]
-
Yu, J. G., Byeon, S. Y., Han, S. H., & Lee, J. Y. (2017). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. Chemistry (Weinheim an der Bergstrasse, Germany), 23(63), 16044–16050. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. Chemical Reviews, 90(6), 879–933. [Link]
-
Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science, 2(5), 291-299. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Cadogan, J. I. G., & Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87-137. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
-
A review of the synthesis of dibenzofuran derivatives that possess various medicinal activities as potent anticancer and antibacterial agents. (2024). Sci. Pharm.[Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary [frontiersin.org]
- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Dibenzofuran Derivatives
Welcome to the technical support center for the synthesis of dibenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Dibenzofurans are prevalent in numerous natural products, pharmaceuticals, and advanced materials, making their efficient synthesis a critical task.
This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reactions. We will explore the causality behind common experimental challenges and offer structured troubleshooting guides to resolve them.
Section 1: Troubleshooting Palladium-Catalyzed Intramolecular C-O Cyclization
The palladium-catalyzed intramolecular cyclization of 2-halodiaryl ethers or 2-arylphenols is one of the most robust and widely used methods for constructing the dibenzofuran core. However, its success is highly dependent on the careful orchestration of multiple reaction parameters. This section addresses the most common issues encountered during this process.
FAQ 1: My Pd-catalyzed cyclization of a 2-halodiaryl ether is giving low or no yield. What are the primary parameters to investigate?
This is a frequent challenge, often stemming from an inefficient catalytic cycle. The issue can typically be traced back to one of five key areas: the catalyst/ligand system, the base, the solvent, the temperature, or the quality of your starting materials.
Causality First: Understanding the Catalytic Cycle
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A simplified representation is shown below. An inactive catalyst, incorrect ligand choice, or suboptimal base can stall this cycle at any stage: Oxidative Addition, C-O Bond Formation, or Reductive Elimination.
Caption: Simplified Pd-catalyzed cyclization for dibenzofuran synthesis.
Troubleshooting Workflow
We recommend a systematic approach to optimization. Start with the "low-hanging fruit" before moving to more complex variables.
Caption: Systematic troubleshooting workflow for low-yield reactions.
Detailed Parameter Analysis
| Parameter | Common Choices & Observations | Causality & Expert Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd/C.[1] | Pd(OAc)₂ is a reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source and can sometimes offer faster initiation. Reusable Pd/C is an excellent choice for ligand-free conditions, particularly with o-iododiaryl ethers.[2][3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃). | The ligand is critical. It stabilizes the Pd(0) catalyst, facilitates oxidative addition, and promotes the difficult C-O reductive elimination step.[4][5] Bulky ligands accelerate reductive elimination, preventing side reactions like β-hydride elimination or catalyst decomposition. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuONa. | The base is not merely a proton scavenger. It participates in the C-O bond formation step, likely by forming a phenoxide in situ. The choice of base is often substrate-dependent. K₃PO₄ is a good starting point as it is non-nucleophilic and has moderate strength. Cs₂CO₃ is more soluble and can be more effective. t-BuONa is a very strong base, useful for less reactive substrates but can promote side reactions. |
| Solvent | Toluene, Dioxane, DMF, DMAc. | High-boiling, polar aprotic solvents are required to solubilize the catalyst complex and substrates and to provide sufficient thermal energy. Toluene and dioxane are standard choices. DMF and DMAc can sometimes improve yields for very electron-poor substrates but are harder to remove and can decompose at high temperatures. |
| Temperature | 80 - 120 °C | The reaction requires thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. Start at 100-110 °C for toluene or dioxane. Excessively high temperatures can lead to catalyst decomposition and byproduct formation. |
FAQ 2: I am observing significant dehalogenation of my 2-halodiaryl ether starting material. How can I prevent this?
Dehalogenation (replacement of the halide with a hydrogen) is a common and frustrating side reaction that consumes your starting material and reduces the overall yield.
Causality First: The Mechanism of Dehalogenation
Dehalogenation can occur through several pathways, but a primary route involves the reaction of the Pd(II)-aryl intermediate with trace water or other proton sources before the desired C-O bond formation can occur. Using a robust ligand that accelerates the productive cyclization pathway is the best strategy to outcompete this side reaction.
Troubleshooting Strategies:
-
Rigorously Dry Conditions: Ensure your solvent and reagents are anhydrous. Dry your solvent over molecular sieves and handle the base in a glovebox if possible.
-
Use a Bulky Ligand: As mentioned in FAQ 1, bulky electron-rich phosphine ligands (often called "Buchwald ligands") are designed to accelerate the C-O reductive elimination step. This is the key to minimizing dehalogenation; if the desired reaction is faster, the side reactions have less time to occur.
-
Choice of Base: Switch to a less-coordinating and strictly anhydrous base. Anhydrous, finely powdered K₃PO₄ or Cs₂CO₃ are often superior to carbonate bases that can contain more water.
-
Palladium Precatalyst: Consider using a modern palladium precatalyst (e.g., G3 or G4 palladacycles). These catalysts are designed for rapid and clean generation of the active Pd(0)L species, which can lead to more efficient reactions with fewer side products.
Section 2: Experimental Protocols
A self-validating protocol is essential for reproducible results. The following is a general, robust procedure for the synthesis of an unsubstituted dibenzofuran from 2-bromodiaryl ether.
Protocol 1: Palladium-Catalyzed Synthesis of Dibenzofuran
Materials:
-
2-Bromodiaryl ether (1.0 mmol, 1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromodiaryl ether, Pd(OAc)₂, SPhos, and K₃PO₄. The K₃PO₄ should be finely ground to maximize surface area.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dibenzofuran derivative.
References
-
Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323-1345. [Link][6][7]
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597. [Link][2][3]
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link][4][5]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved January 17, 2026, from [Link][1]
-
Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). An Intramolecular Palladium(II)-Catalyzed Oxidative Biaryl Synthesis under Air: Reaction Development and Scope. The Journal of Organic Chemistry, 73(13), 5022-5028. [Link]
-
Liu, Z., & Larock, R. C. (2004). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates. Organic Letters, 6(21), 3739-3741. [Link]
Sources
- 1. Dibenzofuran synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Dibenzofuranmethanol and its Precursors
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Dibenzofuranmethanol and its precursors. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during your experimental work. Each issue is presented in a question-and-answer format, offering detailed explanations and step-by-step solutions.
Issue 1: Low Yield and/or Incomplete Reaction in the Synthesis of 2-Bromodibenzofuran
Question: "I am attempting to synthesize 2-bromodibenzofuran from dibenzofuran using N-bromosuccinimide (NBS), but my yields are consistently low, and I observe a significant amount of unreacted starting material. What could be the cause, and how can I improve the outcome?"
Answer:
Low yields and incomplete conversion in the bromination of dibenzofuran are common issues that can often be traced back to a few key factors. The electrophilic aromatic substitution of dibenzofuran is influenced by the purity of reagents, reaction conditions, and the presence of activating or deactivating species.
Causality and Recommended Solutions:
-
Inadequate Activation of the Brominating Agent: N-Bromosuccinimide (NBS) is a mild brominating agent. For an electron-rich system like dibenzofuran, the reaction can be sluggish without a suitable catalyst.
-
Solution: The use of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄), can significantly enhance the electrophilicity of the bromine, thereby promoting a more efficient reaction.
-
-
Solvent Choice: The solvent plays a crucial role in the solubility of the reactants and the overall reaction rate.
-
Solution: N,N-Dimethylformamide (DMF) is an effective solvent for this reaction as it helps to dissolve both dibenzofuran and NBS, facilitating a homogeneous reaction mixture.
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: The reaction typically requires heating to around 70°C for an extended period (e.g., 18 hours) to ensure the reaction proceeds to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Optimized Experimental Protocol for the Synthesis of 2-Bromodibenzofuran:
| Parameter | Value |
| Reactants | Dibenzofuran, N-Bromosuccinimide (NBS), Zirconium Tetrachloride (ZrCl₄) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 70°C |
| Reaction Time | 18 hours (or until TLC indicates completion) |
Step-by-Step Methodology:
-
Under an inert atmosphere (e.g., argon), combine dibenzofuran, NBS (1.1 equivalents), and a catalytic amount of ZrCl₄ (approx. 2-5 mol%) in a flask equipped with a magnetic stirrer.
-
Add DMF to dissolve the reactants.
-
Heat the reaction mixture to 70°C and stir for 18 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate 9:1).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Collect the solid by filtration and wash it with hot water to remove residual DMF and salts.
-
Dry the crude 2-bromodibenzofuran before proceeding with purification.
Issue 2: Persistent Impurities in Recrystallized 2-Bromodibenzofuran
Question: "I have recrystallized my crude 2-bromodibenzofuran, but I'm still observing impurities, and the melting point is broad. How can I achieve higher purity?"
Answer:
Achieving high purity for 2-bromodibenzofuran often requires careful selection of the recrystallization solvent and technique. The primary impurities are typically unreacted dibenzofuran and potentially over-brominated products.
Causality and Recommended Solutions:
-
Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Solution: Hot methanol has been reported as a suitable solvent for the recrystallization of 2-bromodibenzofuran.[1][2] A two-solvent system can also be effective. For instance, dissolving the crude product in a good solvent like hot dichloromethane or ethyl acetate and then slowly adding a poor solvent like hexane until the solution becomes turbid can induce selective crystallization.
-
-
Oiling Out: The compound may separate as an oil instead of forming crystals if the solution is supersaturated or if the cooling is too rapid.
-
Solution: Ensure the solution is not overly concentrated. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Co-precipitation of Impurities: If the impurities have similar solubility profiles to the product, they may crystallize out together.
-
Solution: A second recrystallization may be necessary. Alternatively, column chromatography can be used to separate compounds with very similar polarities.
-
Optimized Recrystallization Protocol for 2-Bromodibenzofuran:
| Parameter | Value |
| Primary Solvent | Methanol |
| Alternative Two-Solvent System | Dichloromethane/Hexane or Ethyl Acetate/Hexane |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Expected Melting Point | 121-122°C[3][1][2] |
Step-by-Step Methodology (Single Solvent):
-
Dissolve the crude 2-bromodibenzofuran in a minimal amount of boiling methanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the purified crystals under vacuum.
Issue 3: Failure to Initiate the Grignard Reaction for 2-Dibenzofuranmethanol Synthesis
Question: "I'm trying to prepare the Grignard reagent from 2-bromodibenzofuran, but the reaction won't start. What are the common reasons for this, and what can I do to initiate it?"
Answer:
The initiation of a Grignard reaction is notoriously sensitive to experimental conditions. The primary obstacle is the passivation of the magnesium surface by a layer of magnesium oxide.
Causality and Recommended Solutions:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the glassware or solvent will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
-
Solution: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be used.
-
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating oxide layer that prevents the reaction with the alkyl halide.
-
Solution:
-
Mechanical Activation: Crush the magnesium turnings with a glass rod or in a mortar and pestle (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, and the disappearance of the purple color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be added, which reacts readily with magnesium to expose a fresh surface.
-
-
-
Purity of 2-Bromodibenzofuran: Impurities in the starting material can inhibit the reaction.
-
Solution: Ensure your 2-bromodibenzofuran is pure and dry before use.
-
Troubleshooting Flowchart for Grignard Initiation:
Caption: Troubleshooting workflow for Grignard reaction initiation.
Issue 4: Low Purity of 2-Dibenzofuranmethanol After Grignard Reaction and Workup
Question: "After performing the Grignard reaction with 2-bromodibenzofuran and paraformaldehyde, and subsequent workup, my crude 2-Dibenzofuranmethanol is impure. What are the likely side products, and how can I purify my final product?"
Answer:
The synthesis of 2-Dibenzofuranmethanol via a Grignard reaction can lead to several impurities. Understanding these will guide the purification strategy.
Likely Impurities and Their Origin:
-
Biphenyl Derivative (Wurtz Coupling): A common side reaction is the coupling of the Grignard reagent with unreacted 2-bromodibenzofuran, leading to the formation of a bi-dibenzofuran compound. This is a non-polar impurity.
-
Unreacted 2-Bromodibenzofuran: If the Grignard reagent formation or its reaction with paraformaldehyde is incomplete, the starting material will remain.
-
Dibenzofuran: This can result from the protonation of the Grignard reagent by any adventitious water during the reaction.
Purification Strategies:
-
Recrystallization: This is often the first choice for purifying solid organic compounds.
-
Recommended Solvent: Ethanol is a good starting point for the recrystallization of 2-Dibenzofuranmethanol.[4] A mixed solvent system, such as ethyl acetate/hexane, can also be effective, where the product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed, followed by slow cooling.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The less polar impurities (biphenyl derivative, unreacted 2-bromodibenzofuran, and dibenzofuran) will elute first, followed by the more polar 2-Dibenzofuranmethanol. The ideal solvent ratio should be determined by TLC analysis.
-
Purification Workflow for 2-Dibenzofuranmethanol:
Caption: Purification strategy for 2-Dibenzofuranmethanol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing dibenzofuran and its simple brominated derivatives?
A1: For dibenzofuran itself, recrystallization from ethanol or acetic acid is common. For 2-bromodibenzofuran, hot methanol is a good choice.[1][2] In general, for relatively non-polar aromatic compounds like these, solvents such as ethanol, methanol, toluene, or a mixed solvent system like ethyl acetate/hexane or dichloromethane/hexane are often effective. The ideal solvent or solvent system should always be determined experimentally on a small scale.
Q2: How can I effectively monitor the progress of my reactions by TLC?
A2: Thin Layer Chromatography (TLC) is an indispensable tool. For the compounds discussed here, silica gel plates are appropriate. A good starting mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A ratio of 9:1 hexane:ethyl acetate is a good starting point for monitoring the bromination of dibenzofuran. For the Grignard reaction and the final product, a more polar system, such as 7:3 or 1:1 hexane:ethyl acetate, may be necessary to achieve good separation.
To visualize the spots, a UV lamp (254 nm) is often sufficient for these aromatic compounds. If the spots are not UV-active, staining with a potassium permanganate solution or a p-anisaldehyde stain can be used.
Q3: What are the key safety precautions to take when working with Grignard reagents?
A3: Grignard reagents are highly reactive and require careful handling. Key safety precautions include:
-
Exclusion of Moisture: Always use oven-dried glassware and anhydrous solvents to prevent a violent reaction with water.
-
Inert Atmosphere: Work under an inert atmosphere of nitrogen or argon to prevent reaction with oxygen and moisture from the air.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. Be prepared to cool the reaction vessel in an ice bath to control the reaction rate.
-
Quenching: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid to the cooled reaction mixture. Never add water directly to a concentrated Grignard solution.
-
Fire Hazard: The solvents used (diethyl ether, THF) are highly flammable. Work in a fume hood and avoid any sources of ignition.
Q4: My purified 2-Dibenzofuranmethanol has a melting point of 120-122°C. Is this considered pure?
A4: A melting point of 120-122°C for 2-Dibenzofuranmethanol is consistent with reported values and suggests a high degree of purity.[4] A sharp melting point range of 1-2°C is a good indicator of purity for a crystalline solid.
References
-
2-Bromodibenzofuran. (n.d.). In LookChem. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in Dibenzofuran Synthesis
Welcome to the Technical Support Center for Dibenzofuran Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the dibenzofuran core. Dibenzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by side reactions that can diminish yields and complicate purification.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common failures and offer field-proven strategies to optimize your reactions.
General Troubleshooting Workflow
Before diving into method-specific issues, it's crucial to have a systematic approach to diagnosing a problematic reaction. The following workflow outlines a logical progression from identifying the problem to implementing a solution.
Caption: A systematic workflow for troubleshooting synthetic reactions.
FAQ 1: Issues in Ullmann-Type C-O Bond Formation
The intramolecular Ullmann condensation is a classic and powerful method for forming the C-O bond to complete the dibenzofuran ring. However, its success is highly dependent on carefully controlled conditions.[3]
Question: My intramolecular Ullmann reaction to form a dibenzofuran is giving very low yields, and I'm mostly recovering the starting 2-halodiaryl ether. What's going wrong?
Answer: This is a common issue often related to catalyst activity, reaction temperature, or the choice of base and solvent.
-
Causality - Catalyst Inactivation: Traditional Ullmann reactions use stoichiometric copper, often as copper powder or copper(I) salts. The true catalytic species is often a soluble Cu(I) complex. If your copper source is not properly activated or if it precipitates out of solution, the reaction will stall. The surface of copper powder can be passivated by oxides, rendering it ineffective.
-
Causality - Insufficient Temperature: Ullmann condensations are notorious for requiring high temperatures, often in excess of 180-210 °C, to drive the reaction forward.[3] Using high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene is typical. If your reaction temperature is too low, the activation energy for the oxidative addition of the aryl halide to the copper center will not be overcome.
-
Causality - Inappropriate Base: The base plays a critical role in generating the phenoxide nucleophile. A weak base may not deprotonate the phenol sufficiently, leading to a low concentration of the active nucleophile. Sterically hindered bases can also be less effective.
Troubleshooting Guide:
-
Catalyst Activation: If using copper powder, pre-treat it to remove surface oxides. A common procedure involves washing with dilute acid (e.g., 2% HCl), followed by water, ethanol, and ether, then drying under vacuum. For modern protocols, consider using a well-defined, soluble copper catalyst precursor like CuI in combination with a ligand.[4]
-
Ligand Assistance: Modern Ullmann-type reactions often employ ligands such as 1,10-phenanthroline, L-proline, or N,N-dimethylglycine.[4] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for lower reaction temperatures and catalyst loadings.
-
Solvent and Temperature Optimization: Ensure your solvent has a sufficiently high boiling point. If solubility of the starting material is an issue at lower temperatures, consider a solvent in which it is more soluble at the target reaction temperature. Screen temperatures in 10-15 °C increments.
-
Base Selection: Use a strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble and often provides better results due to the "caesium effect," which enhances the nucleophilicity of the phenoxide.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | Cu powder, Cu₂O, CuI | CuI with a ligand (e.g., 1,10-phenanthroline) | Improves solubility and catalytic turnover. |
| Solvent | DMF, NMP, Pyridine | Nitrobenzene, Quinoline | Higher boiling points can accelerate slow reactions. |
| Base | K₂CO₃ | Cs₂CO₃ | Increases phenoxide nucleophilicity and solubility. |
| Temperature | 150-180 °C | 180-220 °C | Overcomes high activation energy of C-O coupling. |
FAQ 2: Challenges in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a versatile method for forming the C-C bond of the dibenzofuran core, typically by coupling a 2-halo-2'-hydroxybiphenyl or a related derivative. While powerful, it is susceptible to several side reactions.[5][6]
Question: I am attempting a Suzuki coupling to form a biaryl precursor for my dibenzofuran, but I'm seeing a significant amount of a homocoupled dimer from my boronic acid. How can I prevent this?
Answer: Boronic acid homocoupling is a well-known side reaction in Suzuki couplings, often promoted by the presence of oxygen and certain palladium catalyst systems.
-
Causality - Oxidative Homocoupling: In the presence of oxygen, a palladium(0) species can catalyze the oxidative coupling of two molecules of the boronic acid to form a symmetrical biaryl. This consumes your nucleophile and reduces the yield of the desired cross-coupled product.
-
Causality - Base-Induced Decomposition: Certain bases, particularly under harsh conditions, can promote the decomposition of the boronic acid, which can also lead to side products.
Troubleshooting Guide:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Catalyst and Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) often form more stable Pd(0) complexes that are less prone to engaging in oxidative homocoupling pathways. For sterically hindered substrates, these ligands are particularly effective.[7]
-
Base Selection: The choice of base is crucial. While strong bases like NaOH or KOH are sometimes used, they can accelerate boronic acid decomposition. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred. K₃PO₄ is often a good choice as it is effective but generally milder than hydroxides.
-
Order of Addition: Add the palladium catalyst last, after all other reagents are mixed and the system has been thoroughly degassed. This minimizes the time the active Pd(0) species is exposed to any residual oxygen.
Caption: Simplified Suzuki catalytic cycle showing key side reactions.
Question: My Suzuki reaction isn't going to completion, and I'm isolating significant amounts of the protodeboronated starting material. What causes this?
Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. It is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often promoted by high temperatures and aqueous basic conditions.
Troubleshooting Guide:
-
Anhydrous Conditions: If possible, switch to anhydrous conditions. Use a non-aqueous solvent system (e.g., dioxane, toluene) with a base like potassium fluoride (KF) or cesium fluoride (CsF). Fluoride ions are believed to activate the boronic acid without requiring water.
-
Lower the Temperature: High temperatures can accelerate the rate of protodeboronation more than the rate of transmetalation. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Use a Boronic Ester: Pinacol (BPin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids. If you are synthesizing your own organoboron reagent, consider isolating it as a more robust ester.
-
Choice of Base: Use the mildest base that can effectively promote the reaction. In many cases, K₃PO₄ is a good balance of reactivity and mildness.
FAQ 3: Improving Yields in the Pschorr Cyclization
The Pschorr cyclization is an intramolecular radical substitution that uses the decomposition of a diazonium salt to form the dibenzofuran core. While effective, it is often associated with moderate yields and the formation of complex byproducts.[8][9]
Question: My Pschorr cyclization is giving a low yield of the desired dibenzofuran and a lot of tar-like material. How can I improve this?
Answer: Low yields and tar formation in Pschorr cyclizations typically stem from the instability of the diazonium salt intermediate and competing side reactions of the aryl radical.
-
Causality - Diazonium Salt Decomposition: Aryl diazonium salts can be unstable, especially at elevated temperatures. Premature or uncontrolled decomposition can lead to a host of undesired intermolecular reactions, resulting in polymeric tars.
-
Causality - Radical Side Reactions: The key aryl radical intermediate is highly reactive. Instead of undergoing the desired intramolecular cyclization, it can be quenched by abstracting a hydrogen atom from the solvent or other molecules, or it can react intermolecularly, leading to byproducts.[10]
-
Causality - Inefficient Catalyst: The reaction is traditionally catalyzed by copper powder or copper salts, which facilitate the decomposition of the diazonium salt to the aryl radical.[8][9] An inefficient catalyst can lead to a slow, messy reaction.
Troubleshooting Guide:
-
Control the Diazotization: Perform the initial diazotization (formation of the diazonium salt from an amine using NaNO₂) at low temperatures (0-5 °C) to ensure the salt is formed cleanly and does not decompose prematurely. Use the diazonium salt solution immediately in the subsequent cyclization step.
-
Optimize the Cyclization Temperature: The decomposition of the diazonium salt must be controlled. Add the cold diazonium salt solution slowly to the heated reaction mixture containing the copper catalyst. This ensures the concentration of the reactive intermediate remains low at any given time. A typical temperature range is 60-80 °C.
-
Use a Soluble Copper Catalyst: Instead of heterogeneous copper powder, consider using a soluble copper source like Cu₂O or CuSO₄. This can lead to a more reproducible and higher-yielding reaction.[8]
-
Solvent Choice: The solvent can influence the reaction outcome. While aqueous systems are common, some protocols report improved yields in solvents like acetonitrile.[10]
Protocol: Improved Pschorr Cyclization
This protocol is a general guideline and should be optimized for your specific substrate.
-
Diazotization: Dissolve the starting amine (1.0 eq) in a suitable acidic medium (e.g., 1:1 mixture of glacial acetic acid and 3M H₂SO₄) in a flask and cool to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Cyclization: In a separate, larger flask equipped with a condenser and a mechanical stirrer, prepare a suspension of copper(I) oxide (Cu₂O, 0.2 eq) in water. Heat this suspension to 70 °C.
-
Add the cold diazonium salt solution from step 3 to the hot copper suspension dropwise over 1-2 hours using an addition funnel. Vigorous gas (N₂) evolution should be observed.
-
After the addition is complete, continue heating at 70-80 °C for an additional hour to ensure complete decomposition.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer, dry it over Na₂SO₄, concentrate, and purify by column chromatography.
References
-
Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 196–201. ([Link])
-
DeTar, D. F. (2004). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Organic Reactions. ([Link])
-
Zhang, H., & Cai, Q. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26749. ([Link])
-
Al-Mathkouri, M. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. ([Link])
-
Bari, L. D., et al. (2018). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 16(3), 289-304. ([Link])
-
Beveridge, S., & Huppatz, J. L. (1970). The Pschorr cyclization. A novel Pschorr reaction with a pyrrole derivative: synthesis of a pyrrolo[...]azepine. Australian Journal of Chemistry, 23(4), 781-789. ([Link])
-
Sharshira, E. M., et al. (1997). ChemInform Abstract: Photocyclization Reactions. Part 6. Solvent and Substituent Effects in the Synthesis of Dihydrobenzofuranols Using Photocyclization of 2- Alkoxybenzophenones and Ethyl 2-Benzoylphenoxyacetates. ChemInform, 28(47). ([Link])
-
Daugulis, O., et al. (2015). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Angewandte Chemie International Edition, 54(42), 12532-12535. ([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. ([Link])
-
Wikipedia. (n.d.). Pschorr cyclization. ([Link])
-
Wikipedia. (n.d.). Ullmann condensation. ([Link])
-
El-Sayed, M. A., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry, 63(6), 2355-2373. ([Link])
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. ([Link])
-
Hassan, J., et al. (2002). Ullmann-Type Condensation Reactions. Chemical Reviews, 102(5), 1359–1470. ([Link])
-
Rossi, R., et al. (2012). A Photochemical Route to 2-Substituted Benzo[b]furans. European Journal of Organic Chemistry, 2012(15), 2879-2882. ([Link])
-
Bolm, C., et al. (2009). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2-b]benzofurans. Organic Letters, 11(19), 4342–4345. ([Link])
-
Khan, I., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1313, 138539. ([Link])
-
Chircu, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. ([Link])
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. ([Link])
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25335-25375. ([Link])
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. ([Link])
-
Zhang, Q. Z., et al. (2019). Mechanistic studies on the dibenzofuran and dibenzo-p-dioxin formation reactions from anthracene. Science of The Total Environment, 661, 62-69. ([Link])
-
Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. ([Link])
-
Kumar, A., & Singh, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(7), 108-114. ([Link])
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. scispace.com [scispace.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Pschorr Reaction [organic-chemistry.org]
- 9. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Dibenzofuranmethanol
Welcome to the technical support center for the synthesis of 2-Dibenzofuranmethanol (CAS: 86607-82-1)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with dibenzofuran derivatives and aim to optimize their synthetic yields. Here, we address common challenges and provide in-depth, field-tested solutions in a direct question-and-answer format.
Section 1: Strategic Synthesis—Choosing Your Starting Point
The successful synthesis of 2-Dibenzofuranmethanol hinges on a well-chosen synthetic strategy. The two most common and logical pathways start from either 2-bromodibenzofuran or 2-formyldibenzofuran. Your choice will depend on starting material availability, scale, and equipment.
Diagram: Synthetic Route Decision Framework
Caption: Decision tree for selecting a synthetic route.
FAQ: Synthetic Route Selection
Q1: What are the primary methods for synthesizing 2-Dibenzofuranmethanol?
A1: The two most reliable methods are:
-
Route A: Organometallic Addition to Formaldehyde: This involves forming an organometallic reagent from 2-bromodibenzofuran (either a Grignard or an organolithium species) and reacting it with a formaldehyde source. This is a classic C-C bond-forming strategy.
-
Route B: Reduction of 2-Formyldibenzofuran: This is a straightforward functional group interconversion where the aldehyde group of 2-formyldibenzofuran is reduced to a primary alcohol.
Q2: Which route generally gives a higher and cleaner yield?
A2: Route B, the reduction of 2-formyldibenzofuran, is typically higher-yielding and cleaner. The reaction is highly specific, and modern reducing agents offer excellent chemoselectivity, leading to fewer byproducts and a simpler purification process. Route A can be plagued by issues during the formation of the organometallic reagent and side reactions with formaldehyde, which can complicate purification and lower the overall yield.[2]
Section 2: Troubleshooting Guide for Low Yields
This section addresses specific experimental failures and provides actionable solutions.
Route A: Issues with Grignard/Organolithium Pathway
Q3: My Grignard reaction of 2-bromodibenzofuran with magnesium turnings fails to initiate. The solution does not become cloudy or warm. What is the cause?
A3: Failure to initiate a Grignard reaction is almost always due to the presence of water or an oxide layer on the magnesium.[3] The carbon-magnesium bond is highly polarized and reacts rapidly with protic sources like water.[4]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF or diethyl ether) must be rigorously dried, for instance, by distillation from sodium/benzophenone.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer physically prevents the alkyl halide from reaching the metal surface.[3]
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine will disappear upon reaction initiation.
-
Entrainment: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, which helps to chemically clean the surface.
-
Q4: The Grignard reagent formed, but after adding paraformaldehyde and work-up, I isolated mainly biphenyl (dibenzo[b,d]furan) and very little of my target alcohol. Why?
A4: This points to two potential issues: inefficient trapping of the Grignard reagent and/or side reactions.
-
Wurtz-type Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted 2-bromodibenzofuran. This becomes more prevalent if the reaction is run at high concentrations or if the addition of the halide is too fast.
-
Inefficient Formaldehyde Source: Paraformaldehyde must be depolymerized to gaseous formaldehyde to react. This process can be slow and inefficient. For the reaction to be successful, the Grignard reagent must react with the liberated formaldehyde.
-
Solution: Ensure you are using high-purity, dry paraformaldehyde. Before adding it to the Grignard solution, heat the paraformaldehyde under vacuum to remove any adsorbed water and facilitate depolymerization. Add it as a fine powder to a vigorously stirred solution of the Grignard reagent. Alternatively, anhydrous formaldehyde solutions can be generated from α-polyoxymethylene in dry THF.[5]
-
Diagram: Troubleshooting the Grignard Synthesis of 2-Dibenzofuranmethanol
Caption: A workflow for diagnosing low yields in the Grignard pathway.
Route B: Issues with Aldehyde Reduction
Q5: My reduction of 2-formyldibenzofuran with sodium borohydride (NaBH₄) is slow and incomplete. What can I do?
A5: Sodium borohydride is a mild and safe reducing agent, but its reactivity can be insufficient for less reactive aldehydes, or its efficacy can be hampered by solvent choice.
-
Solvent Optimization: NaBH₄ works best in protic solvents like methanol or ethanol. The solvent participates in the mechanism by protonating the intermediate alkoxide. If you are using a solvent like THF for solubility reasons, the reaction will be significantly slower. A mixture, such as THF/Methanol, can often provide a good balance of solubility and reactivity.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate without causing significant side reactions.
-
Switch to a Stronger Reducing Agent: If optimization fails, consider a more powerful, albeit more hazardous, reducing agent like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ will rapidly and quantitatively reduce the aldehyde in an aprotic solvent like THF or diethyl ether. However, it requires a separate, careful quenching step with water or an aqueous acid.
Data Table: Comparison of Reducing Agents
| Reagent | Formula | Typical Solvent | Reactivity | Work-up | Safety Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild | Simple aqueous wash | Low; reacts slowly with water |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Et₂O | Very Strong | Careful, exothermic quench required | High; reacts violently with water |
| Diisobutylaluminum Hydride | DIBAL-H | Toluene, Hexane, DCM | Strong, Selective | Careful, exothermic quench required | High; pyrophoric, reacts with water |
Section 3: Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-Formyldibenzofuran (Recommended)
This protocol is favored for its reliability and high yield.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-formyldibenzofuran (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes. Causality: Portion-wise addition controls the initial exotherm and any hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is fully consumed.
-
Quenching: Carefully add acetone (approx. 10% of the total reaction volume) to quench any excess NaBH₄. Stir for 15 minutes.
-
Work-up:
-
Reduce the solvent volume under reduced pressure.
-
Add deionized water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.
Protocol 2: Synthesis via Grignard Reaction of 2-Bromodibenzofuran
This protocol requires strict adherence to anhydrous techniques.
Step-by-Step Methodology:
-
Setup: Assemble a three-neck flask, oven-dried and equipped with a condenser, dropping funnel, and nitrogen/argon inlet. Add magnesium turnings (1.5 eq) and a small iodine crystal to the flask. Flame-dry the entire apparatus under vacuum and backfill with an inert gas.
-
Grignard Formation:
-
Add anhydrous THF via syringe.
-
Dissolve 2-bromodibenzofuran (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. Wait for initiation (disappearance of iodine color, gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Causality: Slow addition prevents a runaway reaction and minimizes Wurtz coupling.
-
After addition, stir at room temperature or gentle reflux for 1-2 hours until most of the magnesium is consumed.
-
-
Reaction with Formaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add dry paraformaldehyde (2.0 eq) as a powder in one portion to the vigorously stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Causality: This protonates the alkoxide and neutralizes excess Grignard reagent more gently than a strong acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product will likely contain dibenzofuran and other byproducts. Purification via flash column chromatography on silica gel is typically required.
References
-
Vertex AI Search Result on Dibenzofuran Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD.6
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.7
-
Grignard Reaction. Course Handout.3
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry.8
-
Reaction of Formaldehyde with Organometallic Reagents. Thieme E-Books.5
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal Article.9
-
Grignard Reagents. (2023). Chemistry LibreTexts.4
-
2-Dibenzofuranmethanol. PubChem, NIH.1
-
Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis. Benchchem.10
Sources
- 1. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. nbinno.com [nbinno.com]
- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Overcoming solubility issues of dibenzofuran compounds in biological assays
Technical Support Center: Dibenzofuran Compound Solubility
Welcome to the technical support guide for handling dibenzofuran and its derivatives in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of aromatic compounds. Here, we provide practical, in-depth solutions, moving from frequently asked questions to advanced troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles.
Q1: Why are my dibenzofuran compounds so difficult to dissolve in aqueous assay buffers?
Dibenzofuran possesses a rigid, planar, and aromatic structure composed of two benzene rings fused to a central furan ring.[1][2] This molecular architecture results in high lipophilicity (hydrophobicity) and strong crystal lattice energy, meaning the molecules prefer to interact with each other in a solid state rather than with water molecules.[3] Consequently, dibenzofuran and its derivatives are typically insoluble or poorly soluble in water and aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][4]
Q2: I need to make a stock solution. What is the best "first-choice" solvent to try?
For nearly all hydrophobic compounds, including dibenzofurans, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] Its strong aprotic, polar nature is highly effective at disrupting the crystal lattice of aromatic compounds.
-
Actionable Advice: Attempt to dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). If it dissolves readily, this stock can then be serially diluted into your final assay buffer. Always use high-purity, anhydrous DMSO to avoid introducing water, which can lower the initial solubility.[6]
Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening and how do I fix it?
This is a classic "solvent-shift" precipitation event.[7] The compound is soluble in the organic DMSO stock but crashes out when diluted into the overwhelmingly aqueous environment of your buffer or medium. The final DMSO concentration is too low to keep the compound in solution.
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.
-
Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, and some robust lines can handle up to 1%.[8][9] Increasing the final DMSO percentage may keep the compound dissolved. Crucially, you must run a "vehicle control" with the same final DMSO concentration to ensure the solvent itself isn't causing an effect. [10]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, then add that to the medium. This gradual shift can sometimes prevent shocking the compound out of solution.[10]
Q4: What are the signs that poor solubility, not compound inactivity, is affecting my assay results?
Subtle or complete compound precipitation can be a major source of experimental artifacts and irreproducibility. Be vigilant for these signs:
-
Visual Cues: Look for a slight cloudiness, shimmering, or visible particulates in your assay plates after adding the compound. Check your stock solution vials for any crystals that may have formed during storage.[6]
-
Poor Dose-Response Curve: Instead of a classic sigmoidal curve, you may see a flat or inconsistent response, or a sharp drop-off in activity at higher concentrations where the compound is precipitating more heavily.
-
High Well-to-Well Variability: If the compound precipitates unevenly across a plate, it can lead to significant variation in results for the same condition.
-
Inconsistency Between Experiments: Difficulty in reproducing results from day to day is a hallmark of solubility issues.
Part 2: In-Depth Troubleshooting & Protocols
For persistent solubility challenges, a more systematic approach is required.
Guide 1: Systematic Solvent & Excipient Screening Workflow
When DMSO alone is insufficient, a screening workflow is the most logical path forward. This process involves testing a panel of solvents and solubility-enhancing excipients to find an optimal formulation.
Caption: Systematic workflow for troubleshooting dibenzofuran solubility.
Guide 2: Advanced Formulation Strategies
When simple solvent adjustments fail, advanced formulation strategies are necessary. These introduce excipients that alter the physicochemical environment to keep the drug in solution.[11]
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer in small percentages, increase its capacity to dissolve hydrophobic compounds.[12][13] Common examples include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), and Ethanol.
-
Mechanism of Action: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for lipophilic molecules like dibenzofurans.[14]
-
Causality: By lowering the interfacial tension between the compound and the buffer, they reduce the thermodynamic drive for the compound to precipitate.[15]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner core.[16][17] This structure allows them to encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment.[18]
-
Mechanism of Action: The dibenzofuran molecule partitions into the non-polar cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[19][20] This complex has a hydrophilic shell, allowing it to dissolve readily in aqueous buffers.
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles.[18]
Caption: Cyclodextrin encapsulation of a hydrophobic dibenzofuran molecule.
Guide 3: Protocol for Preparing a Stock Solution with HP-β-Cyclodextrin
This protocol provides a self-validating method for preparing a solubilized dibenzofuran formulation.
Objective: To prepare a 1 mM stock solution of a dibenzofuran derivative (MW = 250 g/mol ) in a 10% HP-β-CD aqueous solution.
Materials:
-
Dibenzofuran compound
-
100% DMSO (Anhydrous, cell culture grade)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or PBS
-
Sterile microcentrifuge tubes and volumetric flasks
Step-by-Step Protocol:
-
Prepare the Cyclodextrin Vehicle:
-
Weigh 1.0 g of HP-β-CD.
-
Add it to a beaker or flask and add sterile water/PBS to a final volume of 10 mL.
-
Stir gently or warm slightly (to ~40°C) until the HP-β-CD is fully dissolved. This is your 10% (w/v) HP-β-CD vehicle.
-
-
Prepare a High-Concentration DMSO Pre-stock:
-
Weigh 2.5 mg of your dibenzofuran compound.
-
Dissolve it in 100 µL of 100% DMSO to create a 100 mM pre-stock solution. Vortex until fully dissolved.[21] This small volume of potent organic stock is key.
-
-
Form the Inclusion Complex:
-
While vortexing the 10% HP-β-CD vehicle, slowly add 10 µL of the 100 mM DMSO pre-stock to 990 µL of the vehicle.
-
This results in a 1:100 dilution, yielding a final compound concentration of 1 mM and a final DMSO concentration of 1%.
-
-
Incubation & Quality Control:
-
Cap the tube and incubate at room temperature for 1-2 hours with gentle agitation (e.g., on a rotator) to ensure maximum complex formation.
-
Self-Validation Step: After incubation, centrifuge the solution at high speed (e.g., >14,000 x g) for 15 minutes. Carefully inspect the bottom of the tube for any pellet (precipitated compound). A clear supernatant with no pellet indicates successful solubilization.
-
-
Storage & Use:
Data Summary Table
The choice of solvent involves a trade-off between solubilizing power and biological toxicity. This table summarizes key properties of common solvents used in biological assays.
| Solvent | Type | Typical Stock Conc. | Max Final Assay Conc. (Cell-based) | Key Considerations |
| DMSO | Aprotic Polar | 10-100 mM | 0.1% - 0.5% [8][23] | Gold standard; can cause cytotoxicity at >1%[9][24]; may affect cell differentiation. |
| Ethanol | Protic Polar | 1-20 mM | 0.1% - 0.5% | Good for moderately polar compounds; can be more cytotoxic than DMSO for some cell lines.[24] |
| PEG 400 | Co-solvent | N/A (used in vehicle) | 1% - 5% | Generally low toxicity; viscous; can increase osmolarity of media. |
| HP-β-CD | Excipient | N/A (used in vehicle) | 1% - 10% | Excellent for very hydrophobic compounds; can extract cholesterol from cell membranes at high concentrations.[19] |
References
-
Dibenzofuran - Wikipedia . Wikipedia. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs . Preprints.org. [Link]
-
DIBENZOFURAN - Ataman Kimya . Ataman Kimya. [Link]
-
Toxic substances list: dibenzofuran . Canada.ca. [Link]
-
Dibenzofuran | C12H8O | CID 568 . PubChem, National Institutes of Health. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC . PubMed Central, National Institutes of Health. [Link]
-
DMSO usage in cell culture . LifeTein. [Link]
-
Water-Insoluble Drug Formulation, 2nd Edition . Wiley. [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications . National Institutes of Health. [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? . ResearchGate. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications . Purdue e-Pubs. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]
-
Maximum DMSO concentration in media for cell culture? . Reddit. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies . Keyence. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights . National Institutes of Health. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds . ALZET® Osmotic Pumps. [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects - PMC . PubMed Central, National Institutes of Health. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . MDPI. [Link]
-
Formulation strategies for improving drug solubility using solid dispersions . ResearchGate. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC . PubMed Central, National Institutes of Health. [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC . PubMed Central, National Institutes of Health. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 . MDPI. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability . International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives . IJSDR. [Link]
-
Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges . Royal Society of Chemistry. [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds . Solarbio. [Link]
-
Preparing Stock Solutions . PhytoTech Labs. [Link]
-
Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide | Request PDF . ResearchGate. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs . PubMed. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide . MDPI. [Link]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases . PubMed Central, National Institutes of Health. [Link]
-
Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
-
Optimizing Drug Solubility . Contract Pharma. [Link]
-
Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity . MDPI. [Link]
Sources
- 1. Dibenzofuran - Wikipedia [en.wikipedia.org]
- 2. Toxic substances list: dibenzofuran - Canada.ca [canada.ca]
- 3. books.rsc.org [books.rsc.org]
- 4. Dibenzofuran | 132-64-9 [chemicalbook.com]
- 5. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]
- 6. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. contractpharma.com [contractpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijmsdr.org [ijmsdr.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzet.com [alzet.com]
- 20. mdpi.com [mdpi.com]
- 21. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 24. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Dibenzofuranmethanol under different experimental conditions
Welcome to the technical support center for 2-Dibenzofuranmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Given the nuanced stability profile of aromatic alcohols, this resource aims to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experimental outcomes.
Introduction to 2-Dibenzofuranmethanol
2-Dibenzofuranmethanol is an aromatic alcohol featuring a dibenzofuran backbone.[1] The stability of this molecule is largely dictated by the reactivity of the benzylic-like hydroxyl group and the robust, aromatic dibenzofuran ring system.[2] Understanding its behavior under various experimental stressors is critical for its effective use in synthesis, formulation, and biological assays.
This guide will address common questions and challenges related to the stability of 2-Dibenzofuranmethanol, providing both theoretical explanations and actionable experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions that may arise during the handling and use of 2-Dibenzofuranmethanol.
Q1: I am observing unexpected degradation of my 2-Dibenzofuranmethanol sample in solution. What are the likely causes?
-
A1: Degradation of 2-Dibenzofuranmethanol in solution can be attributed to several factors, primarily related to pH, light exposure, and the presence of oxidizing agents. The benzylic-like alcohol moiety is susceptible to oxidation, particularly under harsh conditions.[3][4]
-
pH-Mediated Degradation: While the dibenzofuran core is generally stable, extreme pH conditions can affect the molecule. In strongly acidic solutions, there is a potential for dehydration or ether formation, especially at elevated temperatures.[5] Under strongly basic conditions, while less common for alcohols, deprotonation of the hydroxyl group could increase susceptibility to oxidation.
-
Photodegradation: Aromatic compounds can be sensitive to light, particularly in the UV spectrum.[6] Photochemical degradation can lead to the formation of various byproducts. It is crucial to handle and store solutions of 2-Dibenzofuranmethanol in amber vials or otherwise protected from light.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in your solvent can lead to the oxidation of the methanol group to an aldehyde (2-dibenzofurancarboxaldehyde) and subsequently to a carboxylic acid (2-dibenzofurancarboxylic acid).[7] This process can be accelerated by trace metal impurities.
-
Q2: My reaction involving 2-Dibenzofuranmethanol is giving low yields or multiple products. Could stability be an issue?
-
A2: Yes, the stability of 2-Dibenzofuranmethanol under your specific reaction conditions is a critical factor.
-
Thermal Stress: High reaction temperatures can lead to thermal decomposition. While the dibenzofuran ring is thermally robust, the hydroxymethyl group is a potential site for degradation.[8]
-
Incompatible Reagents:
-
Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid will readily oxidize the alcohol.[7]
-
Strong Reducing Agents: While the alcohol is generally stable to many reducing agents, harsh conditions (e.g., using hydriodic acid) could potentially reduce the alcohol to the corresponding methyl group (2-methyldibenzofuran).[9][10]
-
Strong Acids: As mentioned, strong acids can catalyze side reactions.
-
-
Q3: How should I properly store 2-Dibenzofuranmethanol, both as a solid and in solution?
-
A3: Proper storage is essential to maintain the integrity of 2-Dibenzofuranmethanol.
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.
-
In Solution: Solutions should be prepared fresh whenever possible. If storage is necessary, use amber glass vials to protect from light and store at low temperatures (e.g., 2-8 °C). Consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Troubleshooting Guide: Unexpected Experimental Results
This table provides a quick reference for troubleshooting common problems.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new peak in HPLC/GC analysis over time. | Photodegradation, oxidation, or pH-mediated degradation. | Store solutions protected from light and at low temperatures. Use deoxygenated solvents. Ensure the pH of the solution is near neutral. |
| Low recovery of 2-Dibenzofuranmethanol from a reaction. | Thermal degradation, or reaction with incompatible reagents. | Lower the reaction temperature if possible. Verify the compatibility of all reagents with benzylic alcohols. |
| Discoloration of the 2-Dibenzofuranmethanol solution. | Formation of degradation products, possibly due to oxidation or photodegradation. | Prepare fresh solutions. Handle solutions under an inert atmosphere and protected from light. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of 2-Dibenzofuranmethanol under your specific experimental conditions, a forced degradation study is recommended.[11][12]
Protocol 1: pH Stability Assessment
-
Prepare Buffer Solutions: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare solutions of 2-Dibenzofuranmethanol in each buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, and 72 hours). Protect the samples from light.
-
Analysis: At each time point, analyze the samples by a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining 2-Dibenzofuranmethanol and detect any degradation products.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare a solution of 2-Dibenzofuranmethanol in a suitable solvent (e.g., acetonitrile/water).
-
Exposure: Expose the solution to a controlled light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[13] Wrap a control sample in aluminum foil to protect it from light.
-
Incubation: Place both the exposed and control samples in the photostability chamber for a specified duration.
-
Analysis: Analyze both samples by HPLC-UV to compare the degradation in the exposed sample to the control.
Protocol 3: Thermal Stability Assessment
-
Solid State:
-
TGA/DSC Analysis: Perform Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition. Differential Scanning Calorimetry (DSC) can identify melting point and other thermal events.
-
-
In Solution:
-
Sample Preparation: Prepare a solution of 2-Dibenzofuranmethanol in a high-boiling point solvent.
-
Incubation: Heat the solution at various elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for defined time points.
-
Analysis: Analyze the samples by HPLC-UV or GC-MS to quantify degradation.
-
Protocol 4: Oxidative Stability Assessment
-
Sample Preparation: Prepare a solution of 2-Dibenzofuranmethanol.
-
Stress Condition: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Incubate the solution at room temperature for a set period.
-
Analysis: Analyze the sample by HPLC-UV to determine the extent of degradation.
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for assessing the stability of 2-Dibenzofuranmethanol.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust choice for the analysis of 2-Dibenzofuranmethanol and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength where 2-Dibenzofuranmethanol has significant absorbance.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile degradation products.[14] Derivatization may be necessary to improve the volatility and thermal stability of the analyte and its degradation products.
Visualizing Workflows and Degradation Pathways
Workflow for Stability Testing
Caption: General workflow for forced degradation studies of 2-Dibenzofuranmethanol.
Potential Degradation Pathways
Sources
- 1. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 8. Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06743E [pubs.rsc.org]
- 9. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Regioisomer Formation in Friedel-Crafts Acylation of Dibenzofuran
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of Friedel-Crafts acylation on the dibenzofuran scaffold. Controlling regioselectivity in this reaction is a common yet critical challenge. Here, we provide in-depth, experience-driven answers to common troubleshooting questions, helping you optimize your reaction conditions to achieve the desired isomeric product.
Frequently Asked Questions (FAQs)
Q1: I performed a Friedel-Crafts acylation on dibenzofuran and obtained a mixture of 2- and 3-acyl isomers. Why is this happening, and which product should I expect to be major?
A1: It is very common to obtain a mixture of regioisomers in the Friedel-Crafts acylation of dibenzofuran. The reaction proceeds via electrophilic aromatic substitution, where an acylium ion attacks the electron-rich dibenzofuran ring.[1][2] The positional reactivity of the unsubstituted dibenzofuran ring generally follows the order: 2 > 3 > 1 > 4.[2] Therefore, the 2-acetyldibenzofuran is typically the major product , with the 3-acetyl isomer being the next most abundant.[2][3]
The formation of a mixture is due to the subtle differences in the activation energies for the electrophilic attack at the various positions of the dibenzofuran nucleus. Both the C2 and C3 positions are electronically activated and sterically accessible, leading to competitive reaction pathways. The precise ratio of these isomers is highly sensitive to the reaction conditions you employ.[3]
Q2: How can I increase the selectivity for the 2-acyl regioisomer?
A2: Maximizing the yield of the 2-acyl isomer involves carefully tuning your reaction conditions to favor the kinetically controlled pathway. The 2-position is electronically favored for electrophilic attack.[1] Here are key parameters to adjust:
-
Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at generating the acylium ion and often favor the formation of the 2-isomer, which is the kinetic product.[1][4]
-
Low Temperature: Running the reaction at a low temperature, typically 0 °C, is crucial.[4][5] Lower temperatures restrict the system's energy, preventing it from overcoming the activation barrier to form the more stable (thermodynamic) 3-isomer or allowing for isomer rearrangement. This ensures the reaction is under kinetic control.[6][7]
-
Solvent: Non-polar or moderately polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are preferred.[4][5] These solvents effectively solvate the reactants without strongly complexing with the intermediates, which could alter the regiochemical outcome.
-
Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of both the acylating agent (e.g., acetyl chloride) and the Lewis acid to ensure complete consumption of the starting material without promoting side reactions like diacylation.[2][4]
Q3: My goal is actually the 3-acetyldibenzofuran. Is it possible to make it the major product?
A3: While the 2-isomer is the kinetically favored product, it is possible to influence the reaction towards the 3-isomer by shifting the conditions towards thermodynamic control. The 3-acyl isomer is often the more thermodynamically stable product. Here’s how to approach this:
-
Higher Reaction Temperature: Allowing the reaction to run at room temperature or even with gentle heating can provide the necessary energy for the system to reach thermodynamic equilibrium.[8][9] At higher temperatures, the initially formed 2-isomer can revert to the carbocation intermediate, which can then rearrange to form the more stable 3-isomer.[7][10]
-
Solvent Choice: Using a more polar solvent, such as nitrobenzene, can significantly influence the isomer ratio.[2][3] Nitrobenzene is known to better solvate the transition states and can favor the formation of different regioisomers compared to chlorohydrocarbon solvents.[2][3]
-
Longer Reaction Times: Under thermodynamic conditions, allowing the reaction to stir for an extended period (e.g., several hours to overnight) is necessary to ensure that the equilibrium between the isomers is fully established.[3]
It is important to note that achieving high selectivity for the 3-isomer via Friedel-Crafts can be challenging, and often results in a mixture that requires careful purification.[3]
Q4: I am seeing the formation of di-acylated products. How can I prevent this?
A4: The formation of di-acylated products, most commonly 2,8-diacetyldibenzofuran, occurs when the reaction conditions are too harsh or when there is an excess of the acylating agent.[3] The mono-acylated product is deactivated towards further electrophilic substitution, but forcing conditions can overcome this barrier.
To prevent di-acylation:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the acylating agent (acetyl chloride or acetic anhydride).[1][2]
-
Lower the Temperature: Perform the reaction at 0 °C or room temperature. Avoid high temperatures, which promote polysubstitution.[2]
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the dibenzofuran starting material is consumed, quench the reaction promptly to prevent over-acylation.[4]
Q5: What are the best analytical methods to determine the ratio of my 2- and 3-acyl isomers?
A5: Accurately quantifying the regioisomer ratio is critical for optimizing your reaction. The most effective methods are:
-
Proton NMR (¹H NMR): This is often the most straightforward method. The aromatic protons of the 2- and 3-acyl isomers will have distinct chemical shifts and coupling patterns, allowing for integration and ratio determination. For example, the proton signals for 2-acetyldibenzofuran are well-defined and can be distinguished from those of the 3-isomer.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers based on their different boiling points and retention times, while MS provides confirmation of their identity by their mass-to-charge ratio. This is a highly sensitive method for quantification.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also excellent for separating isomers. Using an appropriate column and mobile phase, you can achieve baseline separation of the 2- and 3-acyl products and quantify them using a UV detector.
For purification, column chromatography on silica gel is the standard method for separating the isomers, although their similar polarities can sometimes make this challenging.[2][5]
Troubleshooting Workflow & Data Summary
The following table summarizes the expected outcomes based on different reaction conditions, providing a quick reference for experimental design.
| Parameter | Condition for 2-Acyl (Kinetic) Product | Condition for 3-Acyl (Thermodynamic) Product | Primary Side Product Risk |
| Lewis Acid | Strong (e.g., AlCl₃) | Moderate to Strong (e.g., AlCl₃) | - |
| Temperature | Low (0 °C) | Higher (Room Temp to 40 °C) | Diacylation |
| Solvent | Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂) | Nitrobenzene | Polymerization/Degradation |
| Reaction Time | Short (2-4 hours, monitor by TLC) | Long (≥12 hours) | Diacylation |
| Acylating Agent | Acetyl Chloride, Acetic Anhydride (1.0-1.1 eq.) | Acetic Anhydride (1.0-1.1 eq.) | Diacylation |
Logical Troubleshooting Flow
This diagram outlines a decision-making process for troubleshooting your reaction based on the observed outcome.
Caption: Troubleshooting workflow for resolving regioisomer formation.
Key Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 2-Acetyldibenzofuran
This protocol is optimized for the selective formation of the 2-acyl isomer.[1][4]
Materials:
-
Dibenzofuran (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Acetyl Chloride (CH₃COCl) (1.1 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add dibenzofuran and anhydrous dichloromethane. Stir until fully dissolved.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride in portions. The mixture may be exothermic.
-
Acylating Agent Addition: Add acetyl chloride dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.[2]
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by 1 M HCl.[1]
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or column chromatography to yield pure 2-acetyldibenzofuran.[1][4]
Visualizing the Competing Reaction Pathways
The formation of the acylium ion is the first step, followed by the electrophilic attack on the dibenzofuran ring at either the C2 or C3 position to form a resonance-stabilized carbocation (σ-complex).[2] The relative stability of these intermediates and the activation energies required to form them dictate the product ratio.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reversible Friedel–Crafts acyl rearrangements of planar polycyclic aromatic ketones: dibenzofluorenones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Determination of specific polychlorinated dibenzo-p-dioxins and dibenzofurans in blood and adipose tissue by isotope dilution-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Moisture-Sensitive Reactions: A Technical Guide for 2-Dibenzofuranmethanol Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for managing moisture sensitivity in reactions involving 2-Dibenzofuranmethanol precursors. The synthesis of this valuable intermediate, often relying on organometallic reagents, is highly susceptible to the presence of water, which can lead to significant reductions in yield and the formation of troublesome impurities. This resource, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to ensure the success of your experiments.
Section 1: Foundational Knowledge & Core Concerns
This section addresses the fundamental principles of moisture sensitivity in the context of synthesizing 2-Dibenzofuranmethanol, typically via the Grignard reaction of 2-bromodibenzofuran with an anhydrous formaldehyde source.
Q1: Why is the synthesis of 2-Dibenzofuranmethanol so sensitive to moisture?
A1: The primary route to 2-Dibenzofuranmethanol involves the formation of a Grignard reagent, 2-dibenzofuranylmethylmagnesium bromide, from 2-bromodibenzofuran. Grignard reagents are potent nucleophiles and extremely strong bases.[1] Their high reactivity makes them invaluable for forming carbon-carbon bonds, but it also renders them highly susceptible to reaction with even trace amounts of water.[2] Water acts as a proton source, and the Grignar reagent will readily abstract a proton from water, leading to the formation of the corresponding hydrocarbon (in this case, dibenzofuran) and magnesium hydroxide bromide. This reaction is irreversible and consumes the Grignard reagent, preventing it from reacting with the desired electrophile (e.g., formaldehyde) and thus drastically reducing the yield of 2-Dibenzofuranmethanol.[3]
Q2: What are the primary sources of moisture contamination in a typical lab setup?
A2: Moisture can be introduced into a reaction from several sources, often overlooked, which can cumulatively lead to reaction failure. These include:
-
Atmospheric Moisture: The air in the laboratory is a significant source of water vapor, especially in humid environments.
-
Adsorbed Water on Glassware: Glass surfaces have a thin film of adsorbed moisture that must be removed before use.[4]
-
Improperly Dried Solvents: Solvents such as diethyl ether or tetrahydrofuran (THF), commonly used for Grignard reactions, are hygroscopic and can absorb moisture from the air if not properly dried and stored.
-
Reagents: Starting materials, particularly hygroscopic solids like paraformaldehyde, can be a source of water if not stored correctly.
-
Transfer Techniques: Improper handling and transfer of reagents and solvents can expose them to the atmosphere.
Q3: What are the tell-tale signs that my reaction has been compromised by moisture?
A3: Several observations during the reaction and workup can indicate moisture contamination:
-
Failure of Grignard Reagent Formation: The initial reaction between magnesium turnings and 2-bromodibenzofuran may fail to initiate. You may not observe the expected cloudiness, gentle refluxing, or disappearance of the magnesium metal.[5]
-
Low Yield of 2-Dibenzofuranmethanol: This is the most direct consequence of moisture contamination, as the Grignard reagent is quenched before it can react with formaldehyde.
-
Isolation of Dibenzofuran as the Major Product: If the Grignard reagent is hydrolyzed, the primary organic product will be dibenzofuran. Its presence can be confirmed by techniques like NMR or GC-MS.
-
Formation of a White Precipitate: The formation of magnesium salts, such as Mg(OH)Br, can result in a white, insoluble precipitate in the reaction mixture.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-Dibenzofuranmethanol.
Problem 1: The Grignard reaction with 2-bromodibenzofuran fails to initiate.
-
Symptom: No visual indication of a reaction (e.g., cloudiness, heat evolution, bubbling) after adding the initial portion of 2-bromodibenzofuran to the magnesium turnings.[5]
-
Possible Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[5]
-
Solution: Activate the magnesium surface prior to the reaction. Several methods can be employed:
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours to physically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the reaction solvent. These activators react with the magnesium to expose a fresh, reactive surface.[5]
-
-
-
Possible Cause 2: Presence of Moisture. As discussed, even trace amounts of water can halt the reaction.
-
Solution: Ensure all preventative measures for excluding moisture have been meticulously followed. This includes flame-drying all glassware under vacuum or in a stream of inert gas and using freshly distilled, anhydrous solvents.[4]
-
-
Possible Cause 3: Low Reactivity of 2-bromodibenzofuran. While aryl bromides are generally suitable for Grignard formation, the specific electronic properties of the dibenzofuran ring system might influence reactivity.
-
Solution: Gentle warming of the reaction mixture can sometimes be necessary to initiate the reaction. However, be prepared to cool the reaction vessel if the reaction becomes too vigorous once initiated.
-
Problem 2: The yield of 2-Dibenzofuranmethanol is consistently low.
-
Symptom: After workup and purification, the isolated yield of the desired product is significantly lower than expected.
-
Possible Cause 1: Incomplete Grignard Reagent Formation. Not all of the 2-bromodibenzofuran may have reacted to form the Grignard reagent.
-
Solution: Ensure the magnesium is fully consumed before proceeding with the addition of formaldehyde. If unreacted magnesium remains, consider extending the reaction time for the Grignard formation step.
-
-
Possible Cause 2: Wurtz Coupling Side Reaction. A common side reaction is the coupling of the Grignard reagent with unreacted 2-bromodibenzofuran to form a biaryl byproduct. This is more prevalent at higher concentrations of the alkyl halide and at elevated temperatures.[6]
-
Solution: Add the solution of 2-bromodibenzofuran to the magnesium suspension slowly and at a rate that maintains a gentle reflux, avoiding a buildup of the halide in the reaction mixture. Maintain a moderate reaction temperature.
-
-
Possible Cause 3: Impure or Wet Formaldehyde Source. If using paraformaldehyde or trioxane, it must be scrupulously dry.
Problem 3: The final product is difficult to purify.
-
Symptom: The crude product contains significant impurities that are challenging to separate from 2-Dibenzofuranmethanol by standard techniques like recrystallization or column chromatography.
-
Possible Cause 1: Formation of Biphenyl-type Impurities. The Wurtz coupling side reaction can produce 2,2'-bi(dibenzofuran), which may have similar solubility properties to the desired product.
-
Solution: Optimize the Grignard formation conditions to minimize this side reaction (see Problem 2). Careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can often resolve these impurities.
-
-
Possible Cause 2: Presence of Unreacted Starting Material. Incomplete reaction can leave unreacted 2-bromodibenzofuran in the crude product.
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.[9]
-
-
Possible Cause 3: Hydrolysis of the Grignard Reagent. As mentioned, this will lead to the formation of dibenzofuran.
-
Solution: While dibenzofuran can often be separated by column chromatography, preventing its formation by maintaining anhydrous conditions is the best strategy.
-
Section 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and presents quantitative data in a structured format for easy reference.
Protocol 1: Rigorous Drying of Glassware for Moisture-Sensitive Reactions
-
Clean all glassware thoroughly with an appropriate solvent and detergent, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone).
-
Place the glassware in an oven at a minimum of 120°C for at least 4 hours, though overnight is preferable.[4]
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser, dropping funnel) while it is still hot and immediately place it under a positive pressure of a dry, inert gas such as nitrogen or argon.
-
Allow the glassware to cool to room temperature under the inert atmosphere before introducing any reagents.
-
Alternatively, for quicker drying, the assembled, cool glassware can be flame-dried under a vacuum. This involves gently heating the glass surfaces with a heat gun while pulling a vacuum to remove adsorbed water. The apparatus is then backfilled with an inert gas.
Protocol 2: Synthesis of 2-Dibenzofuranmethanol via Grignard Reaction
Materials:
-
2-bromodibenzofuran
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde (dried)
-
Iodine (crystal) or 1,2-dibromoethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, place the magnesium turnings.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Dissolve the 2-bromodibenzofuran in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromodibenzofuran solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change, gentle bubbling, and an exothermic reaction.
-
Once the reaction has started, add the remaining 2-bromodibenzofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed.
-
-
Reaction with Formaldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In a separate flask, prepare a suspension of dried paraformaldehyde in anhydrous diethyl ether or THF.
-
Slowly add the paraformaldehyde suspension to the stirred, cooled Grignard reagent. Alternatively, add the dry paraformaldehyde powder in portions.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the Grignard reagent.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[9]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-Dibenzofuranmethanol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to stabilize the Grignard reagent. |
| Mg:Halide Ratio | 1.1 - 1.5 equivalents of Mg | A slight excess of magnesium ensures complete conversion of the halide. |
| Grignard Formation Temp. | Room Temperature to Reflux | Initiation may require gentle heating, but the reaction is exothermic. |
| Formaldehyde Source | Dried Paraformaldehyde or Trioxane | Provides an anhydrous source of formaldehyde.[11] |
| Quenching Agent | Saturated aq. NH₄Cl | A mildly acidic quench to hydrolyze the magnesium alkoxide without causing side reactions with the alcohol product.[9] |
Section 4: Visualizations & Workflows
Experimental Workflow for 2-Dibenzofuranmethanol Synthesis
Caption: Workflow for the synthesis of 2-Dibenzofuranmethanol.
Logical Relationship of Moisture Contamination and Reaction Outcome
Caption: Impact of moisture on Grignard reaction outcome.
References
- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Secondary Alcohols via Grignard Reaction with 2,3-Dibromobenzaldehyde. BenchChem.
- Scribd. (n.d.). Grignard Reaction: Diphenylmethanol Synthesis. Scribd.
- Google Patents. (2010). US20100292499A1 - Shortened synthesis using paraformaldehyde or trioxane.
- TSI Journals. (2015). The Grignard synthesis of triphenylmethanol.
- BenchChem. (2025). Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research. BenchChem.
- Unknown. (n.d.). Grignard Reaction.
- BenchChem. (2025). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. BenchChem.
- da Silva, F. M., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Google Patents. (n.d.). CN111072451B - Hydrolysis process of Grignard reaction metal organic product.
- Al-Amiery, A. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry, 18(1), 10.
- ResearchGate. (2016).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Daquino, C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Methyl-3-phenylfuran. BenchChem.
- Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83–94.
- Reddit. (2014). Paraformaldehyde + Grignard reagent. r/chemistry.
- Rieke, R. D., & Wu, T.-C. (1998). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 63(21), 7452–7453.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
- Unknown. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Sciencemadness.org. (2018). what form of formaldehyde is used in grignards?.
- Mallet-Ladeira, S., et al. (2019). Grignard reagent formation via C–F bond activation: a centenary perspective.
- Zhang, W., et al. (2004).
- PubChem. (n.d.). 2-Dibenzofuranmethanol.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. scribd.com [scribd.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20100292499A1 - Shortened synthesis using paraformaldehyde or trioxane - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis of 2-Dibenzofuranmethanol for Industrial Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 2-Dibenzofuranmethanol. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and industrial-scale production.
I. Introduction to the Industrial Synthesis of 2-Dibenzofuranmethanol
2-Dibenzofuranmethanol is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its efficient and scalable production is therefore of significant industrial importance. The most common synthetic route employed at scale is the Grignard reaction, which, while robust, presents several challenges that can impact yield, purity, and safety. This guide will focus primarily on the Grignard-based synthesis, while also exploring viable alternative routes for specific applications.
II. Troubleshooting Guide: The Grignard Route to 2-Dibenzofuranmethanol
The synthesis of 2-Dibenzofuranmethanol via the Grignard reaction involves the formation of a 2-dibenzofuranylmagnesium halide, followed by its reaction with a suitable electrophile, typically formaldehyde or a formaldehyde equivalent.
Diagram: Grignard Synthesis Workflow
Caption: Workflow for the Grignard-based synthesis of 2-Dibenzofuranmethanol.
Question 1: My Grignard reaction fails to initiate. What are the common causes and solutions?
Answer:
Failure of a Grignard reaction to initiate is a frequent issue, often stemming from the following factors:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture.[1][2] All glassware must be rigorously dried, preferably in an oven overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Tetrahydrofuran (THF) is a preferred solvent over diethyl ether due to its higher flash point, which is a significant safety consideration at scale.[3]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.[1][4] This layer prevents the reaction with the aryl halide.
Troubleshooting Steps:
-
Magnesium Activation:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[1]
-
Chemical Activation: Add a small crystal of iodine.[1][2] The disappearance of the iodine's color is an indicator of reaction initiation. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.
-
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Flame-dry all glassware under vacuum or assemble it hot from an oven and cool under a stream of inert gas.
-
-
Initiation Temperature: Gentle warming with a heat gun may be necessary to start the reaction. However, be prepared to cool the reaction mixture once it initiates, as the formation of the Grignard reagent is exothermic.[5][6]
Question 2: The reaction is sluggish and gives a low yield of the Grignard reagent. How can I improve this?
Answer:
A sluggish reaction or low yield of the Grignard reagent, even after initiation, can be due to:
-
Poor Quality Magnesium: Use high-purity magnesium turnings specifically designated for Grignard reactions.
-
Impurities in the Starting Material: The 2-halodibenzofuran should be free of any acidic impurities or moisture.
-
Inadequate Stirring: Efficient stirring is crucial to ensure continuous contact between the aryl halide and the magnesium surface.
Optimization Strategies:
-
Use of Activators: As mentioned previously, iodine or 1,2-dibromoethane can be used.
-
Solvent Choice: While THF is common, a mixture of solvents can sometimes improve solubility and reaction rates.
-
Temperature Control: Maintain a gentle reflux once the reaction has initiated to drive it to completion.[7]
Question 3: I am observing a significant amount of a biphenyl-type impurity in my crude product. What is its origin and how can I minimize it?
Answer:
The formation of a biphenyl derivative (2,2'-bi(dibenzofuran)) is a common side reaction in Grignard syntheses.[8] This occurs through a coupling reaction between the Grignard reagent and unreacted 2-halodibenzofuran.
Minimization Strategies:
-
Slow Addition of Aryl Halide: Add the solution of 2-halodibenzofuran to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling side reaction.
-
Temperature Management: High local temperatures can promote the formation of the biphenyl impurity. Ensure efficient stirring and cooling to maintain a steady reaction temperature.
-
Reverse Addition: In some cases, adding the magnesium to a solution of the aryl halide can be beneficial, although this is less common for large-scale operations.
Table 1: Troubleshooting Common Issues in Grignard Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Failure to Initiate | Moisture present; Inactive magnesium surface | Rigorously dry all glassware and solvents; Activate magnesium with iodine or by crushing. |
| Low Yield of Grignard Reagent | Poor quality reagents; Inadequate stirring | Use high-purity magnesium and purified starting materials; Ensure efficient agitation. |
| Formation of Biphenyl Impurity | High local concentration of aryl halide; High reaction temperature | Slow, controlled addition of the aryl halide; Maintain steady temperature with efficient cooling. |
| Runaway Reaction | Rapid addition of reagents; Poor heat dissipation | Add reagents at a controlled rate; Ensure adequate cooling capacity for the scale of the reaction.[3][5][9][10] |
III. Industrial-Scale Synthesis: Safety and Process Control
Scaling up the Grignard synthesis of 2-Dibenzofuranmethanol introduces significant safety considerations due to the exothermic nature of the reaction and the use of pyrophoric reagents.[4][8][11][12][13][14]
Diagram: Process Safety Management for Exothermic Reactions
Caption: Key elements of process safety management for exothermic reactions.
A robust Process Safety Management (PSM) system is essential for the safe operation of large-scale Grignard reactions.[9] This includes:
-
Hazard and Operability (HAZOP) Studies: A systematic evaluation of the process to identify potential deviations and their consequences.
-
Temperature and Pressure Control: Continuous monitoring and automated control systems are vital to prevent thermal runaway.[9]
-
Effective Cooling Systems: The reactor's cooling system must be designed to handle the maximum heat output of the reaction and should have redundancy.[9]
-
Emergency Relief Systems: Pressure relief devices are necessary to prevent catastrophic vessel failure in the event of a runaway reaction.[9]
-
Personnel Training: All personnel involved in the synthesis must be thoroughly trained on the specific hazards and emergency procedures.[9]
IV. Purification of 2-Dibenzofuranmethanol at Scale
The primary method for purifying crude 2-Dibenzofuranmethanol on an industrial scale is crystallization.
Question 4: What is a suitable solvent system for the crystallization of 2-Dibenzofuranmethanol?
Answer:
The choice of solvent is critical for achieving high purity and yield. A good solvent system will have high solubility for 2-Dibenzofuranmethanol at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
Commonly used solvent systems include:
-
Toluene: Often a good choice for initial crystallization from the crude reaction mixture.
-
Ethanol/Water or Isopropanol/Water: Mixed solvent systems can be effective for recrystallization to achieve higher purity.
-
Heptane/Ethyl Acetate: Another mixed solvent system that can be optimized for purity.
The optimal solvent or solvent mixture, as well as the crystallization temperature profile, should be determined through laboratory-scale screening experiments.
Question 5: How can I remove the biphenyl impurity during purification?
Answer:
The biphenyl impurity often has different solubility characteristics compared to the desired product. During crystallization, the biphenyl tends to remain in the mother liquor. Multiple recrystallizations may be necessary to reduce the biphenyl content to acceptable levels. In some cases, a solvent system can be chosen in which the biphenyl is significantly more soluble than 2-Dibenzofuranmethanol.
For challenging separations, column chromatography on silica gel can be employed, although this is generally less cost-effective for large-scale production.
V. Alternative Synthetic Routes
While the Grignard reaction is prevalent, other methods can be employed for the synthesis of 2-Dibenzofuranmethanol or its precursors, particularly when specific functional group tolerance is required.
A. Ullmann Condensation
The Ullmann condensation can be used to construct the dibenzofuran core itself.[15][16][17] This involves the copper-catalyzed coupling of a phenol with an aryl halide. While traditionally requiring harsh conditions, modern modifications have made this reaction more amenable to industrial applications.[15]
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be used to introduce substituents onto a pre-formed dibenzofuran ring.[18][19][20][21][22] For instance, a 2-bromodibenzofuran could be coupled with a suitable boronic acid derivative. This method offers excellent functional group tolerance.
Diagram: Comparison of Synthetic Routes
Caption: Overview of synthetic strategies for 2-Dibenzofuranmethanol and its derivatives.
VI. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of 2-Dibenzofuranmethanol required for pharmaceutical applications? A1: For pharmaceutical applications, the purity of 2-Dibenzofuranmethanol is typically required to be >99.5%, with strict limits on specific impurities, including residual solvents and heavy metals.
Q2: Can I use a pre-formed Grignard reagent that is commercially available? A2: While some Grignard reagents are commercially available, 2-dibenzofuranylmagnesium halides are generally not. They are typically prepared in situ due to their reactivity and limited stability.
Q3: What are the key analytical techniques for monitoring the reaction and assessing product purity? A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring reaction progress and determining the purity of the final product. Gas Chromatography (GC) can also be used, particularly for analyzing residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.
Q4: Are there any specific environmental considerations for the large-scale synthesis of 2-Dibenzofuranmethanol? A4: Yes, solvent choice and waste disposal are major environmental considerations. The use of greener solvents and the implementation of solvent recovery and recycling programs are encouraged. Aqueous waste streams from the work-up should be neutralized and treated before disposal.
VII. Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 2-Dibenzofuranmethanol via Grignard Reaction
Materials:
-
2-Bromodibenzofuran
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde
-
Hydrochloric acid (1M aqueous solution)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Toluene
-
Ethanol
Procedure:
-
Apparatus Setup: Assemble an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Heat gently under a stream of nitrogen until the iodine sublimes and coats the magnesium. Cool to room temperature.
-
Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium. Dissolve 2-bromodibenzofuran (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the 2-bromodibenzofuran solution to the magnesium. If the reaction does not start, warm the flask gently. Once initiated (indicated by the disappearance of the iodine color and gentle reflux), add the remaining 2-bromodibenzofuran solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.
-
Reaction with Formaldehyde: Cool the Grignard reagent to 0°C in an ice bath. In a separate flask, suspend paraformaldehyde (1.5 equivalents) in anhydrous THF. Slowly add the Grignard reagent to the paraformaldehyde suspension via cannula, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution. Add 1M hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Crystallize the crude product from a suitable solvent system (e.g., toluene-heptane or ethanol-water) to afford pure 2-Dibenzofuranmethanol.
VIII. References
-
ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
University of Washington. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
-
Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Veedhi, S., & Babu, S. R. (2018). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. Organic Process Research & Development. [Link]
-
ResearchGate. (2002). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
-
ACS Publications. (2022, March 15). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
MDPI. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Retrieved from [Link]
-
MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
Semantic Scholar. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2016). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. Retrieved from [Link]
-
OChemOnline. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Google Patents. (n.d.). US3758620A - Process for the preparation of grignard reagents. Retrieved from
-
LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]
-
Everett, J. W. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. rsc.org [rsc.org]
- 3. acs.org [acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 10. helgroup.com [helgroup.com]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dchas.org [dchas.org]
- 14. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pjps.pk [pjps.pk]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of analytical methods for quantifying 2-Dibenzofuranmethanol
An In-Depth Technical Guide to the Validation of Analytical Methods for Quantifying 2-Dibenzofuranmethanol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality, safety, and efficacy. 2-Dibenzofuranmethanol, a key building block in the synthesis of various functional materials and potential therapeutic agents, is no exception.[1] The validation of analytical methods used to quantify this compound is not merely a regulatory formality but a scientific necessity to ensure that the data generated are accurate, reproducible, and fit for purpose.
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 2-Dibenzofuranmethanol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed validation protocols grounded in authoritative guidelines, and provide comparative data to inform your selection of the most appropriate methodology. The principles and procedures discussed are aligned with the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical procedure validation.[2][3][4][5]
The Importance of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] This process establishes, through documented evidence, that the method's performance characteristics are capable of meeting the requirements for the intended analytical applications. For 2-Dibenzofuranmethanol, this could range from purity testing of a bulk substance to quantification in a complex formulation or reaction mixture. An unvalidated method can yield unreliable results, leading to failed batches, incorrect process optimization, and significant regulatory delays.
The validation process follows a logical progression, examining a series of key performance characteristics.
Caption: Logical workflow for analytical method validation.
Comparison of Analytical Techniques: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends heavily on the analyte's properties and the analytical requirements, such as sensitivity, selectivity, and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse method for quality control of APIs like 2-Dibenzofuranmethanol.[7] It is robust, reliable, and suitable for non-volatile and thermally sensitive compounds. Quantification is based on the absorbance of UV light by the analyte as it passes through the detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. It offers superior selectivity and sensitivity compared to HPLC-UV.[8] The separation occurs in the gas phase, and detection is achieved by a mass spectrometer, which fragments the analyte and detects it based on its mass-to-charge ratio, providing a "molecular fingerprint" that confirms identity with high certainty.[9]
Validation Parameter Showdown
The following sections will detail the experimental protocols for validating each performance characteristic for both HPLC-UV and GC-MS.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Causality: A lack of specificity can lead to artificially high results if an impurity co-elutes with the main peak (in HPLC) or has a similar fragmentation pattern (in GC-MS). This is a critical parameter for purity testing and stability studies.
-
HPLC-UV Protocol:
-
Forced Degradation: Subject a sample of 2-Dibenzofuranmethanol to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 2-Dibenzofuranmethanol.
-
Spiked Sample Analysis: Analyze the stressed sample. The method is considered specific if the peak for 2-Dibenzofuranmethanol is well-resolved from any degradant peaks (resolution > 2).
-
Peak Purity Assessment: If using a Photodiode Array (PDA) detector, perform a peak purity analysis on the analyte peak in the stressed sample. The peak should be spectrally homogeneous.
-
-
GC-MS Protocol:
-
Blank Analysis: Analyze a blank matrix to check for interferences.
-
Retention Time Confirmation: Confirm the retention time of a pure 2-Dibenzofuranmethanol standard.
-
Mass Spectrum Comparison: Compare the mass spectrum of the analyte peak in a sample to a reference spectrum from a pure standard or a library. The match factor should be high (>90%). Specificity is demonstrated by the unique combination of retention time and mass fragmentation pattern, which is highly unlikely to be replicated by an impurity.[10]
-
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[11]
Causality: Establishing linearity is fundamental for accurate quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples.
-
Protocol (Applicable to both HPLC-UV and GC-MS):
-
Standard Preparation: From a stock solution of 2-Dibenzofuranmethanol, prepare a series of at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration).[12]
-
Analysis: Analyze each standard in triplicate.
-
Data Analysis: Plot the average instrument response (e.g., peak area) against the known concentration.
-
Linear Regression: Perform a linear regression analysis on the data. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999.[7]
-
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[13] It is typically assessed using recovery studies.
Causality: Accuracy confirms that the method can "find" the true amount of analyte in a sample, demonstrating a lack of systemic error or bias in the sample preparation and analysis process.
Caption: Experimental workflow for an accuracy study.
-
Protocol (Applicable to both HPLC-UV and GC-MS):
-
Sample Preparation: Prepare a blank matrix (placebo). Spike this blank matrix with known concentrations of 2-Dibenzofuranmethanol at a minimum of three levels (e.g., low, medium, and high) covering the specified range. Prepare at least three replicates at each level.[3]
-
Analysis: Analyze the spiked samples using the analytical method.
-
Calculation: Determine the concentration found in each sample from the calibration curve. Calculate the percent recovery as: (% Recovery) = (Concentration Found / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within an acceptable range, typically 98.0% to 102.0% for an API.[13]
-
Precision is the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Causality: Precision demonstrates the method's reproducibility. Low precision (high variability) indicates a method that is not well-controlled and cannot produce reliable data.
-
Protocol (Applicable to both HPLC-UV and GC-MS):
-
Repeatability:
-
Prepare nine independent samples by spiking the blank matrix at three different concentrations (low, medium, high; n=3 at each concentration).
-
Analyze all nine samples on the same day, with the same analyst and equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level.
-
-
Intermediate Precision:
-
Repeat the process described for repeatability on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the combined data from both occasions.
-
-
Acceptance Criteria: The %RSD should not exceed a pre-defined limit, typically ≤2% for drug substances.
-
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Causality: These parameters are crucial for impurity testing and trace analysis. The LOQ defines the lower limit of the reportable range of the method.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine Noise: Analyze a blank sample and determine the magnitude of the baseline noise in the region of the analyte's expected signal.
-
Spike Samples: Prepare and analyze samples with decreasingly low concentrations of 2-Dibenzofuranmethanol.
-
Calculate Ratios:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
-
Confirmation: The LOQ should be confirmed by demonstrating that the method has adequate precision (%RSD typically ≤10%) at this concentration.
-
Summary of Performance Characteristics
The following table provides a comparative summary of the expected performance for HPLC-UV and GC-MS in the quantification of 2-Dibenzofuranmethanol.
| Validation Parameter | HPLC-UV | GC-MS | Rationale / Causality |
| Specificity | Good (with PDA) | Excellent | GC-MS provides structural confirmation via mass fragmentation, offering higher confidence in peak identity.[8][10] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of excellent linearity with proper standard preparation. |
| Range | 0.5 - 100 µg/mL (Typical) | 0.05 - 50 µg/mL (Typical) | GC-MS often exhibits a wider dynamic range, especially towards lower concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can achieve high accuracy. GC-MS may have slightly higher variability due to potential thermal degradation or derivatization steps. |
| Precision (%RSD) | ≤ 2% | ≤ 5% | HPLC is generally considered more precise due to the stability of the liquid phase and simpler injection process. |
| LOQ | ~0.1 µg/mL | ~0.01 µg/mL | GC-MS is inherently more sensitive, allowing for the quantification of much lower concentrations.[10] |
| Robustness | High | Moderate to High | HPLC methods are often very robust. GC-MS performance can be more sensitive to variations in parameters like inlet temperature and gas flow rates. |
Note: The values presented are typical and may vary based on the specific instrumentation, method conditions, and sample matrix.
Conclusion and Recommendation
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 2-Dibenzofuranmethanol when properly validated.
-
HPLC-UV is the recommended method for routine quality control, purity assessment, and assay of bulk drug substances and finished products. Its robustness, precision, and ease of use make it highly suitable for high-throughput environments where the primary goal is to confirm the quantity of the main component within a well-defined range.[7]
-
GC-MS should be the method of choice when higher selectivity and sensitivity are required. It is ideal for identifying and quantifying trace-level impurities, performing confirmatory analyses, and analyzing samples from complex matrices where co-elution might be a concern with HPLC-UV.[8][14] Its ability to provide structural information makes it an invaluable tool during drug development and for troubleshooting.
Ultimately, the selection is a science- and risk-based decision. A comprehensive validation package, grounded in the principles outlined in this guide and supported by authoritative guidelines, will ensure that the chosen analytical method generates trustworthy and defensible data, supporting the development of safe and effective products.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Agilent Technologies. (2019, October 15). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubMed. (2025, October 14). Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Analysis of Dibenzofuran Sample. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Trace analysis of polychlorinated dibenzo-p-dioxins/dibenzofurans using GC-MS/MS in accordance with EU Regulations 2017/644 and 2017/771 for food and feed. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. Retrieved from [Link]
-
Trends in Analytical Chemistry. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Dibenzofuranmethanol. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. 2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. One moment, please... [ikev.org]
- 14. research.wur.nl [research.wur.nl]
A Comparative Analysis of the Fluorescent Properties of Dibenzofuran Derivatives: A Guide for Researchers
In the ever-evolving landscape of molecular probes and functional materials, the dibenzofuran scaffold has emerged as a privileged structure, prized for its rigid, planar geometry and inherent thermal and chemical stability. These characteristics, coupled with the tunable nature of its electronic properties through targeted functionalization, make dibenzofuran a compelling core for the development of novel fluorophores. This guide offers an in-depth comparative study of the fluorescent properties of various dibenzofuran derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile heterocyclic system.
The Foundation of Fluorescence in Dibenzofuran Systems
Dibenzofuran itself exhibits native fluorescence, with an excitation maximum around 280 nm and an emission peak at approximately 314 nm. This intrinsic luminescence arises from the π-conjugated system formed by the fusion of two benzene rings with a central furan ring. The rigid structure of dibenzofuran minimizes non-radiative decay pathways that can quench fluorescence, such as vibrational relaxation, thus providing a solid foundation for the construction of efficient fluorophores.
The true power of the dibenzofuran scaffold lies in its susceptibility to synthetic modification. The introduction of various substituents at different positions on the dibenzofuran core allows for the fine-tuning of its photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths, quantum yields, and Stokes shifts of the resulting derivatives.
A Comparative Look at Substituted Dibenzofuran Derivatives
The strategic placement of functional groups on the dibenzofuran skeleton can dramatically alter its fluorescent properties. The following table provides a comparative overview of the photophysical data for a selection of dibenzofuran derivatives, illustrating the profound impact of substitution on their fluorescence characteristics.
| Compound ID | Substituent(s) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (ΦF) | Brightness (ε × ΦF) [M-1cm-1] |
| 10d | Unsubstituted α-amino acid | 302 | 317 | 0.53 | 2330 |
| 10b | Electron-rich (methoxy) α-amino acid | 303 | 318 | 0.62 | 2910 |
| 10c | Electron-deficient (cyano) α-amino acid | 302 | 316 | 0.49 | 2740 |
| 10a | Extended conjugation (naphthyl) α-amino acid | 351 | 409 | 0.46 | 12100 |
Data presented for dibenzofuran α-amino acid derivatives as reported by Zeng et al. (2025)[1][2].
As evidenced by the data, even subtle changes to the dibenzofuran core can lead to significant shifts in its fluorescent behavior. The introduction of an electron-rich methoxy group in compound 10b leads to the highest quantum yield among the simple substituted α-amino acids, suggesting that increased electron density can enhance radiative decay pathways[2]. Conversely, the electron-deficient cyano group in 10c results in a slightly lower quantum yield[2]. The most dramatic effect is observed with the extension of the π-conjugated system, as seen in the naphthobenzofuran derivative 10a , which exhibits a significant red-shift in both absorption and emission, along with a remarkable increase in brightness[1][2]. These findings underscore the principle that extending π-conjugation is a powerful strategy for tuning the emission color and enhancing the overall fluorescence intensity of dibenzofuran-based fluorophores.
Causality in Experimental Design: Understanding Structure-Property Relationships
The observed differences in the fluorescent properties of dibenzofuran derivatives are a direct consequence of their molecular structure. The strategic placement of substituents alters the electronic distribution within the molecule, thereby influencing its interaction with light.
Caption: Relationship between molecular structure and photophysical properties.
Electron-donating groups, such as alkoxy or amino functionalities, increase the electron density of the π-system, generally leading to a destabilization of the HOMO. This results in a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like nitro or cyano groups, lower the energy of the LUMO, which can also lead to a red-shift. The precise effect, however, is highly dependent on the position of substitution and the interplay between different functional groups.
Experimental Protocols
To ensure the reproducibility and validity of findings, it is imperative to follow standardized and well-documented experimental protocols. The following sections detail the methodologies for the synthesis and photophysical characterization of fluorescent dibenzofuran derivatives.
General Synthetic Workflow for Dibenzofuran Derivatives
The synthesis of functionalized dibenzofurans can be achieved through various strategies, with palladium-catalyzed cross-coupling and cyclization reactions being particularly prevalent. A common approach involves the intramolecular C-O bond formation from a suitably substituted biaryl precursor.
Caption: General synthetic workflow for dibenzofuran derivatives.
Step-by-Step Methodology:
-
Synthesis of the Biaryl Precursor:
-
Combine the substituted phenol and aryl halide in a suitable solvent (e.g., toluene, dioxane) in a reaction vessel.
-
Add a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a suitable ligand (e.g., SPhos, XPhos).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen, argon) for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup to extract the crude product.
-
Purify the biaryl intermediate by column chromatography.
-
-
Intramolecular Cyclization:
-
Dissolve the purified biaryl intermediate in a suitable solvent (e.g., acetic acid, trifluoroacetic acid).
-
Add a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., benzoquinone, Ag₂CO₃).
-
Heat the reaction mixture, monitoring for the formation of the dibenzofuran product.
-
After the reaction is complete, neutralize the mixture and extract the crude product.
-
Purify the final dibenzofuran derivative by column chromatography and/or recrystallization.
-
Photophysical Characterization
Accurate and consistent measurement of the photophysical properties is crucial for a meaningful comparative study.
1. UV-Vis Absorption Spectroscopy:
-
Prepare solutions of the dibenzofuran derivatives in a spectroscopic grade solvent (e.g., methanol, dichloromethane) at a known concentration (typically in the micromolar range).
-
Use a dual-beam UV-Vis spectrophotometer to record the absorption spectra over a relevant wavelength range (e.g., 200-600 nm).
-
Determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) at this wavelength using the Beer-Lambert law.
2. Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis analysis, record the fluorescence emission spectra using a spectrofluorometer.
-
Excite the sample at its λabs and record the emission spectrum over a longer wavelength range.
-
Determine the wavelength of maximum emission (λem).
3. Fluorescence Quantum Yield (ΦF) Determination (Relative Method):
The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely accepted and reliable approach.
-
Select a suitable fluorescence standard: The standard should have a known quantum yield and absorb and emit in a similar spectral region as the sample.
-
Prepare a series of solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure absorbance and fluorescence: Record the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.
-
Plot the data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
where Φstandard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Concluding Remarks and Future Directions
The dibenzofuran scaffold offers a robust and versatile platform for the design of novel fluorescent molecules with tailored properties. Through judicious selection and placement of substituents, researchers can systematically tune the absorption and emission characteristics, as well as the quantum efficiency, of these derivatives. The data and protocols presented in this guide provide a solid foundation for further exploration and development in this exciting field. Future research will undoubtedly uncover even more sophisticated dibenzofuran-based fluorophores with applications ranging from advanced bioimaging probes to next-generation organic light-emitting diodes.
References
-
Zeng, L., Marshall, O., McGrory, R., Clarke, R., Brown, R. J., Kadodwala, M., Thomson, A. R., & Sutherland, A. (2025). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 27(10), 2475–2479. [Link]
-
Zeng, L., Marshall, O., McGrory, R., Clarke, R., Brown, R. J., Kadodwala, M., Thomson, A. R., & Sutherland, A. (2025). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed Central. [Link]
Sources
A Comparative Guide to the Efficacy of 2-Dibenzofuranmethanol and Other Fluorescent Markers
Authored by a Senior Application Scientist
In the landscape of cellular and molecular biology, the precise visualization of specific structures is paramount to unraveling complex biological processes. Fluorescent markers are the cornerstone of this endeavor, enabling researchers to illuminate the intricate inner workings of the cell. The ideal fluorescent probe should be bright, photostable, and specific to its target, while exhibiting minimal perturbation to the biological system under investigation. This guide provides a comprehensive comparison of 2-Dibenzofuranmethanol, a lesser-known fluorescent entity, with established fluorescent markers such as DAPI, Hoechst 33342, and Fluorescein. Through a detailed analysis of their photophysical properties and a standardized experimental protocol, we aim to provide researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate tool for their specific application.
Understanding the Fundamentals: Key Photophysical Properties of Fluorescent Markers
The efficacy of a fluorescent marker is determined by a set of key photophysical parameters. A thorough understanding of these properties is essential for the rational design of fluorescence microscopy experiments.[1][2]
-
Excitation and Emission Maxima (λex and λem): These wavelengths correspond to the peak of the molecule's absorption and fluorescence spectra, respectively. The difference between these two maxima is known as the Stokes shift. A larger Stokes shift is generally desirable as it facilitates the separation of the excitation light from the emitted fluorescence, leading to a better signal-to-noise ratio.[3]
-
Molar Extinction Coefficient (ε): This value represents the molecule's ability to absorb photons at a specific wavelength. A higher extinction coefficient indicates a greater probability of light absorption, which can contribute to a brighter fluorescent signal.[1]
-
Quantum Yield (Φf): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[4][5] A quantum yield closer to 1 signifies a highly efficient fluorophore that converts a large fraction of the absorbed light into fluorescence.
-
Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light. High photostability is crucial for long-term imaging experiments.[1]
-
Cell Permeability and Cytotoxicity: For live-cell imaging, it is imperative that the fluorescent marker can cross the cell membrane to reach its target. Furthermore, the probe and its photochemical byproducts should exhibit minimal toxicity to ensure that the observed cellular processes are not artifacts of a perturbed system.[6][7]
A Comparative Analysis of Fluorescent Markers
| Property | 2-Dibenzofuranmethanol (Estimated) | DAPI | Hoechst 33342 | Fluorescein |
| Excitation Max (λex) | ~280 nm[8] | 358 nm[][10][11] | 350 nm[12] | 494 nm[13][14][] |
| Emission Max (λem) | ~314 nm[8] | 461 nm[][10][16] | 461 nm[12] | 521 nm[13][14][] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~15,000 | 27,000[11] | 42,000 | 76,900 |
| Quantum Yield (Φf) | ~0.2 | ~0.4 (bound to DNA) | ~0.4 (bound to DNA) | ~0.9 |
| Target | General cellular components | A-T rich regions of DNA[][16][17] | A-T rich regions of DNA[12][18][19] | General cellular components, pH indicator[13][14][20] |
| Cell Permeability (Live Cells) | Likely permeable | Poorly permeable[][11][17] | Permeable[12][18][21] | Permeable |
In-Depth Look at the Competitors
DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nuclear stain that binds strongly to the minor groove of A-T rich regions in DNA.[][16][17] Its fluorescence is significantly enhanced upon binding to double-stranded DNA.[17] While widely used for staining fixed cells, its poor cell permeability makes it less suitable for live-cell imaging at low concentrations.[][11][17]
Hoechst 33342 is another blue-fluorescent DNA stain that also binds to the minor groove of A-T rich regions.[12][18][19] A key advantage of Hoechst 33342 is its excellent cell permeability, making it a common choice for staining the nuclei of living cells.[12][18][21]
Fluorescein is a versatile green-fluorescent dye that has been used in a wide range of applications.[13][14][] It is often used as a fluorescent tracer and its fluorescence is pH-dependent.[14][][20] While very bright, fluorescein is known to be less photostable compared to some modern synthetic dyes.[13]
2-Dibenzofuranmethanol , based on its core structure, is predicted to be a UV-excitable fluorophore.[8] This could be advantageous in certain multi-color imaging experiments to minimize spectral overlap with other fluorophores. However, its lower estimated quantum yield and molar extinction coefficient suggest it may be a dimmer probe compared to the other dyes in this comparison. Its utility would largely depend on its specificity, photostability, and cytotoxicity, which require further experimental validation.
Experimental Protocol: A Standardized Approach to Efficacy Comparison
To objectively assess the performance of these fluorescent markers in a practical setting, a standardized experimental protocol is essential. The following protocol outlines a workflow for comparing the efficacy of these dyes for staining the nuclei of cultured mammalian cells.
Sources
- 1. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 2. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. edinst.com [edinst.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Spectrum [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 10. betalifesci.com [betalifesci.com]
- 11. DAPI | AAT Bioquest [aatbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Fluorescein | 2321-07-5 [chemicalbook.com]
- 16. bosterbio.com [bosterbio.com]
- 17. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - IN [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Hoechst 33342 | Cell Signaling Technology [cellsignal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. biorbyt.com [biorbyt.com]
A Senior Application Scientist's Guide to LC-MS/MS Assay Validation for Dibenzofuran Metabolites
This guide provides an in-depth, experience-driven comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays targeting dibenzofuran metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
Introduction: The Analytical Imperative for Dibenzofuran Metabolites
Dibenzofurans and their hydroxylated metabolites are of significant interest in both environmental toxicology and pharmaceutical development. As metabolites of various xenobiotics or as standalone environmental contaminants, their accurate quantification in complex biological matrices like plasma and urine is paramount for safety and efficacy assessments. The inherent low concentrations and potential for isomeric complexity of these metabolites necessitate a highly sensitive and selective analytical technique. LC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range.[1][2]
This guide will walk through the critical stages of validating an LC-MS/MS assay for hydroxylated dibenzofuran metabolites, with a focus on establishing a method that is not only compliant with regulatory expectations from bodies like the FDA and EMA but is also scientifically sound and reproducible.[3]
The Power of LC-MS/MS for Metabolite Quantification
The coupling of liquid chromatography with tandem mass spectrometry provides a powerful analytical tool. The LC system separates the metabolites of interest from the complex biological matrix based on their physicochemical properties. The MS/MS system then offers two layers of specificity: first by selecting the precursor ion (the protonated or deprotonated molecule of the metabolite) and then by fragmenting it and detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
A Comparative Look at Sample Preparation: The Foundation of a Robust Assay
The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances that can compromise the assay's accuracy and precision.[4] The choice of extraction technique is a critical decision that impacts recovery, cleanliness of the extract, and overall assay performance.
Common Extraction Techniques: A Head-to-Head Comparison
| Technique | Principle | Advantages | Disadvantages | Typical Recovery for Hydroxylated Metabolites |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. | 70-90% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can be selective. | Labor-intensive, uses larger volumes of organic solvents, potential for emulsion formation. | 70-85%[5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery, clean extracts, high concentration factor, amenable to automation. | More expensive, requires method development. | >85%[5][6] |
Expert Insight: For hydroxylated dibenzofuran metabolites, which are often present at low concentrations, Solid-Phase Extraction (SPE) is generally the superior choice . While LLE can be effective, SPE consistently provides higher and more reproducible recoveries with cleaner extracts, which is crucial for minimizing matrix effects in the MS source.[5][6][7]
Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is a representative example for the extraction of hydroxylated dibenzofuran metabolites from human plasma.
Materials:
-
SPE Cartridges (e.g., a mixed-mode polymer-based sorbent)
-
Human plasma samples, quality control (QC) samples, and calibration standards
-
Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is highly recommended)
-
Reagents: Methanol, Acetonitrile, Water (LC-MS grade), Formic Acid
Step-by-Step Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following are typical starting conditions for the analysis of hydroxylated dibenzofuran metabolites. Method optimization is crucial for achieving the desired separation and sensitivity.
UPLC Conditions
-
Column: A C18 column with a particle size of less than 2 µm is recommended for high-resolution separations.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is typically used to separate the metabolites.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for hydroxylated aromatic compounds.
-
MRM Transitions: These need to be optimized for each specific metabolite. For a hypothetical mono-hydroxylated dibenzofuran (MW = 184.2 g/mol ), the transition might be m/z 183.2 -> 154.2.
Assay Validation: A Deep Dive into the Core Parameters
A bioanalytical method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the data.[9]
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components and other potential interferences.
Protocol:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank samples.
Linearity and Range
Objective: To establish the concentration range over which the assay is accurate and precise.
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.
-
A typical range for dibenzofuran metabolites could be 0.1 to 100 ng/mL.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze at least five replicates of each QC level in three separate analytical runs.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The coefficient of variation (CV) should not exceed 15%.
Recovery and Matrix Effect
Objective: To assess the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the ionization of the analyte (matrix effect).
Protocol:
-
Recovery: Compare the peak area of the analyte in an extracted sample to the peak area of the analyte in a post-extraction spiked sample at the same concentration.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution.
Acceptance Criteria:
-
Recovery should be consistent and reproducible.
-
The CV of the matrix factor should be ≤ 15%.
Stability
Objective: To evaluate the stability of the analytes in the biological matrix under different storage and handling conditions.[10]
Protocol and Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles. Studies have shown that many metabolites are stable for multiple freeze-thaw cycles when appropriate freezing and thawing procedures are used.[3][11][12][13]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that reflects the expected sample handling time (e.g., 4-6 hours) before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period (e.g., 24 hours).
Comparison with Alternative Analytical Techniques
| Technique | Advantages | Disadvantages | Applicability to Dibenzofuran Metabolites |
| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of compounds. | Higher instrument cost. | Gold Standard: Ideal for quantifying low levels of metabolites in complex matrices.[1] |
| GC-MS | Excellent chromatographic resolution. | Requires derivatization for non-volatile compounds like hydroxylated metabolites, which adds complexity and potential for variability.[14] | Feasible but less direct: Can be used, but the derivatization step makes it less straightforward than LC-MS/MS for this class of compounds. |
| HPLC-UV | Lower cost, robust. | Lower sensitivity and selectivity compared to MS. | Limited applicability: Generally not sensitive enough for the low concentrations of metabolites found in biological samples.[1] |
Data Visualization and Workflow Diagrams
General LC-MS/MS Workflow
Caption: Overview of the LC-MS/MS workflow from sample preparation to data analysis.
Assay Validation Logic
Caption: Core parameters for a comprehensive bioanalytical method validation.
Conclusion
The validation of an LC-MS/MS assay for dibenzofuran metabolites is a meticulous process that demands a deep understanding of analytical chemistry and regulatory requirements. By carefully selecting the sample preparation technique, optimizing chromatographic and mass spectrometric conditions, and rigorously validating the assay for specificity, linearity, accuracy, precision, and stability, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework and practical insights to navigate this process, ultimately contributing to the robust characterization of these important analytes in biological systems.
References
-
Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training. PubMed. Available at: [Link]
-
Simultaneous detection of multiple hydroxylated polychlorinated biphenyls from biological samples using ultra‐high‐performance liquid chromatography with isotope dilution tandem mass spectrometry. ResearchGate. Available at: [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available at: [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. PMC - NIH. Available at: [Link]
-
Simultaneous detection of multiple hydroxylated polychlorinated biphenyls from biological samples using ultra-high-performance liquid chromatography with isotope dilution tandem mass spectrometry. PubMed. Available at: [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. ResearchGate. Available at: [Link]
-
Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. PubMed. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]
-
Comparison of GC/MS and LC/MS Methods for the Analysis of Propofol and Its Metabolites in Urine. PubMed. Available at: [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. SciSpace. Available at: [Link]
-
Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies. OAK Open Access Archive - Novartis. Available at: [Link]
-
Performance comparison between solid phase extraction and magnetic carbon nanotubes facilitated dispersive-micro solid phase extractions (Mag-CNTs/d-µSPE) of a cyanide metabolite in biological samples using GC–MS. ResearchGate. Available at: [Link]_
-
A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. MDPI. Available at: [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Available at: [Link]
-
Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. PubMed - NIH. Available at: [Link]
-
LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool. Agilent. Available at: [Link]
-
A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study. PubMed. Available at: [Link]
-
LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption. Journal of Food Bioactives. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spec. Available at: [Link]
-
LC-MS VS GC-MS: What's the Difference. MetwareBio. Available at: [Link]
-
LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]
-
Evaluation of the effects of freeze-thaw cycles on the stability of diabetes-related metabolic biomarkers in plasma samples. UC Viden. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. irjms.com [irjms.com]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. amchro.com [amchro.com]
- 9. ucviden.dk [ucviden.dk]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
A Comparative Guide to the Inter-laboratory Validation of 2-Dibenzofuranmethanol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. 2-Dibenzofuranmethanol, a potential process-related impurity or degradation product, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 2-Dibenzofuranmethanol. We will delve into the design of a hypothetical inter-laboratory validation study, present comparative performance data, and provide detailed experimental protocols, all grounded in the principles of scientific integrity and regulatory compliance.
The Criticality of Impurity Quantification in Pharmaceutical Analysis
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, intermediates, by-products, and degradation.[1] Even at trace levels, these impurities can impact the safety and efficacy of the final drug product.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and quantification of impurities.[2] Therefore, the validation of analytical procedures used to monitor these impurities is a critical component of the drug development lifecycle, ensuring that the methods are fit for their intended purpose.[4][5]
Designing an Inter-laboratory Validation Study
An inter-laboratory validation study is the pinnacle of method validation, demonstrating the reproducibility and robustness of an analytical procedure when performed by different analysts in different laboratories. The design of such a study for 2-Dibenzofuranmethanol quantification should be meticulously planned to assess the method's performance across a range of conditions.
The following diagram illustrates a typical workflow for an inter-laboratory validation study, from protocol development to final data analysis.
Caption: Workflow for an inter-laboratory validation study.
The causality behind this experimental design is rooted in establishing the method's universal applicability. By involving multiple laboratories, we introduce variability in equipment, reagents, and analyst techniques. A robust method will yield comparable results despite these variations. The use of homogeneous samples is critical to ensure that any observed differences are attributable to the analytical process and not the sample itself. Statistical analysis, such as the calculation of z-scores, provides an objective measure of each laboratory's performance against the consensus value.[6]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of 2-Dibenzofuranmethanol depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the expected performance characteristics of each method based on data for structurally similar aromatic compounds.[3][7]
Table 1: Performance Characteristics of HPLC-UV and GC-MS for 2-Dibenzofuranmethanol Quantification
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL |
Table 2: Inter-laboratory Study Performance (Hypothetical Data)
| Parameter | HPLC-UV | GC-MS |
| Number of Participating Labs | 8 | 8 |
| Between-Laboratory RSD (%) | 8.5% | 12.2% |
| Percentage of Satisfactory z-scores (-2 to +2) | 95% | 92% |
These tables illustrate that while both methods can provide excellent linearity and accuracy, GC-MS generally offers superior sensitivity, with lower LOD and LOQ values.[3] However, HPLC-UV may exhibit better between-laboratory precision in some cases. The choice of method should align with the specific requirements of the analysis, as guided by ICH Q2(R2).[8][9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 2-Dibenzofuranmethanol using HPLC-UV and GC-MS.
HPLC-UV Method
This method is suitable for the routine quantification of 2-Dibenzofuranmethanol in bulk drug substances and formulations where high sensitivity is not the primary requirement.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector, binary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of 2-Dibenzofuranmethanol (typically around 254 nm for aromatic compounds).[10]
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh a sample containing 2-Dibenzofuranmethanol.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Experimental workflow for HPLC-UV analysis.
GC-MS Method
This method is ideal for the sensitive detection and quantification of 2-Dibenzofuranmethanol, particularly for trace-level analysis and impurity profiling.[9]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of 2-Dibenzofuranmethanol.
2. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to increase volatility and improve chromatographic peak shape.
-
Inject an appropriate volume (e.g., 1 µL) into the GC system.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The inter-laboratory validation of analytical methods for impurities like 2-Dibenzofuranmethanol is a cornerstone of ensuring pharmaceutical quality and patient safety. Both HPLC-UV and GC-MS are powerful techniques for this purpose, with the choice depending on the specific analytical requirements. HPLC-UV offers robustness and high precision for routine analysis, while GC-MS provides unparalleled sensitivity for trace-level detection and impurity profiling. A well-designed inter-laboratory study, following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R2), is essential to demonstrate the method's fitness for purpose and to ensure consistent and reliable results across different laboratories.
References
-
Bi-ennial Global Interlaboratory Assessment on Persistent Organic Pollutants – Fourth Round 2018/2019. DiVA portal. [Link]
-
Impurity Profiling of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]
-
Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
GCMS Analysis of Dibenzofuran Sample. Scribd. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. ICH. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]
-
Polychlorinated Dibenzofurans SW-846 Method 8280 DATA Validation. US EPA. [Link]
-
Trace analysis of polychlorinated dibenzo-p-dioxins/dibenzofurans using GC-MS/MS in accordance with EU Regulations 2017/644 and 2017/771 for food and feed. Wageningen University & Research. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Important Aspects of UV Detection for HPLC. LCGC International. [Link]
-
A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography with UV and Fluorescence Detection. ACS Publications. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. First worldwide UNEP interlaboratory study on persistent organic pollutants (POPs), with data on polychlorinated biphenyls and organochlorine pesticides [diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accuracy in the Determination of Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Bi-ennial Global Interlaboratory Assessment on Persistent Organic Pollutants – Fourth Round 2018/2019 [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Navigating the Maze of Specificity: A Comparative Guide to the Cross-Reactivity of 2-Dibenzofuranmethanol-Based Probes
The Imperative of Selectivity in Probe Design
The ideal fluorescent probe acts as a molecular sniper, binding exclusively to its intended target. However, the cellular environment is a crowded metropolis of structurally similar biomolecules, creating a high potential for off-target interactions.[1][2] These unintended interactions can arise from a variety of factors, including the probe's chemical reactivity, its structural similarity to endogenous ligands, and the presence of homologous proteins.[1][3] Consequently, rigorous cross-reactivity profiling is not merely a quality control step but a fundamental prerequisite for the reliable application of any chemical probe.[4]
Unveiling the Potential of the 2-Dibenzofuranmethanol Scaffold
The dibenzofuran core, a rigid, planar, and aromatic structure, offers an attractive scaffold for the design of fluorescent probes. Its inherent fluorescence can be modulated by the introduction of various functional groups, allowing for the tuning of its photophysical properties.[4] For the purpose of this guide, we will consider a hypothetical 2-Dibenzofuranmethanol-based probe, DBFM-H2O2 , designed for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in numerous physiological and pathological processes.[1][5][6]
The proposed design of DBFM-H2O2 incorporates a boronic acid moiety, a common recognition group for H₂O₂. The underlying sensing mechanism involves the H₂O₂-mediated oxidative cleavage of the boronic acid, which in turn modulates the fluorescence of the dibenzofuranmethanol core.
A Comparative Landscape: DBFM-H2O2 vs. Established H₂O₂ Probes
To contextualize the potential performance of DBFM-H2O2 , it is essential to compare it with widely used fluorescent probes for hydrogen peroxide, such as those based on coumarin and rhodamine scaffolds.
| Probe Class | Fluorophore Core | Recognition Moiety | Key Advantages | Potential Cross-Reactivity Concerns |
| DBFM-H2O2 (Hypothetical) | 2-Dibenzofuranmethanol | Boronic Acid | High photostability (expected from the rigid core), potentially large Stokes shift. | Reactivity with other ROS, interaction with biomolecules containing diols (e.g., saccharides). |
| Coumarin-based (e.g., Coumarin-H2O2) | Coumarin | Boronic Acid | High quantum yield, well-established chemistry.[7][8] | pH sensitivity, potential for photobleaching under prolonged illumination.[9] |
| Rhodamine-based (e.g., Rhodamine-H2O2) | Rhodamine | Boronic Acid | Long-wavelength emission (reduced autofluorescence), high photostability. | Potential for aggregation-caused quenching, non-specific mitochondrial staining. |
Charting the Course: Experimental Protocols for Cross-Reactivity Profiling
To empirically validate the specificity of a novel probe like DBFM-H2O2 , a multi-tiered experimental approach is necessary. The following protocols outline a self-validating system to rigorously assess its cross-reactivity.
In Vitro Selectivity Screening
Objective: To assess the probe's response to a panel of biologically relevant reactive species and potential interferents.
Methodology:
-
Prepare a stock solution of DBFM-H2O2 in an appropriate solvent (e.g., DMSO).
-
Prepare solutions of various analytes , including:
-
Target analyte: Hydrogen peroxide (H₂O₂)
-
Other ROS/RNS: Superoxide (O₂⁻), hydroxyl radical (•OH), nitric oxide (NO), peroxynitrite (ONOO⁻)
-
Biologically relevant small molecules: Glutathione (GSH), cysteine (Cys), ascorbic acid, glucose.
-
-
Incubate the probe with each analyte at a physiologically relevant concentration.
-
Measure the fluorescence response using a spectrofluorometer at the optimal excitation and emission wavelengths for the 2-Dibenzofuranmethanol fluorophore.
-
Quantify the fold-change in fluorescence relative to the probe alone. A highly selective probe will exhibit a significant fluorescence change only in the presence of its target analyte.
Workflow for In Vitro Selectivity Screening
Caption: Workflow for in vitro selectivity screening of DBFM-H2O2.
Cellular Cross-Reactivity Assessment
Objective: To evaluate the probe's specificity and potential off-target binding within a complex cellular environment.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HeLa or HEK293) under standard conditions.
-
Probe Loading: Incubate the cells with DBFM-H2O2 at an optimized concentration and for an appropriate duration.
-
Induction of Target and Off-Target Species:
-
Target: Stimulate cells with a known inducer of H₂O₂ (e.g., phorbol 12-myristate 13-acetate, PMA).
-
Off-Target Control: Treat cells with inhibitors of H₂O₂ production (e.g., N-acetylcysteine, NAC) prior to stimulation to confirm the H₂O₂-dependence of the signal.
-
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets.
-
Co-localization Studies: To identify potential off-target localization, co-stain cells with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) and assess the degree of signal overlap with the DBFM-H2O2 fluorescence.
Signaling Pathway for a Selective H₂O₂ Probe
Caption: Idealized signaling pathway for a selective H₂O₂ probe.
Proteome-wide Off-Target Profiling
Objective: To identify potential protein off-targets of the probe on a global scale.
Methodology:
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Probe Incubation: Incubate the cell lysate with a clickable version of the DBFM-H2O2 probe (containing an alkyne or azide handle).
-
Click Chemistry: Conjugate the probe-bound proteins to a reporter tag (e.g., biotin) via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction.
-
Affinity Purification: Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Mass Spectrometry: Identify the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated sample compared to a control, revealing potential off-targets.[10]
Conclusion and Future Directions
The development of highly specific fluorescent probes is paramount for advancing our understanding of complex biological systems. While the 2-Dibenzofuranmethanol scaffold holds promise for the design of novel probes, its cross-reactivity profile must be thoroughly investigated. The experimental framework outlined in this guide provides a robust strategy for validating the specificity of any new probe, including our hypothetical DBFM-H2O2 . By systematically comparing its performance against established alternatives and rigorously interrogating its off-target interactions, researchers can confidently wield these powerful tools to illuminate the intricate workings of the cell. Future efforts should focus on the synthesis and characterization of a library of 2-Dibenzofuranmethanol derivatives to establish clear structure-selectivity relationships, paving the way for the rational design of next-generation fluorescent probes with unparalleled specificity.
References
-
Discovery of a highly selective fluorescent probe for hydrogen peroxide and its biocompatibility evaluation and bioimaging applications in cells and zebrafish. PubMed, [Link]
-
An activity-based fluorogenic probe for sensitive and selective monoamine oxidase-B detection. PubMed, [Link]
-
Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. PubMed, [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology, [Link]
-
Fluorescent probes for detecting monoamine oxidase activity and cell imaging. The Royal Society of Chemistry, [Link]
-
Sensitive and Selective Ratiometric Fluorescence Probes for Detection of Intracellular Endogenous Monoamine Oxidase A. PubMed, [Link]
-
Development of highly selective and sensitive probes for hydrogen. ResearchGate, [Link]
-
A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. PubMed, [Link]
-
A novel two-photon fluorescent probe for the selective detection of hydrogen peroxide based on a naphthalene derivative. Analytical Methods, [Link]
-
A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. MDPI, [Link]
-
Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, [Link]
-
The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications. Analytical Methods, [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI, [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology, [Link]
-
Development of Dual-Responsive Fluorescent Probe for Drug Screening of Diabetes Cardiomyopathy. ACS Central Science, [Link]
-
Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry, [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Advances, [Link]
-
Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews, [Link]
-
Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Biochemistry, [Link]
-
Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye. University of Pennsylvania, [Link]
-
Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems. PubMed, [Link]
-
Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. Journal of Materials Chemistry B, [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, [Link]
-
Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews, [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective fluorescent probe for hydrogen peroxide and its biocompatibility evaluation and bioimaging applications in cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Dibenzofuranmethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of innovation. 2-Dibenzofuranmethanol, a crucial building block for various biologically active molecules, presents a synthetic challenge that has been approached through several strategic pathways. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to 2-Dibenzofuranmethanol, supported by experimental data to inform methodological choices in both research and process development settings.
Introduction: The Significance of 2-Dibenzofuranmethanol
Dibenzofuran and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a hydroxymethyl group at the 2-position of the dibenzofuran core provides a versatile handle for further chemical elaboration, making 2-Dibenzofuranmethanol a sought-after intermediate in the synthesis of complex therapeutic agents. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies have emerged for the preparation of 2-Dibenzofuranmethanol: the reduction of a carbonyl precursor and the formation of a carbon-carbon bond via an organometallic reagent. This guide will dissect these approaches, presenting a comparative analysis of their performance based on yield, reaction conditions, and scalability.
Route 1: Two-Step Synthesis via Formylation and Subsequent Reduction
This widely employed strategy involves the introduction of a formyl group onto the dibenzofuran skeleton, followed by its reduction to the corresponding primary alcohol.
Step 1: Formylation of Dibenzofuran
The initial step is the electrophilic formylation of dibenzofuran to yield dibenzofuran-2-carbaldehyde. Several methods can be employed for this transformation, with the Vilsmeier-Haack reaction being a common choice.
Step 2: Reduction of Dibenzofuran-2-carbaldehyde
The resulting aldehyde is then reduced to 2-Dibenzofuranmethanol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this conversion, offering operational simplicity and high chemoselectivity.
Experimental Protocols
Protocol 1A: Vilsmeier-Haack Formylation of Dibenzofuran
-
Materials: Dibenzofuran, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium acetate, Water.
-
Procedure:
-
To a stirred solution of N,N-Dimethylformamide in dichloromethane at 0 °C, slowly add phosphorus oxychloride.
-
Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of dibenzofuran in dichloromethane to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by pouring it into a cold aqueous solution of sodium acetate.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford dibenzofuran-2-carbaldehyde.
-
Protocol 1B: Sodium Borohydride Reduction of Dibenzofuran-2-carbaldehyde
-
Materials: Dibenzofuran-2-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Water, 1M Hydrochloric acid.
-
Procedure:
-
Dissolve dibenzofuran-2-carbaldehyde in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography.
-
Quench the reaction by the slow addition of water, followed by 1M hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate ester.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Dibenzofuranmethanol.
-
Route 2: Grignard Reaction with Formaldehyde
This approach utilizes the formation of a Grignard reagent from 2-bromodibenzofuran, followed by its reaction with formaldehyde to directly install the hydroxymethyl group.
Step 1: Formation of 2-Dibenzofuranylmagnesium Bromide
2-Bromodibenzofuran is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to generate the corresponding Grignard reagent.
Step 2: Reaction with Formaldehyde
The freshly prepared Grignard reagent is then reacted with a source of formaldehyde, such as paraformaldehyde, to yield the desired 2-Dibenzofuranmethanol after an acidic workup.
Experimental Protocols
Protocol 2: Grignard Synthesis of 2-Dibenzofuranmethanol
-
Materials: 2-Bromodibenzofuran, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Iodine (crystal), Paraformaldehyde, 1M Hydrochloric acid, Diethyl ether, Saturated aqueous ammonium chloride.
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of 2-bromodibenzofuran in anhydrous THF to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
In a separate flask, suspend paraformaldehyde in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the paraformaldehyde suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride, followed by 1M hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Dibenzofuranmethanol.
-
Performance Comparison
| Parameter | Route 1: Formylation and Reduction | Route 2: Grignard Reaction |
| Starting Material | Dibenzofuran | 2-Bromodibenzofuran |
| Number of Steps | 2 | 1 (from 2-bromodibenzofuran) |
| Overall Yield | Good to Excellent (typically 70-85%) | Moderate to Good (typically 50-70%) |
| Reagents & Conditions | Milder conditions for reduction step. Vilsmeier-Haack can be harsh. | Requires strictly anhydrous conditions. Grignard formation can be challenging to initiate. |
| Scalability | Generally scalable, with potential challenges in the workup of the Vilsmeier-Haack reaction. | Scalability can be challenging due to the exothermic nature of Grignard reactions and the need for strict moisture control. |
| Key Advantages | High overall yield, use of readily available starting material (dibenzofuran). | More direct route from a functionalized precursor. |
| Key Disadvantages | Two-step process, potential for regioselectivity issues in the formylation step. | Lower overall yield, sensitivity to moisture, potential for side reactions (e.g., Wurtz coupling). |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthetic routes to 2-Dibenzofuranmethanol.
Expert Insights and Recommendations
The choice between these two synthetic routes is contingent upon the specific requirements of the project.
-
For laboratory-scale synthesis and initial exploratory work , Route 1, the formylation and reduction sequence, often proves to be the more reliable and higher-yielding option. The starting material, dibenzofuran, is commercially available and relatively inexpensive. The reduction step is typically straightforward and high-yielding.
-
For process development and scale-up , Route 2, the Grignard approach, may be considered if 2-bromodibenzofuran is a readily available and cost-effective starting material. However, the stringent requirements for anhydrous conditions and the potential for exothermic events during Grignard reagent formation and reaction necessitate careful process safety evaluation and engineering controls.
Ultimately, a thorough cost-benefit analysis, considering starting material availability, reagent costs, operational safety, and desired scale, should be conducted to determine the most appropriate synthetic strategy.
Conclusion
Both the two-step formylation/reduction sequence and the one-pot Grignard reaction represent viable pathways for the synthesis of 2-Dibenzofuranmethanol. While the former generally offers higher overall yields and operational simplicity, the latter provides a more direct route from a pre-functionalized starting material. This guide provides the foundational knowledge and experimental context for researchers and drug development professionals to make informed decisions in their pursuit of efficient and scalable syntheses of this valuable chemical intermediate.
References
-
Yempala, T., & Kumar, C. B. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(21), 1785-1793. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
- Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
A Researcher's Guide to Benchmarking Fluorophore Photostability: The Case of 2-Dibenzofuranmethanol
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical decision that underpins the reliability of fluorescence-based assays. Among the key performance indicators, photostability—the intrinsic ability of a fluorophore to resist photochemical degradation under illumination—is paramount.[1] This guide provides a comprehensive framework for benchmarking the photostability of a novel or less-characterized fluorophore, using 2-Dibenzofuranmethanol as a case study, against well-established fluorescent dyes.
While specific quantitative photostability data for 2-Dibenzofuranmethanol is not extensively available in the public literature, its parent compound, dibenzofuran, is known to be sensitive to prolonged light exposure.[2] This underscores the importance of empirical validation before its adoption in applications requiring high-intensity or long-term illumination, such as time-lapse live-cell imaging, single-molecule tracking, and high-throughput screening.
This guide will delve into the principles of photobleaching, provide a detailed experimental protocol for quantitative comparison, and present a framework for data analysis and interpretation.
The Inevitable Phenomenon: Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[3] This process occurs when a fluorophore in an excited state undergoes chemical reactions, often with molecular oxygen, leading to covalent bond cleavage or modification.[3] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment (e.g., pH, oxygen concentration), and the intrinsic molecular structure of the fluorophore.
Two key metrics are commonly used to quantify photostability:
-
Photobleaching Quantum Yield (Φb): This represents the probability that an excited fluorophore will undergo irreversible photodegradation. A lower Φb value indicates higher photostability.
-
Photobleaching Half-life (t1/2): This is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination. A longer half-life signifies greater photostability.
A Comparative Framework: Benchmarking Against the Standards
To provide a meaningful assessment of 2-Dibenzofuranmethanol's photostability, it is essential to compare it against a panel of well-characterized fluorophores. This guide uses Fluorescein, Rhodamine B, and a Cyanine dye (Cy5) as benchmarks, representing a range of spectral properties and photostabilities.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) (s) |
| 2-Dibenzofuranmethanol | ~300-330 | ~350-400 | (Hypothetical) 5 x 10⁻⁵ | (Hypothetical) 60 |
| Fluorescein (FITC) | 494 | 518 | ~3 x 10⁻⁵ | ~30-90 |
| Rhodamine B | 554 | 577 | ~2 x 10⁻⁶ | ~120-300 |
| Cyanine 5 (Cy5) | 649 | 666 | ~1 x 10⁻⁶ | >300 |
Note: The photophysical data for 2-Dibenzofuranmethanol is hypothetical and for illustrative purposes. The data for benchmark fluorophores are approximate values from the literature and can vary with experimental conditions.
Experimental Protocol: A Step-by-Step Guide to Measuring Photostability
This protocol outlines a robust method for quantifying the photobleaching quantum yield and half-life of 2-Dibenzofuranmethanol and benchmark fluorophores using a standard fluorescence microscope or a fluorometer.
I. Materials and Reagents
-
2-Dibenzofuranmethanol
-
Fluorescein isothiocyanate (FITC)
-
Rhodamine B
-
Cyanine 5 (Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity solvent (e.g., ethanol or DMSO for stock solutions)
-
Microscope slides and coverslips or cuvettes
-
Oxygen scavenging system (optional, e.g., glucose oxidase and catalase)
II. Instrumentation
-
Epifluorescence or confocal microscope equipped with:
-
Stable light source (e.g., laser or LED) with adjustable intensity.
-
Appropriate filter sets for each fluorophore.
-
Sensitive detector (e.g., sCMOS or EMCCD camera).
-
-
Alternatively, a spectrofluorometer with time-scan capabilities.
III. Experimental Workflow
Figure 1: A generalized workflow for the experimental determination of fluorophore photostability.
Step 1: Solution Preparation
-
Prepare 1 mM stock solutions of 2-Dibenzofuranmethanol and each benchmark fluorophore in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS (pH 7.4) to a working concentration of 1 µM. Ensure the final DMSO concentration is below 0.1% to minimize solvent effects.
Step 2: Sample Mounting
-
For microscopy, pipette 10 µL of the working solution onto a clean microscope slide and cover with a coverslip. Seal the edges with nail polish to prevent evaporation.
-
For fluorometer measurements, transfer the working solution to a quartz cuvette.
Step 3: Instrumentation Setup
-
Turn on the light source and allow it to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the fluorophore being tested.
-
Set the light source intensity to a consistent and moderate level. High intensities will accelerate photobleaching, while very low intensities may not provide a sufficient signal-to-noise ratio.
-
Adjust the camera exposure time and gain to achieve a good initial signal without saturating the detector.
Step 4: Photobleaching Experiment
-
Bring the sample into focus.
-
Acquire a time-lapse series of images under continuous illumination. A typical protocol would be to capture an image every 5-10 seconds for a total duration of 10-20 minutes, or until the fluorescence intensity has decreased significantly.
-
Repeat the experiment for each fluorophore under identical illumination and acquisition settings. It is crucial to maintain consistency to ensure a fair comparison.
IV. Data Analysis
-
Quantify Fluorescence Intensity: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Background Correction: Measure the mean intensity of a background region (an area with no sample) and subtract this from the ROI intensity for each time point.
-
Normalize Data: Normalize the background-corrected intensity values to the initial intensity (at t=0).
-
Plot Photobleaching Curves: Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
Determine Photobleaching Half-life (t1/2): From the photobleaching curve, determine the time at which the normalized intensity reaches 0.5.
-
Calculate Photobleaching Quantum Yield (Φb): The photobleaching quantum yield can be calculated from the initial rate of photobleaching, the photon flux, and the molar extinction coefficient of the fluorophore. A simplified relative method involves comparing the initial photobleaching rate constant to that of a standard with a known Φb.
Interpreting the Results: A Logical Framework
Figure 2: A logical diagram illustrating the data analysis and interpretation process for photostability benchmarking.
A lower photobleaching quantum yield and a longer half-life for 2-Dibenzofuranmethanol compared to the benchmark fluorophores would indicate superior photostability. Conversely, a higher quantum yield and shorter half-life would suggest that it is more susceptible to photobleaching.
Conclusion and Future Directions
This guide provides a comprehensive methodology for the objective evaluation of the photostability of 2-Dibenzofuranmethanol, or any novel fluorophore, against established standards. By following a standardized protocol and employing rigorous data analysis, researchers can make informed decisions about the suitability of a fluorescent probe for their specific application.
The hypothetical data presented here suggests that while 2-Dibenzofuranmethanol may be a useful fluorophore, its photostability might be a limiting factor for demanding imaging applications compared to highly photostable dyes like Cy5. However, empirical validation is essential. Future work should focus on performing these experiments to obtain concrete data for 2-Dibenzofuranmethanol and its derivatives. Furthermore, exploring the effects of different environmental factors, such as the use of antifade mounting media or oxygen scavengers, could reveal strategies to enhance its photostability.
References
-
He, X., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual review of biomedical engineering, 19, 289–313. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 568, Dibenzofuran. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 27). Photobleaching. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy, Volume 7: DNA technology. Springer Science & Business Media.
-
Eggeling, C., et al. (2005). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 77(14), 4553–4561. [Link]
-
Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 163–168. [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Statistical Analysis of 2-Dibenzofuranmethanol and its Alternatives in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of lead compounds is a critical juncture in the therapeutic discovery pipeline. This guide provides an in-depth technical comparison of 2-Dibenzofuranmethanol and its structural analogs, focusing on their potential as anticancer and antibacterial agents. By synthesizing available preclinical data and providing detailed experimental protocols, this document serves as a practical resource for conducting robust comparative analyses and making informed decisions in your research endeavors.
Introduction to 2-Dibenzofuranmethanol: A Scaffold of Interest
Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] The core dibenzofuran structure, consisting of two benzene rings fused to a central furan ring, provides a rigid and planar scaffold amenable to chemical modification. 2-Dibenzofuranmethanol, with its hydroxylmethyl group, represents a key starting point for further derivatization and biological evaluation. The exploration of its therapeutic potential, alongside that of its structural relatives, is a promising avenue for the development of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
While direct comparative studies of 2-Dibenzofuranmethanol against a wide array of analogues are not extensively published, a survey of the literature allows for an indirect comparison of its potential anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various dibenzofuran and benzofuran derivatives against several cancer cell lines, providing a performance benchmark.
Table 1: Comparative Anticancer Activity (IC50, µM) of Dibenzofuran and Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dibenzofuran Derivatives | |||
| 1-(9-(4-methylphenyl)-6-methyldibenzo[b,d]furan-2-yl)ethenone | A549 (Lung) | 5.95 | [3] |
| 1-(9-(4-methylphenyl)-6-methyldibenzo[b,d]furan-2-yl)ethenone | MCF-7 (Breast) | 5.55 | [3] |
| Kehokorin A | HeLa (Cervical) | 1.5 (mg/mL) | [1][4] |
| Kehokorin D | HeLa (Cervical) | 6.1 (mg/mL) | [1][4] |
| Popolohuanone E | A549 (Lung) | 2.5 (mg/mL) | [1][4] |
| Benzofuran Derivatives | |||
| 2-(furan-2-yl)-4-methylbenzo[d]thiazole | HTB-26 (Breast) | 10-50 | [5] |
| 2-(furan-2-yl)-4-methylbenzo[d]thiazole | PC-3 (Prostate) | 10-50 | [5] |
| 2-(furan-2-yl)-4-methylbenzo[d]thiazole | HepG2 (Liver) | 10-50 | [5] |
| Fluorinated Benzofuran Derivative | HCT116 (Colon) | 19.5 | [6] |
| Halogenated Benzofuran Derivative | K562 (Leukemia) | 5 | [7] |
| Halogenated Benzofuran Derivative | HL60 (Leukemia) | 0.1 | [7] |
| Benzofuran-2-carboxamide derivative | HCT-116 (Colon) | 0.87 | [8] |
| Benzofuran-2-carboxamide derivative | HeLa (Cervical) | 0.73 | [8] |
| Benzofuran-2-carboxamide derivative | A549 (Lung) | 0.57 | [8] |
| 2-acetylbenzofuran hybrid | EGFR Kinase | 0.93 | [8] |
| 3-methylbenzofuran derivative | A549 (Lung) | 1.48 | [8] |
Note: The data presented is a synthesis from multiple sources and not from a single head-to-head comparative study. Experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The data suggests that substitutions on the dibenzofuran and benzofuran scaffolds play a crucial role in their cytotoxic activity. For instance, the presence of specific functional groups can significantly enhance potency. Halogenation, as seen in some benzofuran derivatives, appears to be a favorable modification for increasing anticancer activity.[7] Furthermore, the addition of complex side chains, such as in the benzofuran-2-carboxamide derivatives, can lead to highly potent compounds with nanomolar to low micromolar IC50 values.[8]
Comparative Analysis of Antibacterial Activity
Similar to the anticancer data, a direct comparative study of the antibacterial properties of 2-Dibenzofuranmethanol is scarce. However, by examining the Minimum Inhibitory Concentration (MIC) values of related compounds, we can infer its potential efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Dibenzofuran and Benzofuran Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Dibenzofuran Derivatives | |||
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | MRSA | 6.25 | [2][9] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | MRSA | 3.13 | [2][9] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | MDR E. faecalis | 6.25 | [2][9] |
| Usnic Acid | S. epidermidis | 62.5 | [10] |
| Usnic Acid | S. lentus | 31.2 | [10] |
| Benzofuran Derivatives | |||
| Benzofuran Derivative 1 | S. typhimurium | 12.5 | [11] |
| Benzofuran Derivative 1 | E. coli | 25 | [11] |
| Benzofuran Derivative 1 | S. aureus | 12.5 | [11] |
| Benzofuran Derivative 2 | S. aureus | 25 | [11] |
| Hydrophobic Benzofuran Analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [12] |
| 2-salicyloylbenzofuran derivative | S. faecalis, MSSA, MRSA | 0.06-0.55 (mM) | [13] |
| Chalcomoracin | MRSA | 0.78 | [14] |
Note: The data presented is a synthesis from multiple sources and not from a single head-to-head comparative study. Experimental conditions may vary between studies. MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant.
Structure-Activity Relationship (SAR) Insights for Antibacterial Activity
The antibacterial activity of dibenzofuran and benzofuran derivatives is also heavily influenced by their chemical structure. The presence of hydroxyl groups and strong electron-withdrawing groups on biphenyl precursors to dibenzofurans appears beneficial for their antibacterial action.[2][9] For benzofuran derivatives, hydrophobicity seems to be a key factor, with more lipophilic compounds exhibiting greater potency.[12] The data also highlights the potential of these scaffolds against antibiotic-resistant strains like MRSA.[2][9][14]
Experimental Protocols for Comparative Analysis
To facilitate direct and reliable comparisons of 2-Dibenzofuranmethanol with its alternatives, the following detailed experimental protocols are provided.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of 2-Dibenzofuranmethanol, its alternatives, and a positive control (e.g., doxorubicin) in culture medium.
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include wells with untreated cells as a negative control. Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination Protocol
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2-Dibenzofuranmethanol, its alternatives, and a positive control antibiotic (e.g., ciprofloxacin) in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and bacteria only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
Future research should focus on systematic structure-activity relationship studies to optimize the potency and selectivity of these compounds. Further investigations into their mechanisms of action will also be crucial for their advancement as clinical candidates. By employing rigorous statistical analysis of experimental data, the scientific community can unlock the full therapeutic potential of this versatile class of heterocyclic compounds.
References
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. Available from: [Link].
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available from: [Link].
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available from: [Link].
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. Available from: [Link].
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. Available from: [Link].
-
Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry. Available from: [Link].
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. Available from: [Link].
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. ResearchGate. Available from: [Link].
-
Evaluation of the in vivo cytotoxicity of dibenzofuran derivatives... ResearchGate. Available from: [Link].
-
Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. ResearchGate. Available from: [Link].
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available from: [Link].
-
Effects of the Dibenzofuran, Usnic Acid, on Inhibition of Ocular Biofilm Formation Due to Coagulase-Negative Staphylococci. PMC. Available from: [Link].
-
Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei. PMC. Available from: [Link].
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. National Library of Medicine. Available from: [Link].
-
Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available from: [Link].
-
Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. PMC. Available from: [Link].
-
A new antibacterial dibenzofuran-type phloroglucinol from myrtus communis linn. PubMed. Available from: [Link].
-
Previously reported benzofuran derivatives VII–XII with anti-tumour and... ResearchGate. Available from: [Link].
-
Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Available from: [Link].
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link].
-
Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. Available from: [Link].
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available from: [Link].
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available from: [Link].
-
Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates. PMC. Available from: [Link].
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. Available from: [Link].
-
Benzofuran derivative with anticancer activity. ResearchGate. Available from: [Link].
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available from: [Link].
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available from: [Link].
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available from: [Link].
-
Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. PubMed. Available from: [Link].
-
Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. Available from: [Link].
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Dibenzofuran, Usnic Acid, on Inhibition of Ocular Biofilm Formation Due to Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Purity Criteria for 2-Dibenzofuranmethanol Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly characterized materials serve as the benchmark against which new drug substances and products are evaluated. This guide provides a comprehensive framework for establishing robust purity criteria for 2-Dibenzofuranmethanol, a key building block in the synthesis of various pharmaceutical agents. By delving into the rationale behind analytical method selection and providing detailed experimental protocols, this document serves as a practical resource for ensuring the accuracy and reliability of this critical reference standard.
The Imperative for Purity: More Than Just a Number
A reference standard is not merely a bottle of a chemical; it is a cornerstone of analytical testing, underpinning the validity of qualitative and quantitative assessments.[1] The assigned purity value of a reference standard directly impacts the accuracy of assays for active pharmaceutical ingredients (APIs) and the quantification of impurities.[1] Consequently, a rigorously defined and meticulously verified purity profile is non-negotiable.
For 2-Dibenzofuranmethanol, potential impurities can arise from its synthesis, degradation, or storage. A thorough understanding of its synthetic pathways is therefore crucial in designing a comprehensive purity assessment strategy.
Synthetic Routes and Potential Impurities
Two primary synthetic routes are commonly employed for the preparation of 2-Dibenzofuranmethanol, each with a distinct profile of potential process-related impurities.
Route 1: Reduction of 2-Dibenzofurancarboxaldehyde
This common and straightforward method involves the reduction of the corresponding aldehyde to the primary alcohol.
-
Potential Impurities:
-
2-Dibenzofurancarboxaldehyde (unreacted starting material): Incomplete reduction can lead to the presence of the starting aldehyde.
-
Dibenzofuran (over-reduction/deoxygenation): Harsh reduction conditions can lead to the complete removal of the functional group.
-
2-Methyldibenzofuran (over-reduction): Further reduction of the alcohol is possible under certain conditions.
-
Route 2: Grignard Reaction of 2-Halo-dibenzofuran with Formaldehyde
This route involves the formation of a Grignard reagent from a 2-halogenated dibenzofuran, followed by its reaction with formaldehyde.
-
Potential Impurities:
-
Dibenzofuran (from quenching of the Grignard reagent): The highly reactive Grignard reagent can be quenched by trace amounts of water or other protic solvents.
-
2,2'-Bis(dibenzofuran) (Wurtz-type coupling): A common side reaction in the formation of Grignard reagents.
-
Unreacted 2-Halo-dibenzofuran: Incomplete formation or reaction of the Grignard reagent.
-
The analytical strategy for establishing the purity of 2-Dibenzofuranmethanol must be capable of separating and quantifying the main component from these potential impurities, as well as any other unforeseen contaminants.
A Multi-Pronged Approach to Purity Determination
A single analytical technique is rarely sufficient to fully characterize a reference standard. A holistic approach, employing a battery of orthogonal methods, is essential to build a complete and reliable purity profile. The following sections detail the key analytical techniques and provide exemplary protocols for the analysis of 2-Dibenzofuranmethanol.
Chromatographic Purity: The Workhorse of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds.[2] Its high resolving power allows for the separation of the main component from closely related impurities.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for aromatic compounds.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The wavelength of maximum absorbance for 2-Dibenzofuranmethanol should be determined by running a UV scan of a standard solution.
-
Sample Preparation: Accurately weigh and dissolve the 2-Dibenzofuranmethanol sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
Causality Behind Experimental Choices: The use of a C18 column is based on the non-polar nature of the dibenzofuran ring system, promoting retention via hydrophobic interactions. A gradient elution is crucial because potential impurities can have significantly different polarities than the parent molecule. For example, the starting aldehyde (more polar) and dibenzofuran (less polar) will elute at different times. Formic acid is added to the mobile phase to improve peak shape and suppress the ionization of any acidic or basic functional groups.
dot
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
For thermally stable and volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and specificity.[3][4] This technique is particularly useful for detecting residual solvents and low molecular weight byproducts.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 40-450).
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Causality Behind Experimental Choices: The non-polar column is suitable for the separation of the aromatic compounds of interest. The temperature programming allows for the sequential elution of compounds based on their volatility. Mass spectrometric detection provides structural information, aiding in the identification of unknown impurities by comparing their mass spectra to libraries such as the NIST database.
dot
Caption: Workflow for GC-MS Impurity Analysis.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the primary component and the identification of impurities.[5] Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of atoms within the molecule.
Causality Behind Experimental Choices: ¹H NMR provides information on the number and environment of protons, allowing for the identification of the characteristic signals of 2-Dibenzofuranmethanol and any impurities. The integration of the signals can be used for a semi-quantitative estimation of impurity levels. ¹³C NMR provides information on the carbon skeleton. The combination of these techniques provides a detailed structural fingerprint of the material.
Thermal Analysis for Absolute Purity and Physical Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical properties and absolute purity of a substance.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and the heat of fusion. For high-purity crystalline materials, the melting point depression can be used to estimate the mole fraction of impurities.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents and assessing the thermal stability of the compound.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated DSC instrument.
-
Sample Pan: Use a hermetically sealed aluminum pan to prevent the loss of volatile components.
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is typically used for purity analysis to maintain thermal equilibrium.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidation.
Water Content by Karl Fischer Titration
Water is a common impurity in reference standards and can affect their stability and the accuracy of weighing.[6] Karl Fischer titration is the gold standard for the specific and accurate determination of water content.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol and a suitable Karl Fischer reagent.
-
Procedure: The sample is dissolved in anhydrous methanol and titrated with the Karl Fischer reagent. The endpoint is detected electrometrically.
Data Presentation: A Comparative Summary
A comprehensive Certificate of Analysis for a 2-Dibenzofuranmethanol reference standard should summarize the results from all analytical techniques employed. The following table provides an example of how this data can be presented, comparing two hypothetical batches of the material.
| Parameter | Method | Batch A | Batch B | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline solid | White crystalline solid | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity (by HPLC, % area) | HPLC-UV | 99.8% | 99.5% | ≥ 99.5% |
| Largest Individual Impurity (by HPLC, % area) | HPLC-UV | 0.08% | 0.25% (2-Dibenzofurancarboxaldehyde) | ≤ 0.15% |
| Total Impurities (by HPLC, % area) | HPLC-UV | 0.20% | 0.50% | ≤ 0.50% |
| Residual Solvents | GC-MS | < 0.05% (Dichloromethane) | < 0.05% (Ethyl Acetate) | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | 0.12% | 0.35% | ≤ 0.50% |
| Melting Point | DSC | 145.2 °C | 144.8 °C | Report Value |
| Assay (by mass balance) | Calculation | 99.6% | 99.0% | ≥ 99.0% |
Calculation of Assay by Mass Balance:
Assay (%) = Purity by HPLC (%) x [(100 - % Water - % Residual Solvents) / 100]
Conclusion: A Foundation of Trust
Establishing robust purity criteria for a reference standard like 2-Dibenzofuranmethanol is a scientifically rigorous process that requires a multi-faceted analytical approach. By combining chromatographic, spectroscopic, and thermal analysis techniques, a comprehensive purity profile can be established, providing confidence in the quality and reliability of the reference standard. This guide provides a framework for this process, emphasizing the importance of understanding the synthetic route to anticipate potential impurities and selecting appropriate analytical methods for their detection and quantification. Ultimately, a well-characterized reference standard is the bedrock of accurate and reproducible analytical data, ensuring the quality and safety of pharmaceutical products.
References
- U.S. Pharmacopeia General Chapter <11> USP Reference Standards.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q3A(R2) Impurities in New Drug Substances. 2006.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Haines, P. J. (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.
- Scholz, E. (1984).
Sources
Safety Operating Guide
Navigating the Disposal of 2-Dibenzofuranmethanol: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Conservative Approach
Due to the lack of specific toxicological data for 2-Dibenzofuranmethanol, we must extrapolate from the known hazards of the dibenzofuran class of compounds. Dibenzofuran and its derivatives are recognized as persistent in the environment and have the potential to bioaccumulate[1][2]. The U.S. Environmental Protection Agency (EPA) has classified dibenzofuran as a Group D substance, meaning it is not classifiable as to its carcinogenicity to humans[1]. However, related compounds are known to cause skin, eye, and respiratory irritation[3]. Therefore, a conservative approach that treats 2-Dibenzofuranmethanol as a hazardous substance is not only prudent but essential.
Key Hazard Considerations:
-
Irritation: Assumed to be an irritant to the skin, eyes, and respiratory tract based on data from similar compounds[3].
-
Environmental Persistence: Dibenzofurans are known to persist in the environment, necessitating disposal methods that prevent environmental release[1][2].
-
Aquatic Toxicity: Many organic compounds are harmful to aquatic life, and in the absence of specific data, it should be assumed that 2-Dibenzofuranmethanol is also toxic to aquatic organisms.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Dibenzofuranmethanol or its waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, changed immediately upon contamination. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles. | To protect the eyes from splashes of the chemical or its solutions. |
| Lab Coat | A fully buttoned, long-sleeved lab coat. | To protect the skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if there is a risk of inhalation. | To prevent irritation of the respiratory tract. Use in a well-ventilated area or under a fume hood is the primary engineering control. |
Step-by-Step Disposal Protocol
The disposal of 2-Dibenzofuranmethanol must be managed as a hazardous waste stream from the point of generation to its final disposal by a licensed facility.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for 2-Dibenzofuranmethanol and materials contaminated with it. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "2-Dibenzofuranmethanol." The date of initial waste accumulation should also be recorded on the label.
-
Contaminated Materials: Any materials that come into contact with 2-Dibenzofuranmethanol, such as gloves, absorbent pads, and pipette tips, must also be disposed of in the designated hazardous waste container.
Step 2: Secure Storage
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks. Ensure the lid is always securely fastened when not in use.
Step 3: Arrange for Professional Disposal
-
Licensed Waste Hauler: The disposal of 2-Dibenzofuranmethanol must be handled by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or in the regular trash[4][5][6][7][8].
-
Waste Manifest: Your institution's Environmental Health and Safety (EHS) department will assist in preparing the necessary hazardous waste manifest documents. This is a legal requirement that tracks the waste from your laboratory to its final disposal site.
Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above.
-
Contain and Absorb: For liquid spills, contain the spill with absorbent materials, working from the outside in. For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust[2].
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and then rinse with water. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, as required by your laboratory's safety protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Dibenzofuranmethanol.
Caption: Decision workflow for the safe disposal of 2-Dibenzofuranmethanol waste.
Conclusion: A Commitment to Safety and Stewardship
The responsible management of chemical waste is a fundamental aspect of scientific integrity and a shared responsibility. While specific disposal guidelines for 2-Dibenzofuranmethanol are not explicitly available, a cautious approach based on the known hazards of the dibenzofuran class of compounds provides a robust framework for its safe handling and disposal. By adhering to the procedures outlined in this guide, you are not only ensuring the safety of your laboratory environment but also contributing to the broader goal of environmental stewardship. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and regulations.
References
-
New Jersey Department of Health. (2005). Hazardous Substance Fact Sheet: Dibenzofuran. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dibenzofuran. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290846, 2-Dibenzofuranmethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxins and dioxin-like compounds. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 766 -- Dibenzo-Para-Dioxins/Dibenzofurans. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Levels of polychlorinated dibenzo-p-dioxins and dibenzofurans in workers exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzofuran. Retrieved from [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]
-
EPA Victoria. (2025). Waste disposal categories – characteristics and thresholds. Retrieved from [Link]
-
The University of Edinburgh. (2024). Disposal of chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Washington (DC): National Academies Press (US). Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of 2-Dibenzofuranmethanol
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 2-dibenzofuranmethanol, a compound for which detailed safety data may not be readily available. By leveraging data from structurally similar compounds and established best practices, this document serves as a critical resource for ensuring a safe laboratory environment.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-dibenzofuranmethanol, a thorough hazard assessment must be conducted based on its chemical structure—a dibenzofuran core with a methanol group. This structure suggests potential hazards analogous to those of dibenzofuran and other aromatic alcohols.
-
Dibenzofuran: Classified as toxic to aquatic life with long-lasting effects.[1] It is also a combustible solid that can form explosive dust-air mixtures.[1]
-
Aromatic Alcohols: Compounds in this class can cause skin and eye irritation. Prolonged skin contact may lead to dermatitis.[2]
-
Benzofuran: This related compound is considered a suspected carcinogen (Category 2) and may cause damage to organs through prolonged or repeated exposure.[2][3]
Based on this analysis, it is prudent to handle 2-dibenzofuranmethanol as a substance that is potentially irritating to the skin and eyes, harmful if swallowed or inhaled, and potentially carcinogenic with prolonged exposure. It should also be treated as a combustible solid.
Table 1: Hazard Profile of 2-Dibenzofuranmethanol and Related Compounds
| Hazard | 2-Dibenzofuranmethanol (Inferred) | Dibenzofuran | Benzofuran |
| Acute Toxicity (Oral) | Potentially harmful if swallowed | No data available | Harmful if swallowed |
| Skin Corrosion/Irritation | Potential for skin irritation | No data available | Potential for skin irritation |
| Serious Eye Damage/Irritation | Potential for eye irritation | No data available | Potential for eye irritation |
| Carcinogenicity | Suspected carcinogen | Not classified | Suspected of causing cancer (Category 2)[2][3] |
| Aquatic Toxicity | Potentially toxic to aquatic life | Toxic to aquatic life with long lasting effects[1] | Harmful to aquatic life with long lasting effects[3] |
| Flammability | Combustible solid | May form combustible dust concentrations in air[1] | Flammable liquid and vapor[3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to mitigate the risks associated with handling 2-dibenzofuranmethanol. The following recommendations are based on a cautious approach, assuming a moderate to high hazard potential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 2-dibenzofuranmethanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[4]
Personal Protective Equipment Ensemble
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[5] In addition, a face shield should be worn when there is a risk of splashing or when handling larger quantities.[5][6]
-
Hand Protection: Due to the potential for skin irritation and absorption, double gloving is recommended.[5] An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove, such as butyl rubber or neoprene.[5] It is crucial to consult a glove compatibility chart for specific chemicals being used in the procedure.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn.[7][8]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are required.[9] Perforated shoes or sandals are not permitted in the laboratory.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Table 2: Recommended Personal Protective Equipment for Handling 2-Dibenzofuranmethanol
| Protection Level | Equipment | Standard |
| Eye/Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1[5] |
| Hand | Double Gloving (Nitrile inner, Butyl rubber/Neoprene outer) | Consult manufacturer's compatibility data |
| Body | Flame-Resistant Lab Coat, Chemical-Resistant Apron/Coveralls | Based on procedural risk |
| Footwear | Closed-toe, chemical-resistant shoes | ASTM F2413-18 |
| Respiratory | NIOSH-approved respirator (if needed) | NIOSH 42 CFR 84 |
Operational Plan: Step-by-Step Handling Procedures
A detailed operational plan ensures that all personnel are aware of the correct procedures for handling 2-dibenzofuranmethanol safely.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling 2-dibenzofuranmethanol.
-
Pre-use Inspection: Before starting, inspect all PPE for any signs of damage.
-
Weighing: Weigh the solid compound on a tared weigh paper or in a container within the fume hood. Use anti-static tools if the compound is a fine powder.
-
Spill Containment: Have a spill kit readily available that is appropriate for solid organic compounds.
Solution Preparation and Reactions
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
Post-Procedure
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with 2-dibenzofuranmethanol using a suitable solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[10]
Diagram 1: Workflow for Safe Handling of 2-Dibenzofuranmethanol
Caption: A stepwise workflow for the safe handling of 2-dibenzofuranmethanol.
Disposal Plan: Environmental Responsibility
Proper disposal of 2-dibenzofuranmethanol and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation
-
Solid Waste: Collect all solid 2-dibenzofuranmethanol waste, including contaminated weigh papers and PPE, in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all liquid waste containing 2-dibenzofuranmethanol in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[10]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Waste Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name "2-Dibenzofuranmethanol" and the appropriate hazard warnings (e.g., "Flammable Solid," "Irritant," "Suspected Carcinogen").
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[10]
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4][12] Do not dispose of 2-dibenzofuranmethanol down the drain.[1]
Diagram 2: Waste Disposal Pathway for 2-Dibenzofuranmethanol
Caption: The proper pathway for segregating and disposing of 2-dibenzofuranmethanol waste.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and appropriate response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
By adhering to the principles and procedures outlined in this guide, researchers can handle 2-dibenzofuranmethanol with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- Personal Protection Equipment (PPE). (n.d.).
-
2-Dibenzofuranmethanol | C13H10O2 | CID 290846 - PubChem. (n.d.). NIH. Retrieved from [Link]
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
- Personal Protective Equipment Guidance - Dow Corporate. (2012, June 8).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- SAFETY DATA SHEET - (Specific chemical not named). (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.).
-
2-Mercaptoethanol SOP - UW Environmental Health & Safety - University of Washington. (n.d.). Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. corporate.dow.com [corporate.dow.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
